molecular formula C12H24O6 B609256 m-PEG4-CH2-methyl ester

m-PEG4-CH2-methyl ester

カタログ番号: B609256
分子量: 264.31 g/mol
InChIキー: XIAKKRXIAOWIKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

m-PEG4-(CH2)3-methyl ester is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKKRXIAOWIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-CH2-methyl ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of m-PEG4-CH2-methyl ester, a discrete polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound for applications such as bioconjugation, drug delivery, and surface modification.

Core Chemical Properties

This compound, also known as methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate, is a monofunctional PEG derivative. One terminus is capped with a metabolically stable methyl ether group, while the other end is a methyl ester. The defined chain length of four ethylene (B1197577) glycol units provides this molecule with precise and predictable properties.

Physicochemical Data

A summary of the key quantitative data for this compound and its common precursor, m-PEG4-acid, is presented in Table 1. These values are essential for calculating molar equivalents in chemical reactions and for the analytical characterization of the compound and its conjugates.

PropertyThis compoundm-PEG4-acid
Synonyms Methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid
Molecular Formula C11H22O6C10H20O6
Molecular Weight 250.29 g/mol 236.26 g/mol [1]
CAS Number 1920109-55-267319-28-2[1]
Purity Typically >95%Typically >98%[1]
Solubility Soluble in water and most organic solvents.[2][3]Soluble in water.[1]
Appearance Colorless to pale yellow liquid or oil
Storage Store at -20°C, desiccated.[4]Store at -20°C.[1]
Stability and Reactivity

Stability: The ether linkages and the terminal methyl ether group of the PEG chain are generally stable under physiological conditions.[5] However, the methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield m-PEG4-acid and methanol.[6][7] The rate of hydrolysis is dependent on pH and temperature.[6][8] For long-term storage, it is recommended to keep the compound in a desiccated environment at low temperatures to minimize degradation.[4][9]

Reactivity: The primary reactive site of this compound is the methyl ester functionality. While less reactive than more common derivatives like NHS esters, methyl esters can undergo transesterification reactions with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[10] This reaction is typically slower and may require catalysts or more forcing conditions compared to reactions with activated esters.[10] The lower reactivity can be advantageous in scenarios requiring controlled or slower conjugation kinetics.

Experimental Protocols

The following sections detail methodologies for the characterization and application of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and purity of this compound.[11][12][13]

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts:

    • The singlet corresponding to the protons of the terminal methoxy (B1213986) group (CH₃O-) is typically observed around 3.38 ppm.[14]

    • The main PEG backbone protons (-CH₂CH₂O-) will appear as a complex multiplet, typically between 3.5 and 3.7 ppm.[11][14]

    • The protons of the methylene (B1212753) group adjacent to the ester carbonyl ( -CH₂-C(O)O-) are expected to be shifted downfield.

    • A singlet for the methyl group of the ester (-C(O)OCH₃) will also be present.

The integration of these peaks can be used to confirm the structure and assess purity.[11][13]

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming its identity.[15]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, often with the addition of a salt like sodium acetate (B1210297) to promote ionization of the PEG chain.

  • Analysis: The resulting spectrum should show a major peak corresponding to the mass of the molecule plus an adduct ion (e.g., [M+Na]⁺).

General Protocol for Amine Modification (PEGylation)

This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide. Note that reaction conditions may need to be optimized for specific applications.

  • Materials:

    • Amine-containing molecule in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

    • This compound.

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • (Optional) A suitable catalyst for transamidation.

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification system (e.g., size-exclusion chromatography or dialysis).

  • Procedure:

    • Preparation of Amine-Containing Molecule: Dissolve the molecule to be PEGylated in the reaction buffer at a desired concentration.

    • Preparation of PEG Reagent: Immediately before use, dissolve a 10- to 50-fold molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.

    • Reaction: Add the dissolved PEG reagent to the solution of the amine-containing molecule with gentle mixing.

    • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

    • Quenching: (Optional) Stop the reaction by adding a quenching solution to consume any unreacted ester.

    • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[16]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_mol Dissolve Amine-Molecule in Buffer react Combine and Incubate (2-24h, RT/37°C) prep_mol->react prep_peg Dissolve m-PEG4-Ester in DMSO/DMF prep_peg->react monitor Monitor Reaction (HPLC/SDS-PAGE) react->monitor purify Purify Conjugate (SEC/Dialysis) monitor->purify char Characterize Product (NMR/MS) purify->char

Caption: General experimental workflow for PEGylation.

pegylation_effects cluster_drug Drug Molecule cluster_peg PEGylation cluster_conjugate PEGylated Drug cluster_effects Biological Effects drug Therapeutic Molecule peg_drug PEG-Drug Conjugate drug->peg_drug peg This compound peg->peg_drug sol Increased Solubility peg_drug->sol circ Prolonged Circulation peg_drug->circ imm Reduced Immunogenicity peg_drug->imm uptake Altered Cellular Uptake peg_drug->uptake

Caption: Effects of PEGylation on a therapeutic molecule.

Impact on Cellular Pathways and Drug Delivery

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, has a profound impact on their pharmacokinetic and pharmacodynamic properties.[17] While specific signaling pathways are dependent on the conjugated molecule, the PEG moiety itself introduces several general effects.

Increased Hydrodynamic Size: The attachment of even a short PEG chain like m-PEG4 increases the hydrodynamic volume of the molecule.[17] This can lead to reduced renal clearance, thereby prolonging the circulation half-life of the therapeutic agent.[17]

Masking Effects: The flexible PEG chain can create a hydrophilic shield around the conjugated molecule.[17] This "stealth" effect can reduce recognition by the immune system, leading to lower immunogenicity and antigenicity.[17] It can also limit enzymatic degradation.

Altered Cellular Uptake: The hydrophilic nature of the PEG chain can influence how the conjugate interacts with cell membranes. In some cases, PEGylation can reduce non-specific cellular uptake.[18][19][20] However, when attached to a targeting ligand, the PEG linker can provide a flexible spacer arm, potentially improving the ligand's access to its receptor. The overall effect on cellular uptake is complex and depends on the specific cell type, the conjugated molecule, and the density of PEGylation.[18][19]

Solubility Enhancement: A key advantage of PEGylation is the enhanced aqueous solubility it imparts to hydrophobic molecules. This is particularly beneficial for the formulation and delivery of poorly soluble drugs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to m-PEG4-CH2-methyl ester

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4) carboxymethyl methyl ester, commonly referred to as this compound. This bifunctional molecule serves as a versatile linker and building block in bioconjugation, drug delivery, and materials science. Its structure combines a hydrophilic methoxy-terminated tetra-polyethylene glycol (m-PEG4) chain with a reactive methyl ester group, offering a unique set of properties for chemical modification and conjugation.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a methoxy (B1213986) group capping a chain of four repeating ethylene (B1197577) glycol units. The other terminus is functionalized with a carboxymethyl group that has been esterified with methanol. This monodisperse PEG linker provides a defined chain length, which is crucial for applications requiring high purity and precise control over the linker's length and molecular weight.[1]

The general structure is: CH₃O-(CH₂CH₂O)₄-CH₂-COOCH₃

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Chemical Formula C₁₂H₂₄O₇Calculated
Molecular Weight 280.32 g/mol Calculated (Similar to 264.32 for a related compound)
CAS Number 1920109-55-2
Appearance Colorless to light yellow liquid or semi-solidInferred from similar PEG compounds[2][3][4]
Solubility Soluble in water and most polar organic solvents[]

Synthesis and Functionalization

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, m-PEG4-CH2-acid (methoxy-PEG4-acetic acid). This reaction is a standard procedure in organic chemistry.

Logical Relationship: Synthesis Workflow

The diagram below illustrates a common synthetic pathway for producing this compound from m-PEG4-alcohol.

G cluster_0 Step 1: Carboxymethylation cluster_1 Step 2: Acidification cluster_2 Step 3: Esterification A m-PEG4-OH (m-PEG4-alcohol) B m-PEG4-O-CH2-COONa (Sodium salt) A->B Reaction with Sodium Chloroacetate C m-PEG4-O-CH2-COOH (m-PEG4-acetic acid) B->C Acid Treatment (e.g., HCl) D m-PEG4-O-CH2-COOCH3 (this compound) C->D Reaction with Methanol (Acid Catalyst)

A general synthetic workflow for this compound.

Applications in Research and Drug Development

Polyethylene (B3416737) glycol (PEG) linkers are widely used to improve the therapeutic properties of drugs and biomolecules.[6][7][8] The process of covalently attaching PEG chains, known as PEGylation, can enhance solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule.[6][9][10][11]

The this compound molecule serves as a valuable building block for these applications. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated for conjugation to amine groups on proteins, peptides, or other therapeutic agents.[12][13] This makes it a useful intermediate for creating more complex bioconjugates.

Experimental Workflow: Role as a Conjugation Linker

The following diagram outlines the process of using this compound as a linker for bioconjugation.

G A m-PEG4-CH2-COOCH3 (Methyl Ester) B m-PEG4-CH2-COOH (Carboxylic Acid) A->B Hydrolysis C Activated Ester (e.g., NHS Ester) B->C Activation (e.g., EDC, NHS) E m-PEG4-CH2-CO-NH-Biomolecule (PEGylated Conjugate) C->E Amide Bond Formation D Biomolecule-NH2 (e.g., Protein) D->E

Workflow for bioconjugation using this compound.

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amine conjugation.

  • Dissolution: Dissolve this compound in a suitable solvent, such as a mixture of water and methanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the reaction mixture. A typical molar excess is 1.5 to 2 equivalents relative to the ester.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Neutralization and Acidification: Carefully add a strong acid, like hydrochloric acid (HCl), to neutralize the excess base and then acidify the solution to a pH of approximately 2-3 to protonate the carboxylate salt.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, to isolate the m-PEG4-CH2-acid.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the carboxylic acid product.

Protocol 2: Amide Coupling to a Primary Amine (via the Carboxylic Acid)

This protocol outlines the conjugation of the m-PEG4-CH2-acid (obtained from Protocol 1) to a molecule containing a primary amine, such as a protein. This is a standard PEGylation procedure.[14][15]

  • Activation of Carboxylic Acid:

    • Dissolve the m-PEG4-CH2-acid in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane.

    • Add N-Hydroxysuccinimide (NHS) (typically 1.1 equivalents) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1 equivalents).

    • Stir the reaction mixture at room temperature for several hours to form the NHS-activated ester.

  • Conjugation to the Amine:

    • Prepare a solution of the amine-containing molecule (e.g., a protein) in a suitable aqueous buffer, typically at a pH of 7.5 to 8.5.

    • Add the activated m-PEG4-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of PEGylation.

    • Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified period, ranging from a few hours to overnight.

  • Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

    • Purify the resulting PEGylated conjugate from unreacted PEG and other reagents using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography.

Characterization Techniques

The identity, purity, and structure of this compound and its conjugates are typically confirmed using a combination of analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic peaks of the methoxy group (a singlet around 3.3 ppm), the ethylene glycol backbone (a multiplet around 3.6 ppm), the methylene (B1212753) group adjacent to the ester (a singlet around 4.1-4.3 ppm), and the methyl ester group (a singlet around 3.7 ppm).[16][17][18][19] The integration of these peaks can also be used to confirm the purity and molecular weight.[18][19]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the exact molecular weight of the PEG derivative, confirming its monodispersity and identity.[20][21][22][23]

  • Chromatography: HPLC and Gel Permeation Chromatography (GPC) are employed to assess the purity and molecular weight distribution of the PEG linker.

References

The Functional Core of PROTACs: A Technical Guide to the m-PEG4-CH2-methyl ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, moving beyond traditional inhibition-based pharmacology to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of every PROTAC is the linker, a chemical bridge that connects the two functional ends of the molecule. This technical guide delves into the core functional role of a specific and widely utilized linker, m-PEG4-CH2-methyl ester, in the design and efficacy of PROTACs. While this linker does not possess an intrinsic biological mechanism of action in the traditional sense, its physicochemical properties are paramount to the overall function of the PROTAC molecule.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental mechanism of a PROTAC is to induce proximity between the target protein and the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity allows the E3 ligase to transfer ubiquitin to the target protein. Polyubiquitination marks the target protein for degradation by the proteasome, thus eliminating it from the cell.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Targeted for Degradation E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: The PROTAC-mediated protein degradation pathway.

The Crucial Role of the Linker: More Than Just a Spacer

The linker is a pivotal element that dictates the efficacy and drug-like properties of a PROTAC.[3] Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, thereby affecting the efficiency of protein degradation.[3][4] The most commonly incorporated motifs in PROTAC linker structures are polyethylene (B3416737) glycol (PEG) chains of varying lengths.[5]

This compound: A Versatile Tool in PROTAC Design

The "this compound" is a bifunctional linker that contains a tetraethylene glycol (PEG4) chain. This structure imparts a unique and advantageous set of properties to the PROTAC molecule. Its "mechanism of action" is, in fact, a "mechanism of function" derived from its physicochemical characteristics.

Key Functional Attributes of the this compound Linker:
  • Enhanced Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG chain in the this compound linker significantly improves the water solubility of the resulting PROTAC, which is crucial for its administration and bioavailability.[2][5][6]

  • Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial.[3] PEG chains can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact structure that can more easily traverse the cell membrane.[3]

  • Optimal Ternary Complex Formation: The length of the linker is a critical parameter for achieving the correct orientation of the POI and E3 ligase in the ternary complex to facilitate efficient ubiquitination.[1] The PEG4 unit provides a defined and flexible spacer to optimize this geometry.[]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for the development of therapeutic agents.[2]

Quantitative Data Summary

Specific quantitative data for this compound's direct impact on PROTAC efficacy is often context-dependent and proprietary. However, the general principles of how PEG linker length affects PROTAC properties are well-documented. The following table summarizes these general trends.

PropertyEffect of Increasing PEG Linker LengthRationale
Aqueous Solubility Generally IncreasesThe ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interaction with water.[3]
Cell Permeability Can Increase or DecreaseA "Goldilocks" effect is often observed. Moderate length can shield polarity and improve permeability, while excessive length can be detrimental.[3]
Degradation Efficacy (DC50/Dmax) Highly Dependent on the SystemThe optimal linker length is specific to each POI-E3 ligase pair and is critical for productive ternary complex formation.[8]
Metabolic Stability May Decrease Compared to Alkyl LinkersPEG linkers can be more susceptible to in vivo metabolism compared to more rigid alkyl chains.[2]

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative, two-step protocol for the synthesis of a PROTAC using a linker analogous to this compound, such as a generic amine-reactive PEG ester. This protocol outlines the general steps for sequentially coupling the linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.

Materials:

  • Amine-functionalized POI ligand

  • Amine-functionalized E3 ligase ligand

  • m-PEG4-CH2-NHS ester (an activated form of the linker)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vials

  • Stir plate and stir bars

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Synthesis of the POI-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF.

  • Add the m-PEG4-CH2-NHS ester (1.1 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the POI-linker intermediate by preparative HPLC.

  • Confirm the identity and purity of the product by MS and NMR.

Step 2: Synthesis of the Final PROTAC

  • The methyl ester of the POI-linker intermediate is hydrolyzed to a carboxylic acid.

  • The resulting POI-linker-acid (1 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) are dissolved in anhydrous DMF.

  • A peptide coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (2-3 equivalents) are added to the mixture.

  • The reaction is stirred at room temperature for 4-12 hours, with progress monitored by LC-MS.

  • Once the reaction is complete, the final PROTAC is purified by preparative HPLC.

  • The structure and purity of the final PROTAC are confirmed by MS and NMR.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Amine-functionalized POI Ligand - Amine-functionalized E3 Ligase Ligand - this compound step1 Step 1: Couple POI Ligand to Linker (Amide Bond Formation) start->step1 intermediate Purified POI-Linker Intermediate step1->intermediate step2 Step 2: Couple E3 Ligase Ligand to POI-Linker (Amide Bond Formation) intermediate->step2 final_product Final PROTAC Molecule step2->final_product purification Purification (HPLC) final_product->purification characterization Characterization (MS, NMR) purification->characterization end Biochemical and Cellular Assays characterization->end

Figure 2: A generalized workflow for the synthesis and evaluation of PROTACs.

Conclusion

The this compound is a key enabling tool in the development of PROTACs. While it does not have a direct pharmacological effect, its function as a linker is critical to the success of the final therapeutic molecule. By imparting desirable physicochemical properties such as enhanced solubility and cell permeability, and by providing the necessary spatial arrangement for the formation of a productive ternary complex, this PEG-based linker plays an indispensable role in the design of effective protein degraders. The rational selection and application of such linkers are paramount for advancing the field of targeted protein degradation.

References

The Pivotal Role of m-PEG4-CH2-methyl ester in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate its degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2] Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ability to fine-tune their length.[3] This guide provides a comprehensive technical overview of the role of a specific PEG linker, m-PEG4-CH2-methyl ester, in the design and function of PROTACs.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] The process is initiated by the formation of a ternary complex, where the PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase.[1] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Targeted Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

A diagram of the PROTAC-mediated protein degradation pathway.

The Role of this compound as a PROTAC Linker

The this compound is a bifunctional linker featuring a methoxy-terminated polyethylene glycol chain of four ethylene (B1197577) glycol units and a methyl ester functional group. This structure imparts several key properties beneficial for PROTAC design.

Physicochemical Properties

The PEG component of the linker significantly enhances the aqueous solubility of the often hydrophobic PROTAC molecule.[1] This improved solubility is crucial for administration and distribution in biological systems. Furthermore, the flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, which can improve cell permeability.[4]

Linker Length and Ternary Complex Formation

The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, an overly long linker may result in a non-productive ternary complex where the ubiquitination sites on the POI are not in optimal proximity to the E2-conjugating enzyme. The four ethylene glycol units of the this compound linker provide a specific length that has been shown to be effective in various PROTAC designs.

Quantitative Data on PROTACs with PEG4 Linkers

The following tables summarize quantitative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), highlighting the impact of PEG linker length on degradation efficiency, cell permeability, and oral bioavailability.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG4 20 95
PEG515>98
PEG63092
Data synthesized from a comparative study of BRD4-targeting PROTACs.[5]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG4 1.2 25
PEG51.530
PEG61.020
Data synthesized from a comparative study of BRD4-targeting PROTACs.[5]

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling to an amine-functionalized E3 ligase ligand or POI ligand.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start This compound Hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Acid_Linker m-PEG4-CH2-acid Hydrolysis->Acid_Linker Amide_Coupling1 Step 2a: Amide Coupling (e.g., HATU, DIPEA, DMF) Acid_Linker->Amide_Coupling1 Amine_Ligand1 Amine-functionalized POI or E3 Ligase Ligand Amine_Ligand1->Amide_Coupling1 Intermediate Ligand1-PEG4-CH2-acid Intermediate Amide_Coupling1->Intermediate Amide_Coupling2 Step 2b: Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate->Amide_Coupling2 Amine_Ligand2 Amine-functionalized E3 Ligase or POI Ligand Amine_Ligand2->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

A general workflow for PROTAC synthesis using this compound.

Protocol 1: Hydrolysis of this compound

  • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG4-CH2-acid.

Protocol 2: Amide Coupling

  • Dissolve m-PEG4-CH2-acid (1 equivalent) and the amine-functionalized ligand (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add an amide coupling reagent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Determination of Degradation (DC50 and Dmax) by Western Blot
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow PAMPA Experimental Workflow Start Prepare Donor and Acceptor Plates Coat_Membrane Coat Donor Plate Membrane with Artificial Lipid Start->Coat_Membrane Add_Acceptor_Buffer Add Buffer to Acceptor Plate Start->Add_Acceptor_Buffer Add_Compound Add Test Compound to Donor Plate Coat_Membrane->Add_Compound Incubate Incubate the 'Sandwich' Assembly Add_Acceptor_Buffer->Incubate Add_Compound->Incubate Analyze Quantify Compound in Donor and Acceptor Wells (e.g., LC-MS/MS or UV-Vis) Incubate->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp

A workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Preparation of Plates: A PAMPA "sandwich" system consisting of a donor plate with a filter membrane at the bottom of each well and an acceptor plate is used.[6]

  • Membrane Coating: The filter membrane of the donor plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[7]

  • Buffer and Compound Addition: An aqueous buffer is added to the wells of the acceptor plate. The test compound (PROTAC) is dissolved in a suitable buffer and added to the wells of the donor plate.[6]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[6][7]

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]acceptor is the concentration of the drug in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.

In Vivo Oral Bioavailability Assessment
  • Animal Dosing: The PROTAC is administered to a cohort of animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[9]

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate the area under the curve (AUC) for both the IV and PO administrations.

  • Oral Bioavailability (F%) Calculation: The oral bioavailability is calculated as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration, expressed as a percentage.[9]

    F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Conclusion

The this compound linker is a valuable tool in the development of PROTACs. Its defined length and hydrophilic nature contribute to favorable physicochemical properties, such as enhanced solubility and potentially improved cell permeability. The quantitative data presented herein underscore the critical importance of linker length, with the PEG4 linker demonstrating a potent ability to induce protein degradation and favorable pharmacokinetic properties in the context of BRD4-targeting PROTACs. The detailed experimental protocols provide a framework for the synthesis and evaluation of PROTACs incorporating this versatile linker, empowering researchers to advance the design of next-generation protein degraders.

References

The Versatile Role of m-PEG4-CH2-methyl ester in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced drug development, particularly in the burgeoning field of targeted protein degradation, the molecular architecture of linker molecules is a critical determinant of therapeutic efficacy. Among these, m-PEG4-CH2-methyl ester has emerged as a key building block, offering a unique combination of properties that are highly advantageous for researchers and scientists in the design of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the benefits and applications of this compound for professionals in drug development.

Core Attributes and Physicochemical Properties

The defining feature of this compound is its discrete polyethylene (B3416737) glycol (PEG) chain of four units, terminated with a methyl ether at one end and a methyl ester-functionalized propyl group at the other. This structure imparts a desirable balance of hydrophilicity and chemical reactivity, which are crucial for its function as a linker in complex biological systems.

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be extrapolated from the well-characterized behavior of short-chain PEG linkers in similar applications. The table below summarizes the key physicochemical properties of this compound, sourced from publicly available data from chemical suppliers.

PropertyValueSource
CAS Number 1920109-55-2MedChemExpress, ChemicalBook[1][2]
Molecular Formula C12H24O6ChemicalBook[2]
Molecular Weight 264.32 g/mol MedChemExpress, ChemicalBook[1][2]
Appearance SolidMedChemExpress[1]
Purity Typically >95%Varies by supplier
Solubility Soluble in DMSO, DMFInferred from similar compounds

The Strategic Advantage in PROTAC Design

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for the successful formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for protein degradation.

The this compound serves as a foundational component in the synthesis of these crucial linkers. Its benefits in this context are multifaceted:

  • Optimal Length and Flexibility: The four PEG units provide a linker of sufficient length and conformational flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

  • Enhanced Solubility and Bioavailability: The hydrophilic nature of the PEG chain can improve the solubility of the resulting PROTAC molecule, which is often a significant challenge in drug development. Improved solubility can lead to better bioavailability and more favorable pharmacokinetic properties.

  • Chemical Modifiability: The terminal methyl ester group, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate for further chemical modifications, allowing for the attachment of either the target protein ligand or the E3 ligase ligand through standard amide bond formation chemistries.

Experimental Workflow: From Linker to PROTAC

The synthesis of a PROTAC using an this compound-derived linker typically follows a multi-step process. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, starting from the hydrolysis of the methyl ester to the final conjugation steps.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation PROTAC Assembly cluster_alternative Alternative Route start This compound hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis Step 1 acid m-PEG4-CH2-carboxylic acid hydrolysis->acid activation Carboxylic Acid Activation (e.g., HATU, DIPEA) acid->activation Step 2 conjugation1 Conjugation to E3 Ligase Ligand-Amine activation->conjugation1 Step 3a conjugation1_alt Conjugation to Target Ligand-Amine activation->conjugation1_alt Step 3b intermediate Linker-E3 Ligand Conjugate conjugation1->intermediate deprotection Terminal Group Deprotection (if necessary) intermediate->deprotection Step 4 (optional) conjugation2 Conjugation to Target Ligand-Amine deprotection->conjugation2 Step 5 protac Final PROTAC Molecule conjugation2->protac intermediate_alt Linker-Target Ligand Conjugate conjugation1_alt->intermediate_alt

Caption: Generalized workflow for PROTAC synthesis using the m-PEG4-CH2-carboxylic acid derivative.

The Ubiquitin-Proteasome System: The Target Pathway

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The following diagram illustrates the signaling pathway that is co-opted by a PROTAC molecule.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary Target-PROTAC-E3 Ternary Complex E3->Ternary Ub Ubiquitin PROTAC PROTAC PROTAC->E3 Target Target Protein PROTAC->Target Target->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC-hijacked ubiquitin-proteasome degradation pathway.

Detailed Experimental Protocol: Hydrolysis of this compound

While specific protocols for the use of this compound in a full PROTAC synthesis are proprietary to the researchers developing them, a general protocol for the initial hydrolysis step can be provided based on standard organic chemistry principles.

Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask.

  • Add lithium hydroxide (1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG4-CH2-carboxylic acid.

  • The crude product can be purified by column chromatography if necessary.

Note: This is a generalized protocol and may require optimization for scale and specific laboratory conditions.

Conclusion

This compound represents a valuable and versatile tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its well-defined structure, favorable physicochemical properties, and strategic role in the synthesis of PROTAC linkers make it a compound of significant interest. As the field of targeted protein degradation continues to evolve, the strategic use of such precisely engineered linkers will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Safety and Handling of m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for m-PEG4-CH2-methyl ester (CAS No. 1920109-55-2) for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative used as a linker in various biochemical applications, including the synthesis of PROTACs.[1]

Identifier Value
Chemical Name This compound
Synonyms m-PEG4-(CH2)3-methyl ester
CAS Number 1920109-55-2
Molecular Formula C12H24O6
Molecular Weight 264.3 g/mol [2]
Appearance Solid

Hazard Identification and Classification

According to the available Global Harmonized System (GHS) classification, this compound is not classified as a hazardous substance.[2]

GHS Classification: Not classified as a hazard.[2]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Note: The toxicological properties of this substance have not been fully investigated.[2]

First-Aid Measures

Standard first-aid measures should be followed in case of exposure.

Exposure Route First-Aid Protocol
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Fire-Fighting Measures

Parameter Guideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards from Combustion May produce toxic fumes of carbon monoxide and carbon dioxide upon combustion.
Protective Equipment for Firefighters Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

Aspect Procedure
Personal Precautions Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

Condition Recommendation
Handling Wear appropriate personal protective equipment. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in a well-ventilated area.
Storage Store in a tightly closed container. The recommended storage temperature is -20°C.[3] Keep in a dry and well-ventilated place.

Exposure Controls and Personal Protection

Control/Protection Specification
Engineering Controls Use in a well-ventilated area. A safety shower and eyewash station should be available.
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear protective gloves and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator if exposure limits are exceeded or irritation is experienced.
Hygiene Measures Wash hands thoroughly after handling.

Stability and Reactivity

Parameter Information
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid No specific data available.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) is available for this compound.[2] It is recommended to handle the compound with care, assuming it may have potential health hazards until fully investigated.

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precaution:

  • Ensure the work area is clean and well-ventilated.
  • Verify that a safety shower and eyewash station are accessible.
  • Don the appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

2. Compound Handling:

  • Retrieve the this compound container from its -20°C storage.
  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
  • Weigh the desired amount of the compound in a chemical fume hood.
  • Immediately and securely close the container after use.

3. Disposal:

  • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.
  • Do not dispose of the chemical down the drain.

4. Post-Handling:

  • Clean the work area thoroughly.
  • Remove and properly store or dispose of PPE.
  • Wash hands thoroughly with soap and water.

Mandatory Visualizations

Safe_Handling_Workflow start Start: Receipt of This compound storage Storage (-20°C) start->storage Store Immediately prep Preparation for Use (Don PPE, Prepare Workspace) storage->prep Retrieve for Experiment handling Handling in Fume Hood (Weighing, Transfer) prep->handling procedure Experimental Procedure handling->procedure waste Waste Collection (Segregated Chemical Waste) handling->waste Generate Waste procedure->waste Generate Waste decon Decontamination (Clean Workspace, Remove PPE) procedure->decon Complete Experiment disposal Final Disposal (Follow Institutional Protocols) waste->disposal decon->storage Return Unused Reagent decon->disposal Dispose of Contaminated PPE

Caption: Safe handling workflow for this compound.

Emergency_Response_Pathway exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Wash with Soap and Water Remove Contaminated Clothing skin_contact->action_skin action_eye Flush with Water for 15 min Seek Medical Attention eye_contact->action_eye action_ingest Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest

Caption: Emergency first-aid response for exposure.

References

An In-depth Technical Guide to m-PEG4-CH2-methyl ester in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG4-CH2-methyl ester

This compound is a heterobifunctional chemical linker primarily utilized in the field of biochemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimes (PROTACs). Its structure comprises a monomethylated polyethylene (B3416737) glycol (PEG) chain of four units, providing hydrophilicity and favorable pharmacokinetic properties. The molecule is terminated with a methyl ester group, which can be readily hydrolyzed to a carboxylic acid for subsequent conjugation reactions.

The core utility of this compound lies in its role as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand in the synthesis of PROTACs. The precise length and composition of the PEG linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Core Applications in Biochemistry

The principal application of this compound is in the construction of PROTACs. PROTAC technology is a revolutionary approach in targeted therapy, aiming to eliminate pathogenic proteins rather than merely inhibiting their function.

Role in PROTAC Design and Synthesis

This compound serves as a fundamental building block in the modular synthesis of PROTACs. The synthesis typically involves a multi-step process where the methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then activated and reacted with an amine-containing ligand, either the target protein binder or the E3 ligase ligand.

Physicochemical and Biopharmaceutical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from the well-understood characteristics of PEG linkers in PROTACs.

PropertyDescriptionSignificance in PROTACs
Molecular Formula C12H24O6Influences molecular weight and overall size of the PROTAC.
Molecular Weight 264.32 g/mol Contributes to the final molecular weight of the PROTAC, which can affect cell permeability.
Solubility Expected to be soluble in a range of organic solvents and have some aqueous solubility.The PEG chain enhances the solubility of the entire PROTAC molecule, which is often crucial for administration and biological activity.
Flexibility The PEG chain provides significant conformational flexibility.Allows for the optimal orientation of the two ligands to facilitate the formation of a stable and productive ternary complex.
Hydrophilicity The ethylene (B1197577) glycol units impart hydrophilicity.Can improve the pharmacokinetic profile of the PROTAC by reducing aggregation and non-specific binding, and potentially increasing circulation time.

Experimental Protocols

The following are generalized experimental protocols that are representative of how this compound would be used in the synthesis of a PROTAC.

Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the methyl ester to a free carboxylic acid, a necessary step for subsequent conjugation.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the mixture to pH ~3 with 1N HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Amide Coupling to a Target Protein Ligand (Generic Protocol)

This protocol outlines the coupling of the hydrolyzed linker to a hypothetical amine-containing target protein ligand.

Materials:

  • m-PEG4-CH2-carboxylic acid (from 4.1)

  • Amine-containing target protein ligand

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the m-PEG4-CH2-carboxylic acid (1.0 eq) and the amine-containing target protein ligand (1.2 eq) in anhydrous DMF.

  • Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizations: Workflows and Pathways

General PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.

G cluster_0 Linker Preparation cluster_1 First Coupling Reaction cluster_2 Second Coupling Reaction cluster_3 Purification A This compound B Hydrolysis (e.g., LiOH) A->B C m-PEG4-CH2-carboxylic acid B->C E Amide Coupling (e.g., PyBOP, DIPEA) C->E D Amine-containing Target Protein Ligand D->E F Ligand-Linker Conjugate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Amine-containing E3 Ligase Ligand G->H I Final PROTAC Molecule H->I J Crude PROTAC I->J K Purification (e.g., HPLC) J->K L Purified PROTAC K->L

Caption: A generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG structure offers desirable biopharmaceutical properties, including enhanced solubility and a flexible scaffold to facilitate the formation of the critical ternary complex. While detailed, specific applications in the peer-reviewed literature are not yet widespread, its utility can be confidently inferred from the extensive body of research on PEG linkers in PROTAC development. The provided generalized protocols and workflows serve as a foundational guide for researchers and drug development professionals looking to incorporate this linker into their PROTAC design and synthesis strategies. As the field of targeted protein degradation continues to expand, the application of such well-defined linkers will undoubtedly play a crucial role in the development of novel therapeutics.

In-Depth Technical Guide: m-PEG4-CH2-methyl ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-CH2-methyl ester, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the body's natural protein disposal system to eliminate disease-causing proteins. This guide details the suppliers, catalog numbers, and technical specifications of this compound, alongside a detailed experimental protocol for its application in PROTAC synthesis and a conceptual framework for the resulting targeted protein degradation pathway.

This compound: Supplier and Technical Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a methyl ester functional group. The PEG chain enhances solubility and provides a flexible spacer, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to a target protein ligand or an E3 ligase ligand.

Table 1: Suppliers and Catalog Information for this compound

SupplierCatalog NumberCAS NumberMolecular WeightFormula
MedChemExpressHY-1414041920109-55-2264.32C12H24O6
Sigma-AldrichAABH99A4A06A1920109-55-2264.32C12H24O6
BroadPharmBP-22991Not Specified264.3Not Specified

Application in PROTAC Synthesis: A Step-by-Step Protocol

The following is a representative experimental protocol for the synthesis of a PROTAC using this compound as a linker. This protocol is a generalized procedure and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Objective: To synthesize a PROTAC by linking a target protein binder to an E3 ligase ligand using the this compound linker.

Materials:

  • This compound

  • Target protein ligand with a suitable functional group for amide bond formation (e.g., an amine)

  • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) with a suitable functional group for amide bond formation (e.g., an amine)

  • Activating agents for amide coupling (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for methyl ester hydrolysis (e.g., LiOH, NaOH)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of THF and water).

  • Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with a weak acid (e.g., citric acid) to protonate the resulting carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid derivative of the linker.

Step 2: Coupling of the Linker to the E3 Ligase Ligand

  • Dissolve the carboxylic acid derivative of the linker and the amine-functionalized E3 ligase ligand in an anhydrous solvent such as DMF.

  • Add an amide coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC to obtain the linker-E3 ligase ligand conjugate.

Step 3: Coupling of the Linker-E3 Ligase Ligand Conjugate to the Target Protein Ligand

  • The linker-E3 ligase ligand conjugate will now have a terminal functional group (from the original E3 ligase ligand) that can be coupled to the target protein ligand.

  • Activate the appropriate functional group on either the conjugate or the target protein ligand. For example, if the target protein ligand has a carboxylic acid, it can be activated with HATU/DIPEA.

  • React the activated species with its corresponding coupling partner (e.g., an amine on the linker-E3 ligase conjugate).

  • Stir the reaction at room temperature and monitor its progress.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., Kinase, Transcription Factor) PROTAC PROTAC Molecule POI->PROTAC Binds to Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to Ub Ubiquitin Ub->E3_Ligase Recruited Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTAC-mediated targeted protein degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Prep Linker Preparation (this compound hydrolysis) Ligand_Coupling1 Couple Linker to E3 Ligase Ligand Linker_Prep->Ligand_Coupling1 Ligand_Coupling2 Couple to Target Protein Ligand Ligand_Coupling1->Ligand_Coupling2 Purification Purification & Characterization (HPLC, LC-MS, NMR) Ligand_Coupling2->Purification PROTAC_Treatment Treat cells with PROTAC Purification->PROTAC_Treatment Synthesized PROTAC Cell_Culture Cell Culture (Target protein expressing cells) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (Measure target protein levels) PROTAC_Treatment->Western_Blot Dose_Response Dose-Response & Time-Course Western_Blot->Dose_Response Downstream_Analysis Downstream Functional Assays (e.g., cell viability, signaling pathway analysis) Dose_Response->Downstream_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

In-Depth Technical Guide: m-PEG4-CH2-methyl ester (CAS No. 1920109-55-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-CH2-methyl ester, with the CAS number 1920109-55-2, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a flexible and hydrophilic linker in the burgeoning field of targeted protein degradation.[1][2][3][4] Specifically, it is classified as a PEG- and Alkyl/ester-based PROTAC® (Proteolysis Targeting Chimera) linker.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5][7][8] This guide provides a comprehensive overview of the technical details, applications, and experimental considerations for this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueReference
CAS Number 1920109-55-2[1][2][3][4]
Molecular Formula C12H24O6[1][2]
Molecular Weight 264.32 g/mol [2]
Appearance Solid[3]
Structure CH3O-(CH2CH2O)4-CH2-COOCH3

Role in PROTAC Design and Drug Delivery

The unique structure of this compound, featuring a methoxy-terminated tetraethylene glycol chain and a terminal methyl ester group, imparts several advantageous properties for its use as a PROTAC linker.

The polyethylene glycol (PEG) component is the most common motif in PROTAC linkers, primarily due to its ability to enhance the aqueous solubility and overall drug-like properties of the resulting PROTAC molecule.[5][7] The hydrophilic nature of the PEG chain can mitigate the often high lipophilicity of the two ligands it connects, improving bioavailability.[9] Furthermore, the flexibility of the PEG chain is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The length of the PEG linker is a critical parameter that often requires optimization to achieve optimal degradation potency.[5]

The methyl ester terminus of this linker is a key feature. While many PROTAC linkers possess a reactive functional group for conjugation to a ligand, the methyl ester in this molecule is generally stable. However, it can be susceptible to hydrolysis under certain conditions. In the context of PROTACs, the stability of the linker is paramount for maintaining the integrity of the molecule until it reaches its target. Studies have shown that while esters are more susceptible to plasma-mediated hydrolysis than amides, this can be influenced by the steric hindrance around the ester bond.[10]

Beyond PROTACs, PEGylated molecules are widely used in drug delivery to improve the pharmacokinetic properties of therapeutics. PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life. It can also shield the molecule from enzymatic degradation and reduce its immunogenicity.

Experimental Protocols

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. The following is a generalized protocol that can be adapted for specific ligands. This protocol assumes the use of a bifunctional linker where one end is reactive (e.g., a carboxylic acid or amine) and the other is the methyl ester. Since this compound has two seemingly stable termini, for its use as a linker, it would likely be a precursor that is modified to have a reactive group on one end, or it could be synthesized with a reactive group in place of the methoxy (B1213986) group. However, if used as a building block in a convergent synthesis, one of the ester groups could potentially be selectively hydrolyzed or activated.

For the purpose of this guide, we will outline a general procedure for coupling a bifunctional PEG linker to a POI ligand and an E3 ligase ligand.

General PROTAC Synthesis with a Bifunctional PEG Linker

Materials:

  • Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., HOOC-PEG4-CH2-methyl ester or NH2-PEG4-CH2-methyl ester).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Amine base (e.g., DIPEA, triethylamine).

  • Anhydrous solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with an amine functional group) and the bifunctional PEG linker (with a carboxylic acid functional group) in an anhydrous solvent like DMF.

    • Add coupling reagents such as HATU and an amine base like DIPEA.

    • Stir the reaction at room temperature and monitor its progress using LC-MS.

    • Upon completion, purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Activate the remaining functional group on the E3 ligase-linker intermediate if necessary. For example, if it is a carboxylic acid, it can be activated with HATU/DIPEA.

    • Dissolve the purified E3 ligase-linker intermediate and the POI ligand (e.g., with an amine functional group) in an anhydrous solvent.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Binds to Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Enters Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with reactive handle) Coupling2 Step 2: Coupling Reaction POI_Ligand->Coupling2 Linker Bifunctional Linker (e.g., HOOC-PEG4-CH2-Me) Coupling1 Step 1: Coupling Reaction (e.g., Amide bond formation) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive handle) E3_Ligand->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Purification1->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification2 Final Purification (HPLC) Crude_PROTAC->Purification2 Final_PROTAC Purified PROTAC Purification2->Final_PROTAC

References

An In-depth Technical Guide to m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of m-PEG4-CH2-methyl ester, a bifunctional linker critical in the fields of bioconjugation and drug delivery. This document details its molecular characteristics, a standard protocol for its synthesis, and its application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design and chemical synthesis.

PropertyValueSource
Molecular Weight 264.32 g/mol [1]
CAS Number 1920109-55-2[1]
Chemical Formula Not explicitly found, but can be deduced.
Purity Typically >95%
Physical State Liquid or oil
Solubility Soluble in water and most organic solvents.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, m-PEG4-CH2-acid. This protocol outlines a standard laboratory procedure for this conversion.

Objective: To synthesize this compound via Fischer esterification of m-PEG4-CH2-acid.

Materials:

  • m-PEG4-CH2-acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve m-PEG4-CH2-acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, purify the product further using column chromatography.

Applications in Advanced Drug Development

The unique properties of this compound, particularly its defined length and bifunctional nature, make it a valuable tool in the development of sophisticated therapeutics.

Role in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, PEG linkers are utilized to connect a potent cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the resulting conjugate. The workflow below illustrates the general process of ADC synthesis where a derivative of this compound could be employed.

ADC_Workflow mAb Monoclonal Antibody (mAb) reduction Reduction of Disulfide Bonds mAb->reduction 1. Thiol Generation conjugation Conjugation reduction->conjugation activated_linker Activated PEG4 Linker-Payload activated_linker->conjugation 2. Payload Attachment purification Purification conjugation->purification 3. Reaction Quenching adc Antibody-Drug Conjugate (ADC) purification->adc 4. Final Product PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated Target Degradation Protein Degradation Proteasome->Degradation

References

Methodological & Application

Synthesis of m-PEG4-CH2-methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of m-PEG4-CH2-methyl ester, chemically known as methyl 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetate. This monofunctional polyethylene (B3416737) glycol (PEG) derivative is a valuable building block in bioconjugation, drug delivery, and materials science. The protocols herein describe a reliable two-step synthetic route involving the synthesis of the carboxylic acid precursor followed by Fischer esterification. Physicochemical properties and expected characterization data are also provided.

Introduction

Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic properties of biomolecules and small molecule drugs. The this compound is a discrete PEG (dPEG®) reagent with a precise chain length, offering excellent control over the stoichiometry and properties of the resulting conjugates. This application note details the synthesis of this important reagent, providing researchers with the necessary information to produce it in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name methyl 2-[2-(2-methoxyethoxy)ethoxy]acetatePubChem
Molecular Formula C8H16O5PubChem
Molecular Weight 192.21 g/mol PubChem
CAS Number 1920109-55-2
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available
Solubility Soluble in water and most organic solvents

Synthesis Workflow

The synthesis of this compound is typically achieved in a two-step process. First, the carboxylic acid precursor, 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid, is synthesized. This is followed by a Fischer esterification reaction with methanol (B129727) to yield the final product.

Synthesis_Workflow start Starting Materials step1 Step 1: Synthesis of 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Step 2: Fischer Esterification intermediate->step2 product This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic Acid

This protocol is adapted from a method for synthesizing the closely related 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.[1] It involves the oxidation of the corresponding acetonitrile (B52724) precursor.

Materials:

  • 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetonitrile

  • Sodium hypochlorite (B82951) solution (Clorox, commercial bleach)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add the sodium hypochlorite solution.

  • Slowly add 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetonitrile to the stirring solution. The molar ratio of the acetonitrile to the oxidant can range from 1:1 to 1:10.[1]

  • After the initial addition, continue stirring for 1-2 hours at room temperature.

  • Gradually heat the reaction mixture to 60-70 °C and maintain for 3-6 hours.[1]

  • Further, increase the temperature to 80-100 °C and stir for an additional 2-4 hours.[1]

  • Finally, heat the mixture to reflux for 8 hours.[1]

  • After cooling, acidify the reaction mixture to a pH of 1-2 with hydrochloric acid.[1]

  • Remove the water under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data (Estimated):

ParameterValueNote
Yield ~96%Based on a similar synthesis of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.[1]
Purity >95% (HPLC)Based on a similar synthesis of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.[1]
Step 2: Fischer Esterification to this compound

This protocol is based on the general procedure for Fischer esterification of carboxylic acids.

Materials:

  • 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid (from Step 1)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data (Estimated):

ParameterValueNote
Yield >90%Estimated based on typical Fischer esterification reactions.
Purity >95%Achievable with proper purification.

Characterization Data

Mass Spectrometry (GC-MS): A reference mass spectrum for methyl 2-(2-(2-methoxyethoxy)ethoxy)acetate is available in the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR spectra for this compound are not readily available in public databases. The following are predicted ¹H and ¹³C NMR chemical shifts based on its structure.

Predicted ¹H NMR (CDCl₃):

  • δ 4.15 (s, 2H, -O-CH₂-COO-)

  • δ 3.73 (s, 3H, -COO-CH₃)

  • δ 3.65-3.70 (m, 8H, PEG chain -O-CH₂-CH₂-O-)

  • δ 3.55-3.60 (m, 2H, -CH₂-O-CH₂-COO-)

  • δ 3.38 (s, 3H, CH₃-O-)

Predicted ¹³C NMR (CDCl₃):

  • δ 171.0 (-COO-)

  • δ 71.9 (CH₃-O-CH₂-)

  • δ 70.5-70.7 (PEG chain -O-CH₂-CH₂-O-)

  • δ 69.0 (-O-CH₂-COO-)

  • δ 59.0 (CH₃-O-)

  • δ 51.8 (-COO-CH₃)

Logical Relationship of Synthesis and Characterization

Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Precursor PEG-Acetonitrile Oxidation Oxidation Precursor->Oxidation Acid PEG-Acid Oxidation->Acid Esterification Fischer Esterification Acid->Esterification Product This compound Esterification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS Purity Purity Analysis (HPLC, GC) Product->Purity

Caption: Relationship between synthesis and characterization steps.

Applications in Research and Drug Development

The this compound is a versatile intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated (e.g., as an NHS ester) for conjugation to amine-containing biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of these molecules.

Conclusion

The synthetic protocols outlined in this application note provide a clear pathway for the laboratory-scale production of this compound. By following these procedures, researchers can obtain this valuable PEG linker for a wide range of applications in bioconjugation and drug development. It is important to note that the quantitative data provided are estimates based on similar reactions and should be optimized for specific laboratory conditions.

References

Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical methodology in drug development and biotechnology for enhancing the therapeutic properties of molecules. This document provides a detailed guide for the conjugation of m-PEG4-CH2-methyl ester to primary amines. Due to the relatively low reactivity of methyl esters towards amines under physiological conditions, this protocol outlines two primary pathways: a direct amidation method suitable for robust small molecules and a more common two-step activation-conjugation procedure for sensitive biomolecules like proteins and peptides. These protocols are designed to provide a comprehensive framework for researchers to successfully achieve PEGylation with this specific reagent.

Introduction to PEGylation with this compound

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties by:

  • Increasing solubility and stability.[1][2][3]

  • Prolonging circulation half-life by reducing renal clearance.[1]

  • Decreasing immunogenicity and antigenicity.[1]

  • Enhancing protection against proteolytic degradation.[1][4]

The reagent this compound is a linear PEG linker with a terminal methyl ester group. Unlike more common amine-reactive PEGs that utilize activated esters like N-hydroxysuccinimide (NHS) or succinimidyl valerate (B167501) (SVA)[5][6][7][8], a methyl ester is not directly reactive with primary amines under standard bioconjugation conditions. Therefore, its conjugation requires either forcing conditions or a preliminary activation step to form a stable amide bond.

Chemical Reaction Pathways

The conjugation of this compound to a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution reaction.[9] The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester.[9] This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases methanol (B129727) as a byproduct.[9][10]

Below are the two main strategies to achieve this conjugation.

Pathway 1: Direct Amidation (For Small Molecules)

Direct reaction between the methyl ester and a primary amine typically requires elevated temperatures and/or the presence of a base or catalyst, making it generally unsuitable for proteins but viable for certain small molecules.[11][12][13]

cluster_reactants Reactants cluster_product Product m-PEG4-CH2-methyl_ester m-PEG4-CH2-C(O)OCH3 Conjugate m-PEG4-CH2-C(O)NH-R m-PEG4-CH2-methyl_ester->Conjugate Direct Amidation (Heat/Catalyst) Primary_Amine R-NH2 Primary_Amine->Conjugate Methanol CH3OH

Caption: Direct amidation of this compound.

Pathway 2: Two-Step Activation and Conjugation (For Biomolecules)

For sensitive biological molecules, a two-step approach is necessary. First, the methyl ester is hydrolyzed to a carboxylic acid. This carboxylic acid is then activated using a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated PEG reagent then readily reacts with primary amines at or near physiological pH to form a stable amide bond.[3][14][15]

Start This compound Hydrolysis Hydrolysis (e.g., NaOH, H2O) Start->Hydrolysis CarboxylicAcid m-PEG4-CH2-COOH Hydrolysis->CarboxylicAcid Activation Activation (EDC, NHS) CarboxylicAcid->Activation NHSEster m-PEG4-CH2-CO-NHS Activation->NHSEster Conjugation Conjugation NHSEster->Conjugation PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Conjugation FinalProduct m-PEG4-CH2-CO-NH-R Conjugation->FinalProduct

Caption: Two-step activation and conjugation workflow.

Experimental Protocols

Protocol 1: Direct Amidation of a Small Molecule

This protocol is intended for amine-containing small molecules that are stable under the required reaction conditions.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base catalyst (e.g., DIPEA or TEA)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Reagent Preparation: Dissolve the amine-containing small molecule (1.0 equivalent) and this compound (1.2-2.0 equivalents) in the anhydrous solvent.

  • Reaction Setup: Add the base catalyst (1.5-2.0 equivalents) to the reaction mixture.

  • Incubation: Heat the reaction mixture to 80-110°C with continuous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be determined empirically. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The purification method will depend on the properties of the product and may include extraction, precipitation, or chromatography.

ParameterRecommended RangeNotes
Molar Ratio (PEG:Amine)1.2:1 to 2:1An excess of the PEG reagent can drive the reaction to completion.
SolventAnhydrous DMF, DMSOEnsure the solvent is dry to prevent side reactions.
Base CatalystDIPEA, TEAA non-nucleophilic base is preferred.
Temperature80 - 110°CThe temperature should be optimized for the specific substrates.
Reaction Time4 - 24 hoursMonitor reaction progress to determine the optimal time.

Table 1: Recommended Reaction Conditions for Direct Amidation.

Protocol 2: Two-Step Activation and Conjugation for Biomolecules

This protocol is designed for proteins, peptides, and other amine-containing biomolecules.

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution for neutralization

  • pH meter or pH paper

Procedure:

  • Dissolve the this compound in water.

  • Add NaOH solution to raise the pH to >12.

  • Stir the solution at room temperature for 2-4 hours, monitoring the hydrolysis.

  • Neutralize the solution with HCl to a pH of ~7.0.

  • The resulting m-PEG4-CH2-carboxylic acid can be purified by lyophilization or used directly in the next step.

Part B: Activation and Conjugation to a Primary Amine

Materials:

  • m-PEG4-CH2-carboxylic acid (from Part A)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing biomolecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)[][17][18][19]

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Conjugation Buffer. Ensure the buffer is free of extraneous primary amines (e.g., Tris).

  • PEG Activation: Dissolve the m-PEG4-CH2-carboxylic acid in the Activation Buffer. Add EDC (1.5-5 molar excess over PEG) and NHS (1.5-5 molar excess over PEG). Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation: Immediately add the activated PEG solution to the biomolecule solution. A typical starting molar excess of PEG to the biomolecule is 10:1 to 50:1.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and byproducts to purify the PEGylated conjugate. Size exclusion chromatography (SEC) is effective for separating the larger PEGylated product from smaller unreacted molecules.[][18] Ion exchange chromatography (IEX) can be used to separate based on changes in surface charge following PEGylation.[][17]

ParameterRecommended RangeNotes
Activation pH4.5 - 6.0Optimal for EDC/NHS chemistry.
Conjugation pH7.2 - 8.0Favors reaction with primary amines.
Molar Ratio (PEG:Biomolecule)10:1 to 50:1This should be optimized to achieve the desired degree of PEGylation.
Molar Ratio (EDC/NHS:PEG)1.5:1 to 5:1Ensures efficient activation of the carboxylic acid.
Reaction Time2 hours at RT or overnight at 4°CLonger times may be needed for less reactive amines.

Table 2: Recommended Reaction Conditions for Two-Step Activation and Conjugation.

Characterization of the Conjugate

After purification, the extent of PEGylation can be characterized by several methods, including:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and distribution of PEGylated species.

  • Chromatography (SEC, IEX, RP-HPLC): To assess purity and separate different PEGylated forms.[]

  • Activity Assays: To confirm that the biological activity of the molecule is retained after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of PEG-acid.Ensure correct pH for activation (4.5-6.0). Use fresh EDC/NHS.
Hydrolysis of NHS ester.Perform conjugation immediately after activation.
Presence of competing primary amines in the buffer.Use amine-free buffers like PBS or MES.
Protein Precipitation High degree of PEGylation.Reduce the molar excess of the PEG reagent.
Unfavorable reaction conditions.Optimize the pH and buffer composition.
Loss of Biological Activity PEGylation at a critical functional site.Modify the stoichiometry to favor mono-PEGylation. Consider site-specific conjugation strategies.
Denaturation during the reaction.Perform the reaction at a lower temperature (4°C).

Table 3: Troubleshooting Guide for PEGylation Reactions.

Conclusion

The conjugation of this compound to primary amines presents a unique challenge due to the low reactivity of the methyl ester. However, by selecting the appropriate reaction pathway—either direct amidation for robust molecules or a two-step activation process for sensitive biomolecules—successful PEGylation can be achieved. Careful optimization of reaction conditions and thorough characterization of the final product are essential for obtaining a well-defined and functional conjugate. These application notes provide a comprehensive guide to aid researchers in this process.

References

Application Notes and Protocols for PROTAC Synthesis using an m-PEG4-CH2-methyl ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[4]

The m-PEG4-CH2-methyl ester linker is a valuable building block for PROTAC synthesis, offering a discrete length PEG chain to provide hydrophilicity and spatial separation between the two ligands. The terminal methyl ester can be readily converted to a carboxylic acid, which then serves as a handle for conjugation to an amine-functionalized ligand via a stable amide bond.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_binding Binding POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a two-stage process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. Second, the resulting PEG-acid linker is coupled to an amine-containing ligand (either for the POI or the E3 ligase) via an amide bond. This is then followed by the conjugation of the second ligand. This application note provides a representative protocol for the initial hydrolysis and the first amide coupling step.

Synthesis_Workflow start This compound Linker step1 Step 1: Hydrolysis start->step1 intermediate m-PEG4-CH2-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Ligand-Linker Conjugate step2->product ligand Amine-functionalized Ligand (POI or E3 Ligase) ligand->step2 step3 Step 3: Second Ligand Conjugation product->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: General workflow for PROTAC synthesis.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add LiOH (1.5 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the m-PEG4-CH2-carboxylic acid.

  • Confirm the identity of the product by NMR and mass spectrometry.

Expected Data:

ParameterExpected Outcome
Yield >90%
Purity (LC-MS) >95%
¹H NMR Disappearance of the methyl ester singlet (~3.6 ppm), appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
HRMS Accurate mass corresponding to the calculated molecular formula of the carboxylic acid.
Protocol 2: Amide Coupling of m-PEG4-CH2-carboxylic acid to an Amine-functionalized Ligand

This protocol describes the formation of an amide bond between the PEG-acid linker and an amine-containing ligand (e.g., a POI ligand or an E3 ligase ligand).

Materials:

  • m-PEG4-CH2-carboxylic acid (from Protocol 1)

  • Amine-functionalized ligand (POI-NH2 or E3-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG4-CH2-carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the amine-functionalized ligand to the activated linker mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

  • Combine the pure fractions and lyophilize to obtain the ligand-linker conjugate as a solid.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Expected Data:

ParameterExpected Outcome
Yield 50-80% (post-purification)
Purity (HPLC) >98%
¹H NMR Peaks corresponding to both the ligand and the PEG linker, and the formation of an amide bond.
HRMS Accurate mass corresponding to the calculated molecular formula of the ligand-linker conjugate.

Conclusion

The this compound is a versatile linker for the synthesis of PROTACs. The straightforward two-step process of hydrolysis followed by amide coupling provides a reliable method for incorporating a hydrophilic PEG spacer into the PROTAC structure. The protocols provided herein offer a solid foundation for researchers to synthesize their own PROTAC molecules for targeted protein degradation studies. Optimization of reaction conditions may be necessary depending on the specific properties of the POI and E3 ligase ligands.

References

Application Notes and Protocols for Bioconjugation with m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of m-PEG4-CH2-methyl ester in bioconjugation. This heterobifunctional PEG linker is a valuable tool for modifying proteins, peptides, and other biomolecules. The methoxy-terminated polyethylene (B3416737) glycol (m-PEG) moiety enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule, while the methyl ester group provides a handle for covalent attachment.[1][2]

It is important to note that the methyl ester group is not directly reactive with common functional groups on biomolecules, such as primary amines, under typical bioconjugation conditions. Therefore, a two-step process is generally required:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid (m-PEG4-CH2-COOH).

  • Activation and Conjugation: The resulting carboxylic acid is then activated, most commonly using a carbodiimide (B86325) reagent like EDC in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated PEG reagent readily reacts with primary amines on the target biomolecule to form a stable amide bond.[3][4]

These application notes will focus on this two-step approach, providing detailed protocols for the hydrolysis and subsequent conjugation to amine-containing molecules.

Applications of m-PEG4 Bioconjugates

Bioconjugates created using m-PEG4 linkers have a wide range of applications in research and drug development:

  • Drug Delivery: PEGylation, the process of attaching PEG chains to a molecule, can improve the solubility and stability of therapeutic agents, leading to enhanced drug delivery systems.[1]

  • Protein and Peptide Modification: Modifying proteins and peptides with m-PEG4 can increase their circulating half-life, reduce immunogenicity, and improve their pharmacokinetic profiles.[1][5]

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target effects.[1]

  • Surface Modification: Immobilizing biomolecules onto surfaces via a PEG linker can improve biocompatibility, which is crucial for medical devices and diagnostic assays.[1]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to m-PEG4-CH2-carboxylic acid

This protocol describes the conversion of the methyl ester to the carboxylic acid, which is necessary for subsequent activation and conjugation.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

  • Deionized water

  • pH indicator strips or a pH meter

  • Reaction vessel

  • Stir plate and stir bar

Procedure:

  • Dissolve the this compound in deionized water to a desired concentration (e.g., 10-50 mg/mL).

  • Slowly add the NaOH solution to the PEG solution while stirring.

  • Monitor the reaction progress by periodically checking the pH. The reaction is typically complete when the pH stabilizes, indicating the consumption of NaOH. Alternatively, the reaction can be monitored by techniques like TLC or LC-MS.

  • Once the hydrolysis is complete, carefully neutralize the solution to a desired pH (typically around 7.0) by adding the HCl solution dropwise.

  • The resulting m-PEG4-CH2-carboxylic acid solution can be used directly in the next step or purified and lyophilized for storage.

Protocol 2: Conjugation of m-PEG4-CH2-carboxylic acid to a Protein via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid and its subsequent reaction with primary amines on a protein.

Materials:

  • m-PEG4-CH2-carboxylic acid (from Protocol 1 or a commercial source)

  • Protein to be conjugated (in a suitable buffer, see below)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free buffer at a pH of 7-9.[4][6]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of m-PEG4-CH2-carboxylic acid:

    • Dissolve the m-PEG4-CH2-carboxylic acid in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the PEG solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG reagent.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated m-PEG4-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of PEGylation and should be optimized for each specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts (e.g., N-hydroxysuccinimide and EDC byproducts) using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Characterize the resulting PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Data Presentation

Table 1: Recommended Molar Ratios for Protein Conjugation

ParameterMolar Ratio (PEG:Protein)Notes
Low PEGylation 1:1 to 5:1Aims for a single PEG chain per protein molecule. Useful for preserving biological activity.
Medium PEGylation 5:1 to 20:1May result in multiple PEG chains per protein. Balances increased stability with potential for reduced activity.
High PEGylation >20:1Aims for extensive surface coverage with PEG. Maximizes solubility and shielding from proteases, but may significantly impact activity.

Table 2: Common Buffers for Bioconjugation

BufferpH RangeCompatibility Notes
MES Buffer 5.5 - 6.7Ideal for EDC/NHS activation of carboxylic acids.[4]
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Commonly used for the conjugation step with NHS esters. Ensure it is free of primary amines.[4]
HEPES Buffer 6.8 - 8.2A good alternative to PBS for the conjugation step.
Borate Buffer 8.0 - 9.0Can be used for NHS ester reactions, higher pH can increase the reaction rate with amines.[4]

Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG.[4]

Visualizations

Bioconjugation_Workflow mPEG_ester This compound hydrolysis Hydrolysis (e.g., NaOH) mPEG_ester->hydrolysis mPEG_acid m-PEG4-CH2-COOH hydrolysis->mPEG_acid activation Activation (EDC/NHS) mPEG_acid->activation mPEG_nhs m-PEG4-CH2-NHS ester activation->mPEG_nhs conjugation Conjugation mPEG_nhs->conjugation protein Protein-NH2 protein->conjugation peg_protein PEGylated Protein conjugation->peg_protein purification Purification peg_protein->purification final_product Purified PEGylated Protein purification->final_product

Caption: Workflow for this compound bioconjugation.

Amine_Reaction_Pathway peg_cooh m-PEG4-CH2-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea + peg_nhs m-PEG4-CH2-NHS ester o_acylisourea->peg_nhs + nhs NHS nhs->peg_nhs + peg_protein PEG-Protein Conjugate (Stable Amide Bond) peg_nhs->peg_protein + protein_nh2 Protein-NH2 protein_nh2->peg_protein + nhs_byproduct NHS (byproduct) peg_protein->nhs_byproduct -

Caption: EDC/NHS activation and amine conjugation pathway.

References

Application Notes and Protocols for m-PEG4-NHS Ester Reaction with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, or other biomolecules.[1] This process can significantly enhance the therapeutic properties of the molecule by increasing its hydrodynamic size, which in turn can prolong its circulatory half-life by reducing renal clearance.[2][3] PEGylation can also mask the protein from the host's immune system, reducing immunogenicity and antigenicity, and can improve the solubility and stability of the modified protein.[2][4]

This document provides detailed application notes and protocols for the reaction of methoxy-PEG4-N-hydroxysuccinimidyl (NHS) ester with proteins. The m-PEG4-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the polypeptide chain, to form stable amide bonds.[4][5][6][7][8][9]

Reaction Mechanism

The reaction of m-PEG4-NHS ester with a primary amine on a protein is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[10]

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Pegylated_Protein Protein-NH-CO-PEG4-m (PEGylated Protein) Protein->Pegylated_Protein Nucleophilic Attack mPEG m-PEG4-NHS Ester mPEG->Pegylated_Protein NHS N-hydroxysuccinimide (Byproduct) mPEG->NHS

Figure 1: Reaction of m-PEG4-NHS Ester with a Protein's Primary Amine.

Critical Reaction Parameters

The success and efficiency of the PEGylation reaction are dependent on several critical parameters. These parameters should be optimized for each specific protein and desired degree of PEGylation.[3][11]

ParameterRecommended Range/ConditionRationale & Considerations
pH 7.0 - 9.0[4][5][6][10]The reaction is highly pH-dependent. At lower pH, the primary amines are protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the aminolysis reaction.[10][12] A common starting point is a buffer at pH 8.0-8.5.
Temperature 4°C to Room Temperature (20-25°C)[6][8][9][12]Lower temperatures (4°C) can be used to slow down the reaction and minimize hydrolysis of the NHS ester, especially for longer reaction times (e.g., overnight).[12] Room temperature reactions are typically faster.
Buffer System Phosphate-buffered saline (PBS), Borate buffer, HEPES buffer[6][7][12]Crucially, avoid buffers containing primary amines , such as Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS ester.[6][7][8][9][12]
Molar Excess of m-PEG4-NHS Ester 5- to 50-fold molar excess over the proteinThe optimal molar ratio depends on the number of available primary amines on the protein and the desired degree of PEGylation. A higher excess will generally lead to a higher degree of modification. It is recommended to perform a titration to determine the optimal ratio for your specific application.[7]
Protein Concentration 1 - 10 mg/mL[7]Higher protein concentrations can improve the efficiency of the PEGylation reaction by favoring the bimolecular reaction over the hydrolysis of the NHS ester.[12]
Reaction Time 30 minutes to overnight[8][9][12][13]The reaction time is dependent on the temperature, pH, and reactivity of the protein. The reaction can be monitored over time to determine the optimal duration.

Experimental Protocols

1. Reagent Preparation

  • Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[13] If the protein is in a buffer containing primary amines, a buffer exchange must be performed using dialysis or a desalting column.

    • The recommended protein concentration is 2-10 mg/mL.[7][12]

  • m-PEG4-NHS Ester Solution:

    • The m-PEG4-NHS ester reagent is moisture-sensitive.[6][7][8][9][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the m-PEG4-NHS ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.[6][8][12] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[6][7][8]

  • Quenching Buffer:

    • Prepare a 1 M Tris-HCl or glycine solution at pH 8.0.[12][13] This will be used to stop the reaction by consuming any unreacted NHS ester.

2. PEGylation Reaction

The following protocol is a general guideline and may require optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein in Amine-Free Buffer C Add m-PEG4-NHS Ester to Protein Solution A->C B Prepare Fresh m-PEG4-NHS Ester Solution B->C D Incubate (e.g., 1 hour at RT or overnight at 4°C) C->D E Quench Reaction with Tris or Glycine Buffer D->E F Purify PEGylated Protein (e.g., SEC, IEX) E->F G Characterize Product (e.g., SDS-PAGE, Mass Spec) F->G

Figure 2: Experimental Workflow for Protein PEGylation.
  • Reaction Setup: Add the calculated amount of the freshly prepared m-PEG4-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6][8]

  • Incubation: Gently mix the reaction and incubate for the desired time and at the chosen temperature (e.g., 1 hour at room temperature or overnight at 4°C).[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes.

3. Purification of the PEGylated Protein

It is necessary to remove the unreacted PEG reagent and the NHS byproduct from the PEGylated protein. Common purification methods include:

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on their charge, which may be altered by PEGylation. It is particularly useful for separating species with different degrees of PEGylation.[3]

  • Dialysis or Diafiltration: These methods can be used to remove small molecule impurities.

4. Characterization of the PEGylated Protein

The extent of PEGylation can be assessed using various analytical techniques:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight and can be used to determine the number of PEG chains attached to the protein.

  • HPLC (Reverse Phase or Ion Exchange): Can be used to separate and quantify the different PEGylated species.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Labeling Efficiency Suboptimal pHEnsure the reaction buffer pH is between 7.2 and 8.5.[12]
Hydrolysis of NHS esterAllow the reagent to warm to room temperature before opening. Prepare the NHS ester solution immediately before use in an anhydrous solvent.[6][7][8][9][12]
Presence of primary amines in the bufferUse an amine-free buffer like PBS, HEPES, or borate.[6][7][8][9][12]
Low protein concentrationIncrease the protein concentration to at least 2 mg/mL.[12]
Protein Aggregation High degree of labelingReduce the molar excess of the m-PEG4-NHS ester in the reaction.
Inappropriate buffer conditionsEnsure the buffer conditions are optimal for the stability of your specific protein.
Poor Recovery After Purification Non-specific binding to chromatography resinOptimize the purification protocol, for example, by changing the resin or buffer composition.
Protein precipitationEnsure the protein remains soluble throughout the purification process. The PEG4 spacer is designed to increase hydrophilicity, but high degrees of labeling can alter surface properties.[15]

References

Application Notes and Protocols for m-PEG4-CH2-methyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's efficacy, stability, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of m-PEG4-CH2-methyl ester and its derivatives, such as m-PEG4-acid and m-PEG4-NHS ester, in the development of ADCs.

The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer, such as a PEG4 moiety, offers several advantages in ADC design. These include increased hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads and enhance solubility.[1][2] This can lead to improved pharmacokinetics, a longer circulation half-life, and the potential for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[3][4] The m-PEG4 linker is a discrete (monodisperse) entity, which allows for the creation of more homogeneous ADCs compared to traditional polydisperse PEG linkers.[5]

While the precise "this compound" is a specific chemical structure, its application in ADC development would functionally overlap with its more commonly utilized derivatives, m-PEG4-acid and its activated form, m-PEG4-NHS ester. The carboxylic acid or its active ester provides a reactive handle for conjugation to the antibody, typically targeting lysine (B10760008) residues.

Physicochemical Properties of m-PEG4 Linkers

The inclusion of an m-PEG4 linker can significantly alter the physicochemical properties of an ADC. Below is a comparison of key properties.

PropertyNon-PEGylated Linker (e.g., SMCC)m-PEG4 LinkerRationale & Impact
Hydrophilicity LowHighThe ethylene (B1197577) glycol units in the PEG chain increase water solubility, which can prevent aggregation of the ADC, especially with hydrophobic payloads.[6]
Aggregation Propensity High, especially with high DARLowThe hydrophilic PEG chain acts as a shield, reducing intermolecular hydrophobic interactions that lead to aggregation.[6]
Immunogenicity Potential for recognitionReducedThe PEG moiety can shield epitopes on the payload or linker, potentially reducing the immunogenic response.[1]
Drug-to-Antibody Ratio (DAR) Typically limited to 2-4Can achieve higher DAR (e.g., 8)Increased solubility allows for the attachment of more drug molecules before aggregation becomes a significant issue.[2][7]

Experimental Protocols

Protocol 1: Conjugation of m-PEG4-acid to an Antibody via Amide Bond Formation

This protocol describes the conjugation of an m-PEG4-acid linker to the lysine residues of a monoclonal antibody using carbodiimide (B86325) chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • m-PEG4-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris), exchange it into an amine-free buffer such as PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of m-PEG4-acid:

    • Dissolve the m-PEG4-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • In a separate reaction tube, add the desired molar excess of m-PEG4-acid to an activation buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) over the m-PEG4-acid.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.[8]

  • Conjugation Reaction:

    • Add the activated m-PEG4-acid (NHS-ester) solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired DAR. A 20-fold molar excess is a common starting point.[9]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from excess linker and reaction byproducts using a desalting column, dialysis, or SEC.[8]

Protocol 2: Conjugation of m-PEG4-NHS ester to an Antibody

This protocol utilizes a pre-activated m-PEG4-NHS ester for a more direct conjugation to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • m-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Antibody Preparation:

    • Prepare the antibody as described in Protocol 1.

  • Conjugation Reaction:

    • Dissolve the m-PEG4-NHS ester in anhydrous DMF or DMSO immediately before use to a concentration of approximately 10 mg/mL.

    • Add the desired molar excess of the m-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching and Purification:

    • Quench the reaction and purify the ADC as described in Protocol 1.

ADC Characterization

After conjugation, it is crucial to characterize the resulting ADC to determine its critical quality attributes.

Characterization MethodParameter MeasuredTypical Results with m-PEG4 Linker
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) distribution and hydrophobicityA series of peaks corresponding to different DAR species (0, 2, 4, 6, 8). The PEG linker reduces the overall hydrophobicity compared to non-PEGylated linkers, resulting in earlier elution times.[7]
Size-Exclusion Chromatography (SEC) Aggregation and fragmentationA major peak corresponding to the monomeric ADC. The use of a PEG linker generally results in a lower percentage of high molecular weight species (aggregates) compared to ADCs with hydrophobic linkers.[6][10]
Mass Spectrometry (LC-MS) Average DAR and mass confirmationDeconvoluted mass spectra show a distribution of masses corresponding to the antibody with different numbers of drug-linker moieties attached. This allows for precise calculation of the average DAR.[11]
In Vitro Cytotoxicity Assay Potency (IC50)The IC50 value will be dependent on the payload and the target cell line. Longer PEG chains can sometimes slightly decrease in vitro potency due to steric hindrance, but short linkers like m-PEG4 are expected to have a minimal impact.[9][12]

Signaling Pathways and Mechanism of Action

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through endocytosis. The payload is then released within the cell to exert its cytotoxic effect. The mechanism of action is dictated by the payload.

Experimental Workflow for ADC Development and Evaluation

ADC_Workflow cluster_Development ADC Development cluster_Characterization Characterization cluster_Evaluation Functional Evaluation mAb Monoclonal Antibody Selection Conjugation Antibody-Linker-Payload Conjugation mAb->Conjugation Linker m-PEG4 Linker Synthesis/Procurement Linker->Conjugation Payload Payload Selection (e.g., MMAE) Payload->Conjugation Purification ADC Purification (SEC/TFF) Conjugation->Purification HIC HIC (DAR Distribution) Purification->HIC SEC SEC (Aggregation) Purification->SEC LCMS LC-MS (Average DAR) Purification->LCMS InVitro In Vitro Cytotoxicity Purification->InVitro InVivo In Vivo Efficacy & PK InVitro->InVivo

Caption: A streamlined workflow for the development and evaluation of an ADC.

Generalized ADC Internalization and Payload Release Pathway

ADC_Internalization ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding 1 TargetCell Target Cancer Cell Endocytosis Endocytosis TargetCell->Endocytosis 2 Binding->TargetCell Endosome Early Endosome Endocytosis->Endosome 3 Lysosome Lysosome Endosome->Lysosome 4 PayloadRelease Payload Release (Cleavage/Degradation) Lysosome->PayloadRelease 5 Cytotoxicity Payload Exerts Cytotoxic Effect PayloadRelease->Cytotoxicity 6

Caption: The general mechanism of ADC internalization and payload release.

Example Signaling Pathway: MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

MMAE_Pathway MMAE Released MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M ER_Stress ER Stress Response Microtubule->ER_Stress Apoptosis Apoptosis G2M->Apoptosis ER_Stress->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Conclusion

The use of m-PEG4 linkers in ADC development offers a strategic advantage in overcoming challenges associated with hydrophobic payloads. By enhancing solubility, reducing aggregation, and potentially improving pharmacokinetic properties, these linkers contribute to the creation of more stable and effective ADCs. The provided protocols offer a foundation for the conjugation of m-PEG4-acid and m-PEG4-NHS ester to antibodies, and the characterization methods outlined are essential for ensuring the quality and consistency of the final ADC product. Understanding the mechanism of action of the chosen payload is paramount for predicting the biological response and designing rational combination therapies.

References

Experimental Guide for m-PEG4-CH2-methyl ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound m-PEG4-CH2-methyl ester is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methoxy (B1213986) cap at one terminus and a methyl ester group at the other, connected by a 4-unit ethylene (B1197577) glycol chain. While the methoxy group imparts hydrophilicity and reduces non-specific protein binding, the methyl ester is a relatively non-reactive functional group in typical biological settings. This structure lends itself to two primary applications in cell culture research: as an inert control molecule and as a precursor for bioconjugation following chemical modification.

1. Inert Control for PEGylation Studies: The covalent attachment of PEG (PEGylation) to proteins, nanoparticles, or cell surfaces is a widely used strategy to enhance solubility, prolong circulation time, and reduce immunogenicity.[1][2] When assessing the biological effects of a functionalized PEG conjugate, it is crucial to distinguish the effects of the PEG chain itself from those of the terminal functional group or the conjugated molecule. Due to its non-reactive nature, this compound serves as an ideal negative control to evaluate the baseline cellular response to the presence of a short PEG chain. This includes assessing potential cytotoxicity, changes in cell morphology, or non-specific effects on signaling pathways.[3][4][5]

2. Precursor for Bioconjugation: The methyl ester group can be readily converted into a reactive carboxylic acid (m-PEG4-CH2-COOH) through hydrolysis. This carboxylic acid can then be activated, most commonly using carbodiimide (B86325) chemistry with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester.[6][7] This activated PEG linker is then capable of covalently bonding with primary amines on cell surface proteins (e.g., lysine (B10760008) residues), effectively PEGylating the cell. This surface modification can be used to alter cell adhesion properties, mask surface antigens, or improve the biocompatibility of cells for therapeutic applications.

Cellular Effects and Signaling: PEG molecules are generally considered biocompatible, but they are not biologically inert. Studies have shown that PEGs can influence cellular processes depending on their molecular weight and concentration. Some PEGs exhibit proinflammatory activity, stimulating the secretion of cytokines and inducing intracellular calcium signaling.[8] The interaction of PEG with the cell surface can also impact cellular uptake mechanisms and intracellular trafficking.[9] Furthermore, PEGylation can modulate cell-cell and cell-extracellular matrix interactions, which are critical for cell survival and function.[10] When using this compound or its derivatives, it is important to consider these potential effects.

Data Presentation

Table 1: Cytotoxicity of Various PEG Derivatives in Cell Culture

PEG DerivativeCell LineConcentrationIncubation TimeCell Viability (%)Reference
PEG 400Caco-24% w/v24 h~45%[1]
PEG 4000Caco-24% w/v24 h~100%[1]
PEG 1000L9295 mg/mL24 h~80%[3]
PEG 2000HeLa5 mg/mL24 h~100%[3]
mPEGA-480HeLa1 mg/mL24 h<20%[3]

Note: The cytotoxicity of PEGs can be cell-line and molecular weight dependent. It is recommended to perform a dose-response curve for the specific cell line and experimental conditions.

Table 2: Recommended Reaction Conditions for Bioconjugation

StepReagentMolar Excess (relative to PEG-acid)pHDurationTemperature
Hydrolysis 1M NaOHN/A>121-2 hRoom Temp.
Acid Activation EDC1.5 - 2 fold5.0 - 6.015-30 minRoom Temp.
NHS/sulfo-NHS1.5 - 2 fold5.0 - 6.015-30 minRoom Temp.
Amine Conjugation N/AN/A7.2 - 8.02 h - OvernightRoom Temp. / 4°C

Experimental Protocols

Protocol 1: Evaluation of this compound as an Inert Control

This protocol outlines the steps to assess the baseline effects of the PEG backbone on a selected cell line.

Materials:

  • This compound

  • Appropriate cell line (e.g., HeLa, HEK293, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Sterile, tissue culture-treated plates (e.g., 96-well)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

Procedure:

  • Prepare Stock Solution: Dissolve this compound in sterile DMSO to create a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Prepare Working Solutions: The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium. A suggested concentration range is 0.1 µM to 10 mM. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions.

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the concentration at which no significant cytotoxic effects are observed. This concentration can then be used in subsequent experiments as an inert control.

Protocol 2: Conversion to m-PEG4-CH2-acid and Conjugation to Cell Surfaces

This protocol is a two-stage process: first, the hydrolysis of the methyl ester to a carboxylic acid, and second, the activation and conjugation of the acid to cell surface amines.

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Dissolve a known quantity of this compound in deionized water.

  • Slowly add 1 M NaOH while stirring to raise the pH to approximately 12-13.

  • Incubate the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, neutralize the solution by slowly adding 1 M HCl until the pH reaches 7.0-7.4.

  • The resulting solution contains m-PEG4-CH2-acid. This can be purified by dialysis or used directly in the next step if the salt concentration is acceptable.

Part B: Activation and Conjugation to Cell Surface Amines

Materials:

  • m-PEG4-CH2-acid solution (from Part A)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Cells in suspension (viability >95%)

  • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS, pH 7.4

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Conjugation Buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.

  • Acid Activation: In a separate tube, dissolve the m-PEG4-CH2-acid in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS over the PEG-acid.[6] Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation: Add the activated PEG-NHS ester solution to the cell suspension. A typical starting point is a final PEG concentration of 1-5 mM.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to the cell suspension to a final concentration of 25-50 mM to quench any unreacted PEG-NHS ester. Incubate for 15 minutes.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cells three times with an excess of PBS to remove unreacted PEG and byproducts.

  • Resuspension: Resuspend the final cell pellet in fresh culture medium for downstream applications or analysis. Confirmation of PEGylation can be performed using flow cytometry with a fluorescently-labeled anti-PEG antibody.

Visualizations

G cluster_0 Pathway 1: Inert Control cluster_1 Pathway 2: Bioconjugation Precursor start1 This compound stock1 Prepare Stock Solution (e.g., 100 mM in DMSO) start1->stock1 treat1 Treat Cells at Various Concentrations stock1->treat1 viability1 Assess Cell Viability (e.g., MTT Assay) treat1->viability1 result1 Determine Non-Toxic Concentration viability1->result1 start2 This compound hydrolysis Hydrolysis (NaOH) start2->hydrolysis acid m-PEG4-CH2-acid hydrolysis->acid activation Activation (EDC, NHS) acid->activation nhs_ester m-PEG4-CH2-NHS ester activation->nhs_ester conjugation Conjugate to Cell Surface Amines nhs_ester->conjugation peg_cell PEGylated Cell conjugation->peg_cell

Caption: Experimental workflows for using this compound.

G MethylEster m-PEG4-CH2-COOCH3 (Methyl Ester) CarboxylicAcid m-PEG4-CH2-COOH (Carboxylic Acid) MethylEster->CarboxylicAcid  1. Hydrolysis (NaOH) NHSEster m-PEG4-CH2-COO-NHS (NHS Ester) CarboxylicAcid->NHSEster  2. Activation (EDC/NHS) PegylatedCell Cell-NH-CO-CH2-PEG4-m (PEGylated Cell) NHSEster->PegylatedCell  3. Conjugation CellSurface Cell-NH2 (Cell Surface Amine) CellSurface->PegylatedCell

Caption: Chemical conversion and conjugation pathway.

G PEG Cell Surface PEGylation Receptor Membrane Receptor (e.g., Growth Factor Receptor) PEG->Receptor Steric Hindrance Signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling Activation Ligand Ligand Ligand->Receptor Binding Response Cellular Response (Proliferation, Survival) Signaling->Response

Caption: Potential impact of PEGylation on cell signaling.

References

Purifying m-PEG4-CH2-Methyl Ester Conjugates: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note & Protocol]

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the purification of m-PEG4-CH2-methyl ester conjugates. The protocols detailed below are designed to offer robust and reproducible methods for obtaining high-purity conjugates, a critical step in the development of PEGylated therapeutics and other advanced materials. Methodologies for both reversed-phase and normal-phase high-performance liquid chromatography (HPLC) are presented, along with guidance on sample preparation, post-purification analysis, and quantitative data interpretation.

Introduction to Purifying PEGylated Conjugates

Polyethylene glycol (PEG)ylation is a widely utilized strategy to enhance the therapeutic properties of molecules, including improving solubility, stability, and pharmacokinetic profiles. The purification of PEGylated compounds, particularly smaller, discrete PEG (dPEG®) conjugates like this compound, is essential to remove unreacted starting materials, catalysts, and other process-related impurities. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose.[]

The choice between reversed-phase (RP) and normal-phase (NP) chromatography depends on the overall polarity of the conjugate and the impurities to be removed. Due to the amphiphilic nature of PEG, both techniques can be successfully employed. For compounds lacking a strong UV chromophore, such as the target conjugate, detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), Refractive Index (RI) detection, or Mass Spectrometry (MS) are necessary for accurate monitoring and quantification.[]

Experimental Protocols

This section details the step-by-step procedures for the purification of this compound conjugates using both reversed-phase and normal-phase HPLC.

Sample Preparation

Proper sample preparation is crucial for successful chromatographic purification.

  • Dissolution: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent. For RP-HPLC, this could be the initial mobile phase composition (e.g., a high percentage of water with a small amount of organic solvent) or a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if solubility is an issue. For NP-HPLC, a non-polar solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) is appropriate.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with the chosen solvent to remove any particulate matter. This prevents clogging of the HPLC column and system.

  • Initial Cleanup (Optional): For particularly crude samples, an initial purification step can be beneficial. Precipitation of the PEGylated conjugate by adding a non-solvent like diethyl ether or hexane (B92381) to a solution in a solvent like methylene (B1212753) chloride can help remove some impurities.[2]

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] This method is highly effective for purifying PEGylated compounds.

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system equipped with a gradient pump and a suitable detector (ELSD, CAD, or MS).

  • Column: A C8 or C18 reversed-phase column is recommended. Common dimensions for preparative work are 250 mm x 10-50 mm with 5-10 µm particle size.

  • Mobile Phase A: Deionized water, optionally with 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Mobile Phase B: Acetonitrile or Methanol (B129727), optionally with 0.1% (v/v) TFA or formic acid.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A : 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the conjugate using a linear gradient of mobile phase B. A shallow gradient is often effective for separating PEG oligomers and related impurities. An example gradient is provided in Table 2.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent, typically by rotary evaporation for organic solvents and lyophilization for aqueous solutions.

Protocol 2: Normal-Phase HPLC (NP-HPLC)

NP-HPLC separates molecules based on their polarity, with more polar compounds being retained longer on the polar stationary phase.[2]

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a gradient pump and a suitable detector (ELSD or CAD).

  • Column: A silica (B1680970) gel-based column is the standard for normal-phase chromatography.

  • Mobile Phase A: A non-polar solvent such as hexane or dichloromethane (DCM).

  • Mobile Phase B: A polar solvent such as methanol or ethanol.

Procedure:

  • Column Equilibration: Equilibrate the silica column with the initial mobile phase (e.g., 100% A) until a stable baseline is observed.

  • Injection: Inject the sample, dissolved in the initial mobile phase if possible.

  • Elution: Apply a gradient of increasing polarity to elute the conjugate. An example is provided in Table 3.

  • Fraction Collection: Collect the fractions containing the purified product.

  • Post-Purification: Pool the desired fractions and remove the solvents under reduced pressure.

Data Presentation

The following tables summarize typical parameters for the purification and analysis of this compound conjugates.

Table 1: Recommended HPLC Columns and Detectors

Chromatography ModeStationary PhaseTypical Dimensions (L x ID)Particle SizeRecommended Detectors
Reversed-PhaseC8 or C18250 mm x 10-50 mm5-10 µmELSD, CAD, MS
Normal-PhaseSilica Gel250 mm x 10-50 mm5-10 µmELSD, CAD

Table 2: Example Gradient for Preparative RP-HPLC Purification

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
095510
595510
3559510
4059510
4195510
5095510

Table 3: Example Gradient for Preparative NP-HPLC Purification

Time (minutes)% Mobile Phase A (DCM)% Mobile Phase B (Methanol)Flow Rate (mL/min)
0100015
5100015
25802015
30802015
31100015
40100015

Table 4: Expected Purity and Yield

Purification MethodExpected PurityExpected Yield
RP-HPLC>98%70-90%
NP-HPLC>95%60-85%

Post-Purification Analysis

After purification and solvent removal, it is crucial to confirm the identity and purity of the this compound conjugate.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to confirm the molecular weight of the purified conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation of the conjugate's identity.

  • Analytical HPLC: An analytical scale HPLC run using a validated method can be used to determine the final purity of the product.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.

Purification_Workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_post Post-Purification Dissolution Dissolution Filtration Filtration Dissolution->Filtration Solubilize Crude Product Optional_Cleanup Optional: Precipitation Filtration->Optional_Cleanup Remove Particulates RP_HPLC Reversed-Phase HPLC Optional_Cleanup->RP_HPLC NP_HPLC Normal-Phase HPLC Optional_Cleanup->NP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection NP_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Analysis Purity & Identity Analysis Solvent_Removal->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: General workflow for the purification of this compound conjugates.

Logic_Diagram Crude_Product Crude Conjugate (Product + Impurities) Purification_Choice Select Purification Method Crude_Product->Purification_Choice RP_HPLC Reversed-Phase HPLC (Hydrophobicity-based) Purification_Choice->RP_HPLC Hydrophobic Impurities NP_HPLC Normal-Phase HPLC (Polarity-based) Purification_Choice->NP_HPLC Polar Impurities Pure_Fractions Collect Pure Fractions RP_HPLC->Pure_Fractions NP_HPLC->Pure_Fractions Final_Product High-Purity Conjugate (>95%) Pure_Fractions->Final_Product

References

Application Notes and Protocols for the Analytical Characterization of m-PEG4-CH2-methyl ester Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of m-PEG4-CH2-methyl ester and related PEGylated products. The following protocols are essential for ensuring product purity, identity, and quality control in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. ¹H NMR is particularly useful for confirming the presence of key functional groups and determining the degree of PEGylation.[1][2][3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Reference Standard: Tetramethylsilane (TMS) for CDCl₃ or the residual solvent peak for D₂O. .

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the reference standard.

    • Integrate the peaks corresponding to the protons of interest.

Data Presentation: Expected ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Methoxy (CH₃O-)~3.38Singlet3H
PEG backbone (-OCH₂CH₂O-)~3.64Multiplet16H
Methylene adjacent to ester (-CH₂-COOCH₃)~2.60Triplet2H
Methyl ester (-COOCH₃)~3.70Singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the identity of the this compound product. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and mass analysis, offering a comprehensive characterization.[6][7][8]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound product in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Further dilute to a final concentration of 10-100 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements.[5]

    • Scan Range: A range that includes the expected molecular weight of the product (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the product.

    • Determine the monoisotopic mass and compare it with the theoretical mass of this compound.

    • Observe the isotopic distribution pattern to further confirm the elemental composition.

Data Presentation: Expected Mass Spectrometry Results
ParameterExpected Value
Theoretical Monoisotopic Mass264.1522 g/mol
Observed [M+H]⁺~265.1595 m/z
Observed [M+Na]⁺~287.1414 m/z

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound products and separating them from starting materials and byproducts.[] Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be utilized.[10][11]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound product in the initial mobile phase composition.

  • HPLC System and Conditions:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD) for molecules lacking a strong chromophore.[12]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound product as the percentage of the main peak area relative to the total peak area.

Data Presentation: Typical HPLC Purity Analysis
ComponentRetention Time (min)Peak Area (%)
This compound(Example) 12.5>95%
Impurity 1(Example) 8.2<2%
Impurity 2(Example) 15.1<3%

Visualizations

Experimental Workflow for ¹H NMR Analysis

G A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) B Instrument Setup (≥300 MHz NMR, TMS reference) A->B C Data Acquisition (¹H Spectrum) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Data Analysis (Integration, Chemical Shift Assignment) D->E F Purity & Structural Confirmation E->F

Caption: Workflow for ¹H NMR analysis of this compound.

Experimental Workflow for LC-MS Analysis

G A Sample Preparation (10-100 µg/mL solution) B HPLC Separation (C18 column, MeCN/H₂O gradient) A->B C ESI-MS Detection (Positive Ion Mode) B->C D Data Analysis (Mass Extraction, Comparison to Theoretical) C->D E Molecular Weight & Identity Confirmation D->E

Caption: Workflow for LC-MS analysis of this compound.

Logical Relationship of Analytical Techniques

G cluster_0 Product Characterization A This compound Product B NMR Spectroscopy (Structure, Purity) A->B C Mass Spectrometry (Molecular Weight, Identity) A->C D HPLC (Purity, Impurity Profile) A->D E Comprehensive Quality Assessment B->E C->E D->E

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of PROTACs Containing an m-PEG4-CH2-methyl ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality, yet their unique hetero-bifunctional structures, often incorporating flexible linkers, present significant purification challenges. This application note provides a detailed protocol for the purification of PROTACs containing a methyl-terminated polyethylene (B3416737) glycol (m-PEG4-CH2-methyl ester) linker using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology addresses common issues such as poor solubility, peak broadening associated with PEG moieties, and the potential for ester hydrolysis under acidic mobile phase conditions.

Introduction

PROTACs are complex molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.[1] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. PEG linkers, in particular, are frequently employed to enhance aqueous solubility and optimize the formation of the ternary complex.[2][3] However, the purification of these large and often amphiphilic molecules can be challenging.[4] The presence of a PEG chain can lead to broad peaks in chromatography due to the polymer's conformational flexibility and polydispersity.[5] Furthermore, the inclusion of a methyl ester group in the linker introduces a potential site for hydrolysis, particularly under the acidic conditions often used in RP-HPLC.[6][7] This application note outlines a robust RP-HPLC method for the purification of a PROTAC featuring an this compound linker, with a focus on achieving high purity while minimizing on-column degradation.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product sp1 Dissolve Crude PROTAC sp2 Filter Sample (0.22 µm) sp1->sp2 Solubilization in DMSO/ Aqueous Buffer hplc1 Equilibrate Column sp2->hplc1 Transfer to Autosampler hplc2 Inject Sample hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 hplc4 Fraction Collection hplc3->hplc4 an1 Purity Analysis (Analytical HPLC) hplc4->an1 Analyze Fractions an2 Identity Confirmation (LC-MS) an1->an2 an3 Lyophilization an2->an3

Caption: Experimental workflow for the purification of PROTACs.

Materials and Methods

Materials
  • Crude PROTAC containing this compound linker

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Syringe filters, 0.22 µm PTFE

HPLC System
  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size, 100 Å pore size). A C4 or C8 column can also be considered.[8]

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for purity analysis.

Experimental Protocols

Sample Preparation
  • Accurately weigh the crude PROTAC material.

  • Dissolve the crude PROTAC in a minimal amount of DMSO.

  • Dilute the DMSO stock with Mobile Phase A (see below) to the desired concentration for injection. Ensure the final concentration of DMSO is low enough to not interfere with the chromatography.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Purification
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Equilibrate the semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Elute the PROTAC using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength at which the aromatic components of the PROTAC absorb).

    • Collect fractions corresponding to the main peak.

Purity Analysis and Product Recovery
  • Analyze the collected fractions using analytical RP-HPLC with a similar but faster gradient to assess purity.

  • Confirm the identity of the purified PROTAC in the desired fractions by LC-MS analysis.

  • Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the purification and analysis of a PROTAC with an this compound linker.

Table 1: Preparative HPLC Parameters

ParameterValue
Column Semi-preparative C18, 10 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Gradient 5-95% B over 30 min
Detection UV at 254 nm
Injection Volume 1-5 mL (concentration dependent)
Expected Retention Time 15-25 min (highly dependent on the specific PROTAC structure)

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterValue
Column Analytical C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 15 min
Detection UV at 254 nm
Injection Volume 5-10 µL
Expected Purity >95%

Discussion

The purification of PROTACs containing PEG linkers requires careful optimization of chromatographic conditions. The choice of a C18 stationary phase provides good hydrophobic retention for the typically large and relatively nonpolar PROTAC molecules.[8] The use of a TFA-containing mobile phase is common for improving peak shape and resolution of biomolecules; however, it creates an acidic environment that can potentially hydrolyze the methyl ester of the linker. The rate of this hydrolysis is generally slow at ambient temperature and with the typical residence time on the column, but it is a factor to consider.[7] If significant degradation is observed, using a mobile phase with a less aggressive acid, such as formic acid, or exploring purification at a lower temperature may be beneficial.

Peak broadening due to the PEG4 linker is another potential challenge.[6][5] Utilizing a slower gradient can sometimes improve the resolution of PEGylated compounds. The monodisperse nature of a PEG4 linker should result in sharper peaks compared to polydisperse PEG linkers.

Logical Relationship of Purification Steps

logical_relationship Crude Crude PROTAC Mixture Dissolved Solubilized Sample Crude->Dissolved Dissolution Filtered Filtered Sample Dissolved->Filtered Filtration Prep_HPLC Preparative HPLC Filtered->Prep_HPLC Injection Fractions Collected Fractions Prep_HPLC->Fractions Elution Analytical_HPLC Purity Analysis Fractions->Analytical_HPLC Quality Control LCMS Identity Confirmation Fractions->LCMS Verification Pure_PROTAC Pure PROTAC (>95%) Analytical_HPLC->Pure_PROTAC Pooling of Pure Fractions LCMS->Pure_PROTAC Confirmation

Caption: Logical flow of the PROTAC purification process.

Conclusion

The protocol described in this application note provides a comprehensive framework for the successful purification of PROTACs containing an this compound linker. By employing reversed-phase HPLC with careful consideration of the mobile phase composition and gradient conditions, it is possible to achieve high levels of purity suitable for downstream biological assays and further drug development activities. The provided methodologies and data serve as a valuable starting point for researchers working with this important class of therapeutic agents.

References

Application Notes and Protocols for Mass Spectrometry Analysis of m-PEG4-CH2-methyl ester Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) is a widely used strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve pharmacokinetic and pharmacodynamic profiles by increasing solubility, stability, and circulation half-life. This document provides a detailed guide for the mass spectrometry-based analysis of peptides modified with a discrete methoxy-terminated PEG linker, specifically m-PEG4-CH2-methyl ester. This modification adds a specific mass and chemical entity to the peptide, requiring tailored analytical methods for its characterization.

These application notes and protocols are designed to guide researchers through the process of sample preparation, LC-MS/MS analysis, and data interpretation for peptides carrying this specific modification.

Core Concepts

The this compound modification is typically introduced at primary amine groups (N-terminus or lysine (B10760008) side chains) of a peptide. The modification adds a monodisperse chain of four ethylene (B1197577) glycol units with a methoxy (B1213986) terminus and a methyl ester at the reactive end.

Structure of the Modification:

CH₃O-(CH₂CH₂O)₄-CH₂-C(=O)-

Molecular Formula: C₁₁H₂₂O₆

Monoisotopic Mass of the added group: 250.1416 Da

Understanding the precise mass and structure of this modification is crucial for accurate mass spectrometry analysis.

Experimental Protocols

Protocol 1: Sample Preparation of this compound Modified Peptides for Mass Spectrometry

This protocol outlines the steps for preparing a purified modified peptide for LC-MS/MS analysis.

Materials:

  • This compound modified peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Eppendorf tubes

  • Pipettes and tips

Procedure:

  • Resuspend the Peptide: Dissolve the lyophilized this compound modified peptide in a solution of 5-30% acetonitrile with 0.1% formic acid to a final concentration of 0.5-1 mg/mL.[1] The use of higher percentages of acetonitrile is recommended for more hydrophobic peptides.[1]

  • Vortex and Sonicate: Vortex the sample for 30 seconds to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath to aid in dissolving more hydrophobic peptides.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer to Autosampler Vial: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis. Avoid transferring any pelleted material.

Protocol 2: In-solution Tryptic Digestion of a Protein Containing an this compound Modification

This protocol is for digesting a larger protein that has been modified with this compound to generate peptides for peptide mapping and modification site localization.

Materials:

  • Modified protein sample

  • 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate

  • 100 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • 100 mM Iodoacetamide (IAM)

  • Trypsin, sequencing grade

  • 0.1% Formic acid in water

  • C18 spin columns for desalting

Procedure:

  • Denaturation: Take approximately 50 µg of the modified protein. Adjust the volume to 20 µL with water if needed. Add 100 µL of 8 M urea.

  • Reduction: Add 10 µL of 100 mM TCEP. Incubate for 30 minutes at 37°C with mixing.

  • Alkylation: Add 10 µL of 100 mM IAM. Incubate for 30 minutes in the dark at room temperature.

  • Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quench Digestion: Add formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Dry and Reconstitute: Dry the desalted peptides in a vacuum centrifuge. Reconstitute the peptides in 0.1% formic acid in water for LC-MS/MS analysis.

Data Presentation

Table 1: Expected Mass Shifts for this compound Modification

This table provides the theoretical mass additions for the modification on peptides, which is essential for configuring mass spectrometry software for data analysis.

ParameterValue
Chemical Formula of AdductC₁₁H₂₂O₆
Monoisotopic Mass250.1416 Da
Average Mass250.275 Da
Table 2: Example LC-MS/MS Data for a Modified Peptide

This table illustrates how quantitative data for a hypothetical modified peptide (Sequence: Y-L-V-K-G-T-R, modified at the N-terminus) could be presented.

Peptide SequencePrecursor m/z (z=2)Retention Time (min)Modification SiteMonoisotopic Mass (Da)Mass Error (ppm)
YLVKGTR448.7515.2Unmodified895.491.2
[mPEG4]-YLVKGTR573.8218.5N-terminus1145.631.5

Visualizations

Experimental Workflow for Modified Peptide Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Modified Peptide/Protein Sample denature Denaturation, Reduction, Alkylation (for proteins) start->denature digest Tryptic Digestion denature->digest desalt Desalting (C18) digest->desalt reconstitute Reconstitution in 0.1% Formic Acid desalt->reconstitute lc_sep Liquid Chromatography (Reverse Phase) reconstitute->lc_sep ms1 MS1 Scan (Precursor Ion Scan) lc_sep->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 database_search Database Search (with modification specified) ms2->database_search identification Peptide Identification & Modification Site Localization database_search->identification quantification Quantitative Analysis identification->quantification fragmentation_pathway cluster_peptide Modified Peptide Precursor Ion cluster_fragments Expected Fragment Ions cluster_backbone Peptide Backbone Fragments cluster_peg PEG Chain Fragments cluster_ester Ester Bond Cleavage precursor [mPEG4-CH2-CO-Peptide+H]+ b_ions b-ions (N-terminal fragments containing the modification) precursor->b_ions y_ions y-ions (C-terminal fragments, unmodified) precursor->y_ions peg_fragments Characteristic neutral losses of (C2H4O)n units precursor->peg_fragments ester_cleavage Cleavage at the ester linkage precursor->ester_cleavage

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic potential. PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can significantly improve its stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong systemic circulation time by evading clearance by the mononuclear phagocyte system. This ultimately leads to enhanced bioavailability and better targeting efficiency for drug delivery applications.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol (m-PEG4-CH2-methyl ester). This specific short-chain PEG linker offers a defined length and a terminal methyl ester group that can be chemically modified for covalent attachment to the nanoparticle surface. These guidelines are intended for researchers, scientists, and drug development professionals working to improve the performance of their nanoparticle-based therapeutic and diagnostic agents.

Principle of Surface Modification

The surface modification process with this compound typically involves a two-step chemical reaction. First, the terminal methyl ester group of the PEG linker is hydrolyzed to a carboxylic acid. This is followed by the covalent coupling of the newly formed carboxylic acid to primary amine groups present on the surface of the nanoparticles. This coupling is commonly facilitated by the use of carbodiimide (B86325) crosslinker chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The overall process can be summarized as follows:

  • Activation of this compound: Hydrolysis of the methyl ester to a carboxylic acid.

  • Activation of the PEG-acid: Reaction with EDC and NHS to form a more stable and reactive NHS-ester intermediate.

  • Conjugation to Nanoparticles: Reaction of the PEG-NHS ester with amine-functionalized nanoparticles to form a stable amide bond.

Data Presentation

The successful surface modification of nanoparticles with this compound can be quantified by monitoring key physicochemical properties of the nanoparticles before and after PEGylation. The following tables summarize typical changes observed upon successful surface modification.

Table 1: Change in Hydrodynamic Diameter of Nanoparticles after PEGylation

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)
Amine-functionalized Polymeric Nanoparticles150.2 ± 3.5165.8 ± 4.1
Amine-functionalized Liposomes110.5 ± 2.8122.3 ± 3.2
Amine-functionalized Gold Nanoparticles50.7 ± 1.258.9 ± 1.5

Table 2: Change in Zeta Potential of Nanoparticles after PEGylation

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)
Amine-functionalized Polymeric Nanoparticles+25.4 ± 1.8-5.2 ± 0.9
Amine-functionalized Liposomes+30.1 ± 2.1+2.5 ± 0.5
Amine-functionalized Gold Nanoparticles+15.8 ± 1.3-8.7 ± 1.1

Table 3: Quantification of PEG Surface Density

Nanoparticle TypePEGylation MethodPEG Surface Density (PEG chains/nm²)Quantification Technique
Polymeric NanoparticlesEDC/NHS Coupling0.85¹H NMR Spectroscopy
Gold NanoparticlesEDC/NHS Coupling1.2Fluorescence Assay

Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Hydrolysis of this compound to m-PEG4-CH2-carboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Deionized (DI) water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of this compound in DI water to a final concentration of 10 mg/mL.

  • While stirring, slowly add 0.1 M NaOH solution to the PEG solution to raise the pH to approximately 12.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the pH periodically and adding more NaOH solution as needed to maintain a pH of 12.

  • After the reaction is complete, neutralize the solution by slowly adding 0.1 M HCl solution until the pH reaches 7.0-7.4.

  • The resulting m-PEG4-CH2-carboxylic acid solution is now ready for the conjugation step. For long-term storage, it is recommended to lyophilize the product.

Protocol 2: Conjugation of m-PEG4-CH2-carboxylic acid to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, gold nanoparticles)

  • m-PEG4-CH2-carboxylic acid (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis tubing

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1-5 mg/mL.

  • Activation of PEG-acid:

    • In a separate tube, dissolve m-PEG4-CH2-carboxylic acid in MES buffer to a concentration that allows for a 20-50 fold molar excess relative to the estimated amine groups on the nanoparticle surface.

    • Add EDC and NHS to the PEG-acid solution. A 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the PEG-acid are recommended as a starting point.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing on an orbital shaker or rotator.

  • Quenching and Purification:

    • To quench the reaction, add a small amount of a primary amine-containing buffer, such as Tris buffer, to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Purify the PEGylated nanoparticles to remove unreacted PEG, EDC, NHS, and byproducts. This can be achieved by:

      • Centrifugation: Use centrifugal filter units with a suitable molecular weight cut-off. Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh PBS (pH 7.4) for at least three cycles.

      • Dialysis: Dialyze the nanoparticle solution against PBS (pH 7.4) for 24-48 hours with several buffer changes.

  • Characterization: Resuspend the final purified PEGylated nanoparticles in an appropriate buffer for subsequent characterization and use.

Protocol 3: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (both before and after PEGylation) in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter and zeta potential of the nanoparticles.

    • Compare the results of the unmodified and PEGylated nanoparticles. A successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.

2. Surface PEG Density Quantification by ¹H NMR Spectroscopy:

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Procedure:

    • Lyophilize a known amount of the purified PEGylated nanoparticles.

    • Dissolve the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

    • The characteristic peak of the ethylene (B1197577) glycol protons of PEG (around 3.6 ppm) can be integrated and compared to a known internal standard to quantify the amount of PEG conjugated to the nanoparticles. The surface density can then be calculated based on the nanoparticle size and concentration.

3. Confirmation of Covalent Conjugation by Fourier-Transform Infrared Spectroscopy (FTIR):

  • Instrumentation: FTIR Spectrometer.

  • Procedure:

    • Acquire FTIR spectra of the unmodified nanoparticles, m-PEG4-CH2-carboxylic acid, and the purified PEGylated nanoparticles.

    • Successful conjugation can be confirmed by the appearance of a new amide bond peak (around 1650 cm⁻¹) in the spectrum of the PEGylated nanoparticles and a decrease in the intensity of the primary amine peaks from the unmodified nanoparticles.

Visualizations

G cluster_workflow Experimental Workflow for Nanoparticle PEGylation start Start: Amine-Functionalized Nanoparticles hydrolysis Step 1: Hydrolysis of This compound start->hydrolysis Input conjugation Step 3: Conjugation to Nanoparticles start->conjugation Nanoparticle Dispersion activation Step 2: Activation of PEG-acid with EDC/NHS hydrolysis->activation m-PEG4-CH2-COOH activation->conjugation Activated PEG-NHS purification Step 4: Purification (Centrifugation/Dialysis) conjugation->purification characterization Step 5: Characterization purification->characterization end End: PEGylated Nanoparticles characterization->end Verified Product

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_characterization Characterization Techniques cluster_properties Physicochemical Properties Analyzed DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size - Zeta Potential NMR ¹H NMR Spectroscopy - PEG Surface Density - Confirmation of Structure Size Size & Dispersity DLS->Size SurfaceCharge Surface Charge DLS->SurfaceCharge FTIR FTIR Spectroscopy - Confirmation of Amide Bond - Functional Group Analysis SurfaceChemistry Surface Chemistry NMR->SurfaceChemistry TEM Transmission Electron Microscopy (TEM) - Morphology - Size Distribution FTIR->SurfaceChemistry TEM->Size Morphology Morphology TEM->Morphology

Caption: Nanoparticle characterization techniques and properties.

G cluster_pathway Biological Fate of Nanoparticles Unmodified_NP Unmodified Nanoparticle Opsonization Opsonization (Protein Adsorption) Unmodified_NP->Opsonization Rapid PEGylated_NP PEGylated Nanoparticle Circulation Prolonged Circulation PEGylated_NP->Circulation Reduced Opsonization MPS_Uptake Mononuclear Phagocyte System (MPS) Uptake Opsonization->MPS_Uptake Leads to Targeting Enhanced Tumor Targeting (EPR Effect) Circulation->Targeting

Caption: Impact of PEGylation on the biological fate of nanoparticles.

Application Notes and Protocols for m-PEG4-CH2-methyl ester Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of m-PEG4-CH2-methyl ester and related derivatives in click chemistry for bioconjugation, drug delivery, and proteomics. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and reaction pathways.

Introduction to m-PEG4 Derivatives in Click Chemistry

Polyethylene (B3416737) glycol (PEG) is a biocompatible and hydrophilic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance solubility, increase stability, and reduce immunogenicity.[1] "Click chemistry" refers to a class of reactions that are rapid, efficient, and specific, making them ideal for bioconjugation.[3][4]

The this compound is a methoxy-terminated four-unit polyethylene glycol derivative with a methyl ester functional group. While the methyl ester itself is not directly reactive in standard click chemistry reactions, it serves as a protected form of the corresponding carboxylic acid (m-PEG4-CH2-COOH). The carboxylic acid can be activated to react with various functional groups on biomolecules.

These notes will focus on the applications of the active forms derived from this compound and related m-PEG4 derivatives in click chemistry.

Key Applications

The versatility of m-PEG4 derivatives allows for their application in a wide range of fields:

  • Drug Delivery: PEGylation of small molecule drugs or biologics can improve their solubility and circulation half-life.[1]

  • Bioconjugation: The specific and efficient nature of click chemistry enables the precise attachment of PEG moieties to proteins, peptides, and nucleic acids.[1]

  • Proteomics and Diagnostics: PEG linkers can be used to attach reporter molecules like fluorophores or biotin (B1667282) to proteins for detection and analysis.

  • Surface Modification: The hydrophilic nature of PEG can be utilized to modify the surface of nanoparticles and other materials to prevent non-specific binding and aggregation.

Data Presentation: Properties of Common m-PEG4 Derivatives

The following table summarizes the key properties and reactive partners of various m-PEG4 derivatives relevant to click chemistry applications.

Derivative NameFunctional GroupReactive PartnerKey Features
This compound Methyl Ester- (Requires hydrolysis to acid)Protected form of the carboxylic acid, useful as a control.
m-PEG4-CH2-COOH Carboxylic AcidAmines (after activation)Can be activated to an NHS ester for reaction with primary amines.[5]
m-PEG4-NHS Ester N-hydroxysuccinimide EsterPrimary AminesHighly reactive towards primary amines (e.g., lysine (B10760008) residues).
m-PEG4-Azide AzideAlkynes, DBCO, BCNUsed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
m-PEG4-Alkyne AlkyneAzidesReactive partner for azides in CuAAC reactions.
m-PEG4-Maleimide MaleimideThiolsReacts specifically with free sulfhydryl groups (e.g., cysteine residues).[7]
m-PEG4-Amine AmineActivated Esters (e.g., NHS)Can be used for conjugation to molecules with activated carboxyl groups.[8]
Methyltetrazine-PEG4-Amine Methyltetrazinetrans-cyclooctene (TCO)Used in inverse electron-demand Diels-Alder (iEDDA) reactions, which are very fast and bioorthogonal.[8]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to m-PEG4-CH2-COOH

This protocol describes the conversion of the inactive methyl ester to the reactive carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH), 1 M solution

  • Tetrahydrofuran (THF) or Methanol

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Dichloromethane (B109758) (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in THF or methanol.

  • Add an excess of 1 M LiOH or NaOH solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture to pH ~7 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the m-PEG4-CH2-COOH product.

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-functionalized m-PEG4 derivative to an alkyne-containing biomolecule.

Materials:

  • m-PEG4-Azide

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • m-PEG4-Azide: 10 mM in deionized water or DMSO.

    • Alkyne-modified biomolecule: 1-5 mg/mL in PBS.

    • CuSO4: 20 mM in deionized water.

    • Sodium ascorbate: 300 mM in deionized water (prepare fresh).

    • THPTA: 100 mM in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 10-fold molar excess of the m-PEG4-Azide solution.

    • Add THPTA solution to the reaction mixture.

    • Add CuSO4 solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the PEGylated biomolecule.

Protocol 3: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions in living systems or with sensitive biomolecules.

Materials:

  • m-PEG4-Azide

  • DBCO or BCN-functionalized biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Solutions:

    • Dissolve the m-PEG4-Azide and the DBCO or BCN-functionalized biomolecule in PBS.

  • Reaction:

    • Mix the two solutions. The reaction will proceed without the need for a catalyst.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time will depend on the specific reactants and their concentrations.

  • Purification:

    • Purify the PEGylated product using a desalting column or other appropriate chromatographic method.

Visualizations

Experimental Workflow for Protein PEGylation using CuAAC

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Prepare Alkyne-Protein Prepare Alkyne-Protein Mix Mix Protein, PEG-Azide, and Reagents Prepare Alkyne-Protein->Mix Prepare m-PEG4-Azide Prepare m-PEG4-Azide Prepare m-PEG4-Azide->Mix Prepare Reagents Prepare CuSO4, Sodium Ascorbate, THPTA Prepare Reagents->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Analyze Analyze via SDS-PAGE, MS Purify->Analyze

Caption: Workflow for protein PEGylation via CuAAC.

Signaling Pathway Analogy: Click Chemistry Reaction

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Alkyne Alkyne Triazole 1,2,3-Triazole Alkyne->Triazole Cycloaddition Azide Azide Azide->Triazole Cu(I) Cu(I) Cu(I)->Triazole

Caption: Schematic of a CuAAC reaction.

Logical Relationship: From Inactive Ester to Active Conjugate

G A This compound (Inactive) B Hydrolysis A->B C m-PEG4-CH2-COOH (Carboxylic Acid) B->C D Activation (e.g., with NHS) C->D E m-PEG4-CH2-NHS Ester (Active) D->E G Conjugation E->G F Biomolecule-NH2 F->G H PEGylated Biomolecule (Stable Amide Bond) G->H

References

Application Notes and Protocols for Designing PROTACs with Optimal m-PEG4-CH2-methyl ester Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein.[1]

The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule.[2] The length and composition of the linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[2][3] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[4]

This document provides detailed application notes and protocols for the rational design and optimization of PROTACs utilizing m-PEG4-CH2-methyl ester linkers of varying lengths. A systematic approach to linker length optimization is crucial for developing potent and selective protein degraders.

Signaling Pathway and Experimental Workflow

The general mechanism of PROTAC action involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome. The optimization of the linker is a key step in this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow for optimizing the this compound linker length involves synthesizing a library of PROTACs with varying linker lengths and systematically evaluating their biological activity.

Experimental_Workflow cluster_workflow Linker Optimization Workflow A Design & Synthesis of m-PEG4-Linker PROTAC Library (e.g., n=1, 2, 3, 4, 5) B Biochemical Assays: Ternary Complex Formation (SPR, NanoBRET) A->B C Cellular Assays: Target Protein Degradation (Western Blot, In-Cell Western) B->C D Data Analysis: Determine DC50 & Dmax C->D E Select Optimal Linker Length D->E

Caption: Experimental workflow for linker length optimization.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The following tables summarize hypothetical and literature-derived quantitative data illustrating the impact of PEG linker length on PROTAC performance for different target proteins. While not exclusively for this compound linkers, they demonstrate the general principle of linker length optimization.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [5]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [5]

PROTAC CompoundLinker (PEG units)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC A2>1000<10CereblonRamos
PROTAC B3~250~50CereblonRamos
PROTAC C 4 ~20 >95 Cereblon Ramos
PROTAC D5~100~80CereblonRamos
PROTAC E6~400~60CereblonRamos

Table 3: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [6]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC X7>1000No DegradationVHLMM.1S
PROTAC Y12~300~75VHLMM.1S
PROTAC Z 21 ~3 >95 VHL MM.1S
PROTAC W29~292~76VHLMM.1S

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library with Varying this compound Linker Lengths

This protocol describes a general method for synthesizing a library of PROTACs with varying linker lengths using a commercially available this compound linker precursor which can be extended and functionalized. A common strategy involves amide bond formation.

Materials:

  • POI-ligand with a suitable functional group (e.g., amine or carboxylic acid)

  • E3 ligase ligand (e.g., pomalidomide (B1683931) or VH032) with a compatible functional group

  • This compound or its corresponding carboxylic acid (m-PEG4-CH2-COOH)[7][8]

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Linker Preparation:

    • Start with commercially available this compound[9][10] or m-PEG4-CH2-COOH.

    • To vary the length, additional PEG units can be coupled sequentially before attaching the ligands. For this example, we will assume direct coupling of a single linker unit.

  • First Amide Coupling:

    • Dissolve the POI-ligand (if it has a carboxylic acid) and this compound (if the methyl ester is hydrolyzed to a carboxylic acid and the other end is an amine) in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

    • Purify the product (POI-linker intermediate) by HPLC.

  • Ester Hydrolysis (if necessary):

    • If starting with the methyl ester, hydrolyze it to the corresponding carboxylic acid using LiOH in a mixture of THF and water.

    • Monitor the reaction by LC-MS.

    • Acidify the reaction mixture and extract the product.

  • Second Amide Coupling:

    • Dissolve the POI-linker intermediate (now with a free carboxylic acid) and the E3 ligase ligand (with a free amine) in anhydrous DMF.

    • Add HATU and DIPEA.

    • Stir at room temperature for 2-4 hours or until the reaction is complete.

  • Purification:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

  • Library Synthesis:

    • Repeat steps 1-5 with PEG linkers of varying lengths (e.g., m-PEG2, m-PEG3, m-PEG5, etc.) to generate a library of PROTACs for comparative analysis.

Protocol 2: Ternary Complex Formation Assay using NanoBRET™

This protocol outlines the use of the NanoBRET™ technology to measure the formation of the ternary complex in live cells.[11][12]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • PROTAC library

  • MG132 (proteasome inhibitor, optional)

  • White, 96-well assay plates

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTACs in Opti-MEM™.

    • (Optional) Pre-treat cells with MG132 for 2-4 hours to inhibit protein degradation.

    • Add the PROTAC dilutions to the cells and incubate for 2-4 hours.

  • Reagent Addition:

    • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

    • Add the detection reagent to each well.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 and Bmax for ternary complex formation.

Protocol 3: Target Protein Degradation Assay using Western Blot

This protocol describes the quantification of target protein degradation in cells treated with PROTACs.[13][14]

Materials:

  • Cancer cell line expressing the POI

  • PROTAC library

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

Protocol 4: In-Cell Western (ICW) Assay for Protein Degradation

The In-Cell Western assay is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.[15][16]

Materials:

  • Adherent cell line expressing the POI

  • PROTAC library

  • 96-well plates

  • Formaldehyde (B43269) solution (3.7% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)

  • Primary antibody against the POI

  • Normalization stain (e.g., LI-COR CellTag 700 Stain)

  • Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of PROTACs for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 3.7% formaldehyde for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Staining:

    • Wash the cells and block with Intercept Blocking Buffer for 1.5 hours.

    • Incubate with the primary antibody diluted in blocking buffer for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the cells and incubate with the infrared dye-conjugated secondary antibody and the normalization stain for 1 hour in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow the plate to dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and the normalization stain.

    • Normalize the target protein signal to the normalization stain signal.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.

Mandatory Visualizations

The following diagrams illustrate key conceptual relationships in PROTAC design and linker optimization.

Ternary_Complex_Stability cluster_stability Linker Length and Ternary Complex Stability Linker_Length Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Inefficient_Ub Inefficient Ubiquitination Too_Long->Inefficient_Ub Degradation Efficient Degradation Productive_Complex->Degradation

Caption: Relationship between linker length and ternary complex formation.

Hook_Effect cluster_hook The Hook Effect in PROTACs Low_PROTAC Low [PROTAC] Ternary_Complex Ternary Complex (POI-PROTAC-E3) Low_PROTAC->Ternary_Complex Favors Optimal_PROTAC Optimal [PROTAC] Optimal_PROTAC->Ternary_Complex Maximizes High_PROTAC High [PROTAC] Binary_Complex1 Binary Complex (POI-PROTAC) High_PROTAC->Binary_Complex1 Favors Binary_Complex2 Binary Complex (PROTAC-E3) High_PROTAC->Binary_Complex2 Favors

Caption: The "hook effect" at high PROTAC concentrations.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG4-CH2-methyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent. "m-PEG4" signifies a methoxy-capped polyethylene (B3416737) glycol chain with four ethylene (B1197577) glycol repeat units. The "-CH2-methyl ester" is the reactive group used to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on proteins or peptides. This process, known as PEGylation, is widely used to improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life.[1][2][3][4][5]

Q2: What are the most common causes of low yield in my this compound reaction?

A2: Low yields in PEGylation reactions can stem from several factors:

  • Hydrolysis of the methyl ester: The methyl ester group is susceptible to hydrolysis, especially in aqueous buffers, which deactivates the PEG reagent. The rate of hydrolysis is pH-dependent.[6][7]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, reaction time, or molar ratio of reactants can lead to incomplete reactions.[1][2][4]

  • Impure Reagents: Water contamination in reagents and solvents can lead to hydrolysis. The presence of diol impurities in the m-PEG starting material can also result in cross-linked byproducts.[8][9]

  • Side Reactions: Competing reactions, such as aggregation of the protein substrate or reaction with other nucleophilic groups, can reduce the yield of the desired product.

  • Inefficient Purification: Poor separation of the PEGylated product from unreacted starting materials and byproducts can result in apparent low yields.[]

Q3: How do I prevent hydrolysis of my this compound reagent?

A3: To minimize hydrolysis, it is crucial to handle the reagent carefully. Ensure that all solvents and reagents are anhydrous.[8] It is also recommended to prepare the reaction mixture with the protein or peptide immediately after dissolving the this compound. Running the reaction at a neutral or slightly acidic pH can also help, as ester hydrolysis is often catalyzed by basic conditions.[7][11]

Q4: What is the optimal pH for my PEGylation reaction?

A4: The optimal pH is a balance between minimizing ester hydrolysis and ensuring the nucleophilicity of the target amine. For reactions with primary amines (like lysine residues), a pH range of 7.0 to 8.5 is generally most efficient.[12] However, to achieve site-specific PEGylation at the N-terminus, a lower pH (around 7 or below) can be used to exploit the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysine residues.[2]

Q5: How can I confirm that my protein has been successfully PEGylated?

A5: Several analytical techniques can be used to confirm PEGylation:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight and will migrate slower than the unmodified protein.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The PEGylated product will elute earlier than the native protein.[][13][14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most accurate confirmation by directly measuring the mass increase corresponding to the attached PEG chains.[15]

  • TNBS Assay: This colorimetric assay quantifies the number of free primary amines. A decrease in free amines in the PEGylated sample compared to the native protein indicates successful conjugation to lysine residues.[15]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues in your this compound reactions.

Problem: Very Low or No Product Formation

This often indicates a fundamental issue with the reaction setup or reagents.

Potential Cause Recommended Action
Hydrolyzed PEG Reagent Use a fresh, unopened vial of this compound. Ensure all solvents (e.g., DMF, DMSO) are anhydrous. Prepare the PEG solution immediately before adding it to the reaction mixture.[16]
Incorrect Buffer Composition Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with your target molecule for the PEG reagent. Use buffers like phosphate-buffered saline (PBS) or MES.[12][16]
Inactive Protein/Peptide Verify the integrity and concentration of your protein or peptide stock. Ensure it has been stored correctly and that the target amine groups are available for reaction.
Suboptimal pH Measure the pH of your final reaction mixture. For targeting lysine residues, the pH should ideally be between 7.0 and 8.5.[12]
Problem: Low Conversion to PEGylated Product

If you are observing some product but the yield is lower than expected, the following optimizations can be beneficial.

Parameter Optimization Strategy Typical Starting Point
Molar Ratio (PEG:Protein) Increase the molar excess of the this compound to drive the reaction forward. Test a range of ratios to find the optimal balance between yield and the formation of multi-PEGylated species.[17]5:1 to 20:1
Reaction Time Extend the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) using a suitable analytical method like SDS-PAGE or HPLC to determine the optimal duration.2 hours at room temperature or overnight at 4°C
Temperature While room temperature is a common starting point, gently increasing the temperature (e.g., to 37°C) can sometimes improve reaction rates. However, be cautious of potential protein denaturation or increased side reactions.[8]4°C to 37°C
Protein Concentration Higher protein concentrations can sometimes favor the desired reaction. However, be mindful of potential aggregation.1-10 g/L[18]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol outlines a general method for conjugating this compound to primary amines on a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (ensure it is free of primary amines)[12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5[12]

  • Purification system: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.[][19]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[12]

  • PEG Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[12]

  • Conjugation: Add the desired molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: Purify the PEGylated protein from unreacted PEG and native protein using an appropriate chromatography method (see Protocol 2 or 3).

Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is effective at separating the larger PEGylated protein from the smaller, unreacted protein and excess PEG reagent.[][13]

Materials:

  • SEC column (e.g., Sephadex G-25 or similar, with an appropriate fractionation range for your protein)

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Analyze the collected fractions by SDS-PAGE or UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein. The PEGylated protein will elute in the earlier fractions.

Protocol 3: Purification of PEGylated Proteins by Ion Exchange Chromatography (IEX)

IEX separates molecules based on charge. Since PEG chains can shield the surface charges of a protein, PEGylated species will interact differently with the IEX resin compared to the native protein, allowing for their separation.[][19]

Materials:

  • IEX column (Cation or Anion exchange, depending on the pI of your protein)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Gradient maker or HPLC system

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Equilibration Buffer until the pH and conductivity of the eluate are stable.

  • Sample Preparation: If necessary, desalt or buffer exchange the quenched reaction mixture into the Equilibration Buffer.

  • Sample Loading: Load the sample onto the column.

  • Washing: Wash the column with Equilibration Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or UV absorbance to identify the purified PEGylated protein.

Visual Guides

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Check Reagents & Buffers - Fresh PEG? - Anhydrous solvents? - Amine-free buffer? start->check_reagents Fundamental Check check_conditions Review Reaction Conditions - Correct pH? - Optimal molar ratio? - Sufficient reaction time? start->check_conditions Optimization Check rerun_reaction Rerun Reaction with Optimized Parameters check_reagents->rerun_reaction Reagents/Buffers were the issue check_conditions->rerun_reaction Conditions were suboptimal purification_issue Investigate Purification - Correct column type? - Degradation during purification? optimize_purification Optimize Purification Protocol purification_issue->optimize_purification success Successful PEGylation rerun_reaction->success optimize_purification->success sub_yield Some Product, but Low Yield sub_yield->check_conditions sub_yield->purification_issue

Caption: Troubleshooting workflow for low yield in PEGylation reactions.

PEGylation_Reaction_Pathway This compound Reaction Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction PEG_Reagent m-PEG4-CH2-CO-OCH3 (this compound) PEGylated_Protein Protein-NH-CO-CH2-PEG4-m (Stable Amide Bond) PEG_Reagent->PEGylated_Protein Nucleophilic Attack Hydrolyzed_PEG m-PEG4-CH2-COOH (Inactive PEG Acid) PEG_Reagent->Hydrolyzed_PEG Hydrolysis Protein_Amine Protein-NH2 (Primary Amine) Protein_Amine->PEGylated_Protein Methanol CH3OH (Methanol byproduct) Water H2O Water->Hydrolyzed_PEG

Caption: Reaction pathway for this compound with a primary amine.

References

common side reactions with m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It consists of a methoxy-capped tetraethylene glycol chain with a terminal methyl ester group. Its primary application is as a hydrophilic linker or spacer in bioconjugation and drug delivery. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules. Alternatively, the methyl ester can be directly reacted with amines under certain conditions to form amide bonds.

Q2: What are the main side reactions to be aware of when using this compound?

A2: The primary side reactions involving the methyl ester group are hydrolysis, transesterification, and incomplete amidation. These reactions can lead to a heterogeneous product mixture, reducing the yield of the desired conjugate and complicating purification.

Q3: How stable is the methyl ester group to hydrolysis?

A3: The methyl ester group is susceptible to hydrolysis, particularly under basic conditions (saponification) or to a lesser extent, under acidic conditions. At neutral pH, the rate of hydrolysis is generally slow but can be influenced by temperature and the presence of certain enzymes (esterases) in biological samples. It is recommended to perform reactions at a pH between 4 and 7 if hydrolysis is a concern.

Q4: Can the PEG chain itself cause any side reactions or issues?

A4: While the PEG chain is generally considered biocompatible and inert, it can sometimes lead to challenges. High concentrations of PEGylated molecules can increase the viscosity of a solution. In the context of drug development, PEGylation has been associated with the production of anti-PEG antibodies in some individuals, which can affect the pharmacokinetics and efficacy of the PEGylated therapeutic.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of Desired Conjugate

Possible Causes:

  • Incomplete Hydrolysis of the Methyl Ester: If your protocol involves a hydrolysis step to generate the carboxylic acid, incomplete conversion will result in unreactive PEG linker.

  • Inefficient Amidation: Direct reaction of the methyl ester with an amine may be slow or incomplete, especially with less nucleophilic amines or under suboptimal reaction conditions.

  • Hydrolysis of an Activated Ester Intermediate: If the methyl ester is first converted to a more reactive ester (e.g., an NHS ester), this intermediate can hydrolyze in aqueous buffers, reducing the amount available for conjugation.[3]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can negatively impact the desired reaction.

Solutions:

ParameterRecommendationRationale
Hydrolysis (Saponification) Use a molar excess of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in an aqueous/organic solvent mixture (e.g., THF/water).[4][5] Monitor the reaction by TLC or LC-MS to ensure complete conversion.Ensures complete conversion of the methyl ester to the carboxylate salt, which can then be protonated to the carboxylic acid.
Amidation (Direct) Consider using a catalyst, such as a base or a Lewis acid, to facilitate direct amidation. Alternatively, higher temperatures and longer reaction times may be required.[6]Direct amidation of unactivated esters is often slow. Catalysts can increase the reaction rate.
pH Control For reactions involving an activated ester intermediate (e.g., NHS-ester), maintain a pH between 7.2 and 8.5 to balance the rate of amidation and hydrolysis.[3]NHS-esters are more susceptible to hydrolysis at higher pH.
Reagent Purity Ensure the this compound and all other reagents are of high purity and are stored under appropriate conditions to prevent degradation.Impurities can lead to side reactions and lower yields.

Experimental Protocol: Saponification of this compound

  • Dissolve the Reagent: Dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Add Base: Add a 10-fold molar excess of 1 M aqueous lithium hydroxide (LiOH) solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed.

  • Acidification: After completion, carefully acidify the reaction mixture to a pH of 3-4 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.

Troubleshooting Workflow for Low Conjugation Yield

G Troubleshooting Low Yield start Low Conjugation Yield Observed check_hydrolysis Is a hydrolysis step used? start->check_hydrolysis hydrolysis_incomplete Verify complete hydrolysis (TLC/LC-MS) check_hydrolysis->hydrolysis_incomplete Yes direct_amidation Is direct amidation used? check_hydrolysis->direct_amidation No optimize_hydrolysis Optimize hydrolysis conditions: - Increase base concentration - Increase reaction time/temperature hydrolysis_incomplete->optimize_hydrolysis Incomplete hydrolysis_incomplete->direct_amidation Complete end Improved Yield optimize_hydrolysis->end amidation_inefficient Verify amidation efficiency (LC-MS) direct_amidation->amidation_inefficient Yes activated_ester Is an activated ester (e.g., NHS) used? direct_amidation->activated_ester No optimize_amidation Optimize amidation: - Add catalyst - Increase temperature/time amidation_inefficient->optimize_amidation Inefficient amidation_inefficient->activated_ester Efficient optimize_amidation->end ester_hydrolysis Check for hydrolysis of activated ester activated_ester->ester_hydrolysis Yes purification_issue Evaluate purification method for product loss activated_ester->purification_issue No optimize_activation Optimize activation/conjugation: - Control pH (7.2-8.5) - Use fresh reagents - Minimize reaction time ester_hydrolysis->optimize_activation Hydrolysis Detected ester_hydrolysis->purification_issue No Hydrolysis optimize_activation->end optimize_purification Optimize purification: - Change chromatography resin - Adjust elution conditions purification_issue->optimize_purification Product Loss Detected purification_issue->end No Loss optimize_purification->end

Caption: A logical troubleshooting guide for low conjugation yield.

Problem 2: Presence of Unexpected Byproducts

Possible Causes:

  • Transesterification: If your reaction is performed in the presence of other alcohols (e.g., in the buffer or as a solvent), the methyl ester can undergo transesterification, leading to the formation of a different ester.

  • Reaction with Buffer Components: Buffers containing nucleophilic groups, such as Tris (which has a primary amine), can react with the methyl ester or its activated form.[7]

  • Side Reactions with the Target Molecule: The target biomolecule may have other nucleophilic sites (e.g., sulfhydryl groups of cysteine, hydroxyl groups of serine/threonine) that can react with the ester, especially under harsh conditions.

Solutions:

ParameterRecommendationRationale
Solvent/Buffer Choice Avoid using alcohol-based solvents if transesterification is a concern. Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for conjugation reactions.[7]Prevents the formation of unwanted ester byproducts and avoids competition with the target amine.
Reaction Conditions Use the mildest possible conditions (pH, temperature, time) that still allow for an acceptable reaction rate.Minimizes the likelihood of side reactions with less reactive functional groups on the target molecule.
Purification Utilize high-resolution purification techniques such as HPLC or FPLC to separate the desired conjugate from byproducts.Ensures the final product is of high purity.

Potential Side Reaction Pathways

G cluster_main Main Reactant cluster_desired Desired Reaction cluster_side Side Reactions mPEG_ester m-PEG4-CH2-COOCH3 Amide m-PEG4-CH2-CONH-R mPEG_ester->Amide Amidation Acid m-PEG4-CH2-COOH mPEG_ester->Acid Hydrolysis New_Ester m-PEG4-CH2-COOR' mPEG_ester->New_Ester Transesterification Amine R-NH2 Amine->Amide Water H2O Water->Acid Alcohol R'-OH Alcohol->New_Ester

Caption: Potential reaction pathways for this compound.

Data Summary

While specific quantitative data for the side reactions of this compound is not extensively published, the following table provides a qualitative summary of the factors influencing the primary side reactions.

Side ReactionInfluencing FactorsConditions that Favor Side Reaction
Hydrolysis pH, Temperature, Time, Presence of EsterasesHigh or low pH, elevated temperatures, prolonged reaction times, presence of esterases.
Transesterification Presence of other alcohols, Catalyst (acid or base)Use of alcoholic solvents or buffers, presence of acid or base catalysts.
Reaction with Non-target Nucleophiles pH, Reactivity of nucleophile, Steric hindranceHigher pH can increase the nucleophilicity of some groups (e.g., thiols). Less sterically hindered nucleophiles are more likely to react.

For researchers requiring precise control over conjugation, it is recommended to first convert the methyl ester to a carboxylic acid and then use well-established carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form a more reactive NHS ester for subsequent conjugation to amines. This two-step approach often provides higher yields and a cleaner product profile compared to direct amidation of the methyl ester.

References

Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues related to the hydrolysis of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the methyl ester group on this compound in aqueous solutions?

A1: The methyl ester group is susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution. Generally, the ester is more stable at a neutral to slightly acidic pH (around pH 4-6) and is significantly more labile under basic conditions (pH > 8) and to a lesser extent, under strongly acidic conditions (pH < 2).

Q2: What are the products of this compound hydrolysis?

A2: The hydrolysis of the methyl ester group yields the corresponding carboxylic acid (m-PEG4-CH2-COOH) and methanol (B129727).

Q3: How does pH affect the rate of hydrolysis?

A3: The hydrolysis of esters is catalyzed by both acid and base.[1]

  • Acidic Conditions (pH < 4): The hydrolysis rate increases as the pH decreases due to specific acid catalysis.

  • Neutral Conditions (pH 6-7): The hydrolysis rate is at its minimum.

  • Basic Conditions (pH > 8): The hydrolysis rate increases significantly with increasing pH due to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis.

Q4: How does temperature influence the hydrolysis rate?

A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. For experiments requiring minimal hydrolysis, it is recommended to work at lower temperatures (e.g., 4°C). Conversely, to accelerate hydrolysis, a higher temperature can be used, but this may also promote other side reactions.

Q5: Are there any specific buffer components I should avoid when working with this compound?

A5: Avoid using buffers that contain primary amines, such as Tris, if you are performing a subsequent reaction with the PEG molecule, as these can compete as nucleophiles. For hydrolysis studies, standard phosphate (B84403) or acetate (B1210297) buffers are generally suitable.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving the hydrolysis of this compound.

ProblemPotential CauseRecommended Solution
Incomplete or Slow Hydrolysis Incorrect pH: The pH of the reaction buffer is not sufficiently basic or acidic to promote hydrolysis.Verify the pH of your buffer. For efficient hydrolysis, adjust the pH to > 9 for base-catalyzed hydrolysis or to < 2 for acid-catalyzed hydrolysis.
Low Temperature: The reaction is being conducted at a temperature that is too low for a sufficient reaction rate.Increase the reaction temperature (e.g., to 37°C or 50°C) to accelerate the hydrolysis rate. Monitor for any potential side reactions.
Insufficient Reaction Time: The reaction has not been allowed to proceed for a long enough duration.Monitor the reaction over time using an appropriate analytical method (e.g., HPLC, NMR) to determine the time required for complete hydrolysis under your specific conditions.
Unexpected Side Products Reaction with Buffer Components: Nucleophilic components in the buffer may be reacting with the ester.Use non-nucleophilic buffers. If subsequent conjugation is planned, ensure the buffer is free of primary amines.[2]
Degradation of PEG Backbone: Extreme pH or high temperatures for prolonged periods can potentially lead to the degradation of the polyethylene (B3416737) glycol chain.Use the mildest conditions possible that still achieve the desired level of hydrolysis. Minimize reaction time at elevated temperatures.
Low Yield of Desired Product After Hydrolysis and Further Reaction Premature Hydrolysis: The methyl ester hydrolyzed before the intended subsequent reaction could take place.Ensure that the this compound is stored properly in a dry environment and that stock solutions are prepared in anhydrous solvents if possible. Minimize exposure to aqueous buffers before the intended reaction.
Competition with Hydrolysis: If performing a reaction in an aqueous buffer, the hydrolysis of the ester may compete with the desired reaction.Optimize the reaction conditions (e.g., pH, reactant concentrations) to favor the desired reaction over hydrolysis. For example, some conjugation reactions are faster at a slightly basic pH where ester hydrolysis is also accelerated.[2]
Inconsistent Results Between Experiments Variability in pH: Small variations in buffer preparation can lead to significant differences in hydrolysis rates, especially in the basic pH range.Prepare buffers carefully and consistently. Always measure the final pH of the reaction mixture.
Variability in Temperature: Inconsistent temperature control can affect the reaction rate.Use a temperature-controlled incubator or water bath for all reactions.

Data Presentation

The rate of hydrolysis of this compound is highly dependent on the experimental conditions. The following table provides an illustrative example of the expected half-life of a similar short-chain PEG ester at different pH values at a constant temperature. It is strongly recommended that users determine the specific hydrolysis kinetics for their experimental setup.

pHTemperature (°C)Estimated Half-life (t½)Predominant Mechanism
2.037Hours to DaysAcid-Catalyzed
5.037Days to WeeksNeutral Hydrolysis
7.437DaysNeutral/Base-Catalyzed
9.037Minutes to HoursBase-Catalyzed

Note: This data is illustrative. The actual half-life will depend on the specific buffer, ionic strength, and other components of the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine pH-Dependent Hydrolysis Rate

This protocol outlines a general procedure for a forced degradation study to determine the hydrolysis rate of this compound at different pH values. The extent of degradation is typically targeted to be between 5-20% to ensure accurate kinetic measurements.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate and/or acetate buffers at various pH values (e.g., pH 4, 5, 7.4, 9)

  • A stability-indicating analytical method (e.g., a validated HPLC method)

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a pre-warmed solution of 0.1 M HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a pre-warmed solution of 0.1 M NaOH.

    • Neutral/Buffered Hydrolysis: Add aliquots of the stock solution to pre-warmed buffers at the desired pH values (e.g., 4, 5, 7.4, 9).

  • Incubation: Incubate all samples at a constant temperature (e.g., 37°C or 50°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: Immediately neutralize the aliquots from the acidic and basic conditions by adding an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the ester versus time for each condition. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Proton NMR can be a powerful tool to directly monitor the hydrolysis of the methyl ester.[4]

Materials:

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated buffer directly in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic singlet peak for the methyl ester protons (-OCH₃), which is typically around 3.6-3.7 ppm.

  • Time-Course Monitoring: Keep the NMR tube at a constant temperature and acquire spectra at regular intervals.

  • Data Analysis: The hydrolysis can be monitored by observing the decrease in the integral of the methyl ester singlet and the corresponding appearance of a methanol peak. The percentage of hydrolysis can be calculated by comparing the integral of the methyl ester peak at different time points to its integral at t=0.

Visualizations

hydrolysis_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester_acid m-PEG4-CH2-COOCH3 intermediate_acid Protonated Ester Intermediate ester_acid->intermediate_acid + H3O+ product_acid m-PEG4-CH2-COOH + CH3OH intermediate_acid->product_acid + H2O - H3O+ ester_base m-PEG4-CH2-COOCH3 intermediate_base Tetrahedral Intermediate ester_base->intermediate_base + OH- product_base m-PEG4-CH2-COO- + CH3OH intermediate_base->product_base

Caption: Reaction pathways for the hydrolysis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Hydrolysis cause1 Incorrect pH? start->cause1 cause2 Low Temperature? start->cause2 cause3 Insufficient Time? start->cause3 sol1 Verify buffer pH. Adjust to >9 or <2. cause1->sol1 sol2 Increase reaction temp. (e.g., 37°C or 50°C) cause2->sol2 sol3 Monitor reaction over time using HPLC or NMR. cause3->sol3

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

improving the efficiency of m-PEG4-CH2-methyl ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of your PEGylation experiments.

Troubleshooting Guide

Low conjugation efficiency is a common issue in PEGylation reactions. The following table outlines potential causes and solutions to enhance the yield of your this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At low pH, the amine is protonated and will not react.[1][2][3]Maintain a reaction pH between 8.3 and 8.5 for optimal results.[1][2][3] Use amine-free buffers such as phosphate (B84403) or bicarbonate.[1][3]
Hydrolysis of this compound: NHS esters are susceptible to hydrolysis, especially at higher pH. This competing reaction reduces the amount of PEG reagent available for conjugation.[4][][6]Prepare the PEG solution immediately before use. Avoid prolonged storage of the reagent in aqueous solutions.[1] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[4]
Inactive this compound: Improper storage or handling can lead to the degradation of the PEG reagent.Store the this compound desiccated and protected from moisture.[7] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[7]
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for the PEG reagent.[1][3]Use buffers that do not contain primary amines, such as phosphate, bicarbonate, or borate (B1201080) buffers.[1][3][6]
Poor Yield of Mono-PEGylated Product Suboptimal Molar Ratio: An incorrect ratio of PEG to the target molecule can lead to a mixture of unreacted, mono-PEGylated, and multi-PEGylated products.[8]Optimize the molar ratio of this compound to your molecule. A molar excess of the PEG reagent is often required.[2] Start with a range of ratios to determine the optimal condition empirically.
Reaction Time: Insufficient or excessive reaction time can impact the product distribution.Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the optimal reaction duration.[9][10] Typical reaction times range from 1 to 4 hours at room temperature or overnight on ice.[1][3]
Presence of Aggregates High Protein Concentration: Concentrated protein solutions can sometimes lead to aggregation during the conjugation reaction.Perform the reaction at a lower protein concentration. If necessary, a final concentration step can be performed after purification.
Cross-linking (if using bifunctional PEG): While this compound is monofunctional, using a bifunctional PEG reagent can lead to cross-linking and aggregation.[11]Ensure you are using a monofunctional PEG reagent like this compound to avoid cross-linking.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[1][2][3] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

Q2: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?

A2: If the this compound has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] This stock solution can then be added to your reaction buffer. Ensure the final concentration of the organic solvent is low enough to not affect the stability of your target molecule.

Q3: How can I determine the efficiency of my conjugation reaction?

A3: Several analytical techniques can be used to assess PEGylation efficiency. High-Performance Liquid Chromatography (HPLC), particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), can separate unreacted protein, mono-PEGylated, and multi-PEGylated species.[9][10] Mass spectrometry (MS) can confirm the mass increase corresponding to the attached PEG chains.[10][12] SDS-PAGE will also show a shift in the molecular weight of the PEGylated protein.

Q4: How do I stop the conjugation reaction?

A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[6] These will react with any remaining unreacted this compound. Alternatively, the reaction can be stopped by proceeding directly to a purification step like dialysis or size-exclusion chromatography to remove unreacted PEG and byproducts.

Q5: What are the best methods for purifying the PEGylated product?

A5: The choice of purification method depends on the properties of your target molecule. Gel filtration or size-exclusion chromatography is a common and effective method for separating the larger PEGylated conjugate from unreacted smaller molecules.[1] Ion-exchange chromatography can also be used if the PEGylation alters the overall charge of the molecule.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3-8.5.[1][3]

  • Molecule Preparation: Dissolve the molecule to be PEGylated (e.g., protein, peptide) in the reaction buffer to a known concentration.

  • PEG Reagent Preparation: Immediately before starting the reaction, dissolve the this compound in the reaction buffer or a small amount of DMSO if solubility is an issue.[1]

  • Reaction Initiation: Add the desired molar excess of the dissolved this compound to the solution of the target molecule. Vortex gently to mix.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1] The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.

  • Purification: Purify the PEGylated product from unreacted PEG and byproducts using an appropriate chromatographic technique such as size-exclusion or ion-exchange chromatography.

  • Analysis: Analyze the purified product and fractions from the purification process by SDS-PAGE, HPLC, and/or mass spectrometry to confirm successful conjugation and assess purity.[9][10]

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
  • Sample Preparation: Collect aliquots from the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours). Mix each aliquot with an equal volume of 2x SDS-PAGE loading buffer.

  • Gel Electrophoresis: Load the prepared samples, along with a molecular weight marker and an unconjugated control, onto a polyacrylamide gel of an appropriate percentage.

  • Running the Gel: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.

  • Analysis: Compare the lanes corresponding to different time points. A successful conjugation will show a new band or bands at a higher molecular weight than the unconjugated protein. The intensity of the new band(s) relative to the unreacted protein band can provide a qualitative measure of the conjugation efficiency.

Visualizations

PEGylation_Reaction_Pathway Protein Protein-NH2 (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.3-8.5) PEG_NHS This compound (NHS Ester) PEG_NHS->Intermediate Hydrolysis Hydrolyzed PEG PEG_NHS->Hydrolysis Hydrolysis (Side Reaction) PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Intermediate->PEG_Protein Conjugation NHS_leaving N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_leaving Release H2O H2O Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_pH Check Reaction pH (8.3-8.5?) Start->Check_pH Adjust_pH Adjust pH with Amine-Free Buffer Check_pH->Adjust_pH No Check_Reagents Verify Reagent Activity (Freshly Prepared?) Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Prepare_Fresh Prepare Fresh PEG Solution Check_Reagents->Prepare_Fresh No Check_Buffer Check Buffer Composition (Amine-Free?) Check_Reagents->Check_Buffer Yes Prepare_Fresh->Check_Reagents Change_Buffer Switch to Phosphate or Bicarbonate Buffer Check_Buffer->Change_Buffer No Optimize_Ratio Optimize PEG:Protein Molar Ratio Check_Buffer->Optimize_Ratio Yes Change_Buffer->Check_Buffer Run_Titration Perform Molar Ratio Titration Experiment Optimize_Ratio->Run_Titration Not Optimized Success Improved Efficiency Optimize_Ratio->Success Optimized Run_Titration->Optimize_Ratio Parameter_Relationships Efficiency Conjugation Efficiency pH Reaction pH pH->Efficiency Hydrolysis PEG Hydrolysis pH->Hydrolysis Molar_Ratio PEG:Protein Ratio Molar_Ratio->Efficiency Product_Distribution Product Distribution (Mono- vs. Multi-PEGylated) Molar_Ratio->Product_Distribution Reaction_Time Reaction Time Reaction_Time->Efficiency Reaction_Time->Product_Distribution Temperature Temperature Temperature->Efficiency Hydrolysis->Efficiency negatively impacts Product_Distribution->Efficiency influences

References

Technical Support Center: Purification of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTACs?

A1: PEG linkers are among the most common motifs used in PROTAC design for several key reasons.[1][2] They significantly increase the water solubility of the PROTAC molecule, which can be beneficial for cell permeability and oral absorption.[1][3][4] The length and composition of PEG linkers are easily tunable, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve efficient protein degradation.[1][2][3] Furthermore, the availability of bifunctional PEG motifs facilitates the rapid assembly of PROTAC structures.[2][3]

Q2: What are the main challenges associated with purifying PROTACs that have PEG linkers?

A2: The very properties that make PEG linkers attractive also introduce purification challenges. Their hydrophilicity and flexible nature can lead to poor chromatographic peak shape, including broadening or tailing. The heterogeneous length of some PEG starting materials can result in a final product that is difficult to separate from closely related impurities. Additionally, PEGylated PROTACs can exhibit non-specific binding to chromatography columns and labware, leading to low recovery.[5] Their high molecular weight and polarity also distinguish them from typical small molecules, requiring specialized analytical methods.[6][7]

Q3: How does the length of the PEG linker impact the purification process?

A3: The length of the PEG linker directly influences the PROTAC's overall molecular weight and polarity. Longer PEG chains increase the molecule's hydrodynamic radius and can lead to more pronounced peak broadening in size-exclusion and reverse-phase chromatography. While longer linkers enhance solubility, they can also increase the number of potential conformations, further complicating separation from structurally similar impurities.[8] Optimizing linker length is critical for efficacy, and this often requires synthesizing and purifying a library of PROTACs with varying linker lengths, each presenting its own purification challenge.[2][9]

Q4: What are the most common impurities encountered during the synthesis and purification of PEGylated PROTACs?

A4: Common impurities include unreacted starting materials (the E3 ligase ligand, the target protein ligand, and the bifunctional PEG linker), incompletely synthesized intermediates (e.g., ligand-linker conjugates), and byproducts from coupling reactions.[10] If the PEG linker starting material is polydisperse, the final product will be a mixture of PROTACs with different PEG unit lengths, which are often very difficult to separate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of PEGylated PROTACs.

Problem 1: Broad or splitting peaks in reverse-phase HPLC.

  • Possible Cause 1: Multiple Conformations: The flexibility of the PEG linker allows the PROTAC to exist in multiple conformations in solution, which can lead to peak broadening.

    • Solution: Try lowering the column temperature to reduce conformational exchange. Optimizing the mobile phase, such as by changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH, can also improve peak shape.[5]

  • Possible Cause 2: Chiral Centers: Many PROTACs contain multiple chiral centers, which can result in peak splitting if not fully resolved.[5]

    • Solution: Ensure that the starting materials are enantiomerically pure. If diastereomers are being formed during synthesis, a chiral chromatography method may be required for separation.

  • Possible Cause 3: On-Column Degradation: The fragile nature of some PROTAC linkers can lead to fragmentation during the LC-MS/MS analysis process.[5]

    • Solution: Optimize mass spectrometry parameters by using lower ionizing energy and ion source temperatures to prevent in-source fragmentation.[5]

Problem 2: Low recovery of the PROTAC after purification.

  • Possible Cause 1: Non-Specific Binding: The polar and sometimes "sticky" nature of PEGylated compounds can cause them to adsorb to chromatography media, tubing, and collection vials.[5]

    • Solution: Use low-binding labware (e.g., polypropylene (B1209903) or silanized glass).[5] Consider adding a small percentage of a detergent like Tween-20 or Triton X-100 to the mobile phase or sample diluent to act as a desorbent and block non-specific binding sites.[5]

  • Possible Cause 2: Poor Solubility: Despite the PEG linker, the overall PROTAC molecule can still have poor solubility in certain purification buffers, leading to precipitation on the column.[6]

    • Solution: Ensure the sample is fully dissolved before injection. It may be necessary to include a small amount of a polar aprotic solvent like DMSO in the sample diluent. Always filter the sample before loading it onto the column.[11][12]

Problem 3: Co-elution of the desired PROTAC with impurities.

  • Possible Cause 1: Similar Polarity: Unreacted starting materials or intermediates may have very similar polarity to the final PROTAC product, making separation by reverse-phase HPLC difficult.

    • Solution: Optimize the HPLC gradient to improve resolution. A shallower gradient over a longer run time can often separate closely eluting peaks. Alternatively, explore orthogonal purification techniques. For example, if reverse-phase HPLC fails, try hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX), as these methods separate molecules based on different principles.[13]

  • Possible Cause 2: Polydisperse PEG Linker: If the PEG linker used in the synthesis is not monodisperse, the final product will be a mixture of PROTACs with varying numbers of PEG units.

    • Solution: This is very difficult to resolve with standard purification methods. The best solution is preventative: use high-purity, monodisperse PEG linkers for the synthesis.[1] If the mixture is already synthesized, preparative HPLC with a very shallow gradient may partially resolve the major components, but baseline separation is unlikely.

Visual Workflow and Logic Diagrams

G PROTAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis POI_Ligand POI Ligand Coupling2 Second Coupling Reaction (e.g., Click Chemistry) POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand Coupling1 First Coupling Reaction (e.g., Amidation) E3_Ligand->Coupling1 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Product Coupling2->Crude_PROTAC Purify Primary Purification (e.g., Prep HPLC) Crude_PROTAC->Purify Fractions Collect Fractions Purify->Fractions Analysis Purity Analysis (LC-MS, NMR) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling If Pure Final_PROTAC Purified PROTAC Pooling->Final_PROTAC

Caption: A typical workflow for the synthesis and purification of PROTACs.

G Troubleshooting Poor HPLC Peak Shape Start Poor Peak Shape Observed (Broadening/Splitting) Q_Temp Is column temperature optimized? Start->Q_Temp A_Temp_No Action: Decrease temperature to reduce conformational flexibility. Q_Temp->A_Temp_No No Q_MobilePhase Is mobile phase optimized? Q_Temp->Q_MobilePhase Yes A_Temp_No->Q_MobilePhase A_MobilePhase Action: Try different organic solvent (ACN vs MeOH). Adjust pH or additive. Q_MobilePhase->A_MobilePhase No Q_Chiral Are chiral centers present? Q_MobilePhase->Q_Chiral Yes A_MobilePhase->Q_Chiral A_Chiral Action: Use chiral chromatography to separate diastereomers. Q_Chiral->A_Chiral Yes End Peak Shape Improved Q_Chiral->End No A_Chiral->End

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Quantitative Data Summary

The properties of the PEG linker, particularly its length, have a significant impact on the biological activity and physicochemical properties of the final PROTAC. The following tables provide illustrative data compiled from various sources.

Table 1: Impact of PEG Linker Length on Physicochemical Properties

PROTAC LinkercLogPTPSA (Ų)HBDHBA
Alkyl Chain5.813048
PEG25.2148410
PEG44.6167412
PEG64.0185414
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[10]

Table 2: Impact of PEG Linker Length on Degradation and Permeability

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[10]

Key Experimental Protocols

Protocol 1: General Purification of a PEGylated PROTAC by Preparative HPLC

This protocol outlines a general method for purifying a crude PROTAC product.[10]

  • Sample Preparation:

    • Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

    • Dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid or TFA) to ensure it is fully solubilized.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: Use a high-quality C18 reverse-phase column suitable for preparative scale.

    • Mobile Phase A: Water with 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).

    • Gradient: Develop a shallow gradient based on analytical HPLC runs. A typical gradient might run from 5% to 95% B over 30-40 minutes.

    • Flow Rate: Adjust based on the column diameter.

    • Detection: Monitor at a suitable wavelength (e.g., 254 nm or 280 nm) where the PROTAC components absorb.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the desired product.

  • Post-Purification:

    • Analyze the collected fractions by LC-MS to confirm the mass of the desired PROTAC and assess purity.

    • Pool the pure fractions.

    • Remove the solvent via lyophilization or rotary evaporation to obtain the purified PROTAC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to confirm that the purified PROTAC is active and can induce the degradation of its intended target protein.[10][14]

  • Cell Treatment:

    • Plate a relevant cell line expressing the target protein and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the purified PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 8-24 hours).[14]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Clarify the lysates by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]

References

Technical Support Center: Optimizing m-PEG4-CH2-methyl ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the bioconjugation of m-PEG4-CH2-methyl ester and other N-hydroxysuccinimide (NHS) ester reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction pH for bioconjugation with an this compound (an NHS-ester)?

The optimal pH for reacting NHS-esters with primary amines (like those on lysine (B10760008) residues of proteins) is between 7.2 and 8.5.[1] Many protocols recommend a more specific range of pH 8.3-8.5 to achieve the highest efficiency.[2][3]

Q2: Why is the reaction pH so critical for NHS-ester conjugations?

The reaction pH governs a crucial balance between two competing factors: the reactivity of the target amine and the stability of the NHS-ester reagent.[2][3]

  • Amine Reactivity: At acidic or neutral pH, primary amines are largely protonated (-NH₃⁺) and are not nucleophilic, preventing them from reacting with the NHS ester. As the pH becomes more alkaline, more amines are deprotonated (-NH₂) and become reactive.[2]

  • NHS-Ester Stability: The NHS-ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive. This hydrolysis rate increases significantly with rising pH.[1]

The optimal pH range of 7.2-8.5 is the "sweet spot" where a sufficient number of amines are deprotonated and reactive, while the rate of NHS-ester hydrolysis is still manageable.

Q3: What happens if the reaction pH is too low or too high?

  • pH Too Low (< 7.0): The concentration of reactive, deprotonated primary amines is too low, leading to little or no conjugation.[2][3]

  • pH Too High (> 8.5-9.0): The hydrolysis of the NHS-ester becomes extremely rapid, significantly reducing the amount of reagent available to react with the target molecule.[1][2] This leads to low conjugation yields. The half-life of an NHS-ester can decrease from several hours at pH 7 to just minutes at pH 8.6.[1]

Q4: Which buffers are recommended for this reaction, and which should be avoided?

  • Recommended Buffers: Use non-amine-containing buffers. Common choices include 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, borate (B1201080) buffer, or HEPES buffer within the optimal pH range.[1][2][4]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS-ester, drastically reducing conjugation efficiency.[1][4][5] If your sample is in an amine-containing buffer, it must be exchanged into a recommended buffer via dialysis or desalting before starting the conjugation.[4][5]

Troubleshooting Guide

Problem: I am seeing very low or no conjugation product.

  • Cause 1: Incorrect Buffer: You may be using a buffer with primary amines (e.g., Tris).

    • Solution: Exchange your biomolecule into an amine-free buffer like PBS (Phosphate-Buffered Saline) or sodium bicarbonate at pH 7.2-8.5.[1][4]

  • Cause 2: Incorrect pH: The pH of your reaction may be too low (< 7.0), leaving the target amines protonated and unreactive.

    • Solution: Carefully prepare and verify the pH of your reaction buffer, adjusting it to the optimal 7.2-8.5 range.[1][2]

  • Cause 3: Inactive Reagent: The this compound is moisture-sensitive.[4][5] If exposed to moisture, it will hydrolyze and become non-reactive.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][5][6] Dissolve the reagent in anhydrous DMSO or DMF immediately before use and discard any unused solution; do not prepare stock solutions for storage.[4][5]

Problem: My conjugation yield is poor, but I can see some product formation.

  • Cause 1: Competing Hydrolysis: The reaction pH may be too high (> 8.5), causing rapid hydrolysis of the NHS-ester.

    • Solution: Lower the pH to within the 8.0-8.5 range. You can also try performing the reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration (2-4 hours) to slow the rate of hydrolysis relative to the conjugation reaction.[1][4][6]

  • Cause 2: Insufficient Reagent: For dilute protein solutions, a higher molar excess of the PEG reagent is needed to achieve a good degree of labeling.

    • Solution: Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for antibody labeling, but this may need to be optimized for your specific molecule.[4][5][6]

  • Cause 3: Acidification during Reaction: During large-scale reactions, the hydrolysis of the NHS-ester releases N-hydroxysuccinimide, which can acidify the reaction mixture over time, lowering the pH and slowing the reaction.[2][3]

    • Solution: Use a more concentrated buffer (e.g., 0.1 M) and monitor the pH during the reaction, adjusting as necessary.

Problem: The this compound reagent is not dissolving in my aqueous reaction buffer.

  • Cause: Non-sulfonated NHS-esters, like the this compound, are often poorly soluble in water.[1]

    • Solution: The standard procedure is to first dissolve the reagent in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][4] This solution is then added to your biomolecule in the aqueous buffer. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid denaturing proteins.[4][5]

Quantitative Data on pH Effects

The following tables summarize the quantitative impact of pH on the stability of the NHS-ester and the rate of the conjugation reaction.

Table 1: Effect of pH on NHS-Ester Stability and Hydrolysis

pHTemperatureHalf-life of HydrolysisReference
7.00°C4-5 hours[1]
8.64°C10 minutes[1]
7.4Room Temp.Rate: 0.074 days⁻¹[7]
8.0Room Temp.Rate: 0.28 days⁻¹[7]

Table 2: Impact of pH on Reaction Rate (Half-Time for Amide Conjugate Formation)

Data from a kinetic study of porphyrin-NHS esters with mPEG4-NH2.

pHReaction Half-Time (t₁₂)Reference
8.080 minutes[8][9]
8.520 minutes[8][9]
9.010 minutes[8][9]

Visualized Workflows and Principles

The following diagrams illustrate the experimental workflow and the core chemical principles governing pH optimization.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis p1 Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) p2 Equilibrate PEG-NHS Reagent to Room Temp p3 Dissolve PEG-NHS in Anhydrous DMSO/DMF (Immediately before use) r1 Add PEG-NHS Solution to Biomolecule (e.g., 20x molar excess) p3->r1 r2 Incubate (30-60 min at RT or 2 hrs on ice) r1->r2 u1 (Optional) Quench with Tris or Glycine Buffer r2->u1 u2 Purify Conjugate (Dialysis, Desalting, or Chromatography) u1->u2 u3 Analyze Final Product u2->u3

Caption: Experimental workflow for a typical NHS-ester bioconjugation reaction.

References

Technical Support Center: m-PEG4-CH2-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of conjugate aggregation.

Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding and Identifying Aggregation

Q1: What are the common signs of aggregation with my this compound conjugate?

A1: Aggregation can manifest in several ways. Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your solution. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of aggregation for PEGylated conjugates?

A2: Aggregation of PEGylated molecules, including this compound conjugates, is a complex issue that can arise from several factors:

  • Instability of the Conjugated Molecule: The inherent properties of the protein, peptide, or molecule to which the PEG is attached are a primary driver. If the molecule is prone to unfolding or denaturation, aggregation is more likely.

  • Hydrolysis of the Methyl Ester: The methyl ester group can be susceptible to hydrolysis, especially at pH values above neutral, converting it to a negatively charged carboxylate group.[2][3] This change in charge can alter intermolecular interactions and lead to aggregation.

  • Intermolecular Interactions: High concentrations of the conjugate can increase the likelihood of non-specific protein-protein or PEG-PEG interactions, leading to the formation of aggregates.[1]

  • Environmental Stress: Factors such as non-optimal pH, elevated temperature, freeze-thaw cycles, and mechanical agitation can destabilize the conjugate and promote aggregation.[4]

  • Hydrophobic Interactions: Although PEG is hydrophilic, the molecule it is conjugated to may have exposed hydrophobic patches that can interact, causing aggregation. PEGylation helps to shield these, but it may not always be completely effective.[5][6]

Section 2: Prevention and Troubleshooting

Q3: How does the pH of my buffer affect conjugate stability and aggregation?

A3: The pH of your solution is a critical parameter. For this compound conjugates, pH influences two main aspects:

  • Ester Hydrolysis: Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the methyl ester to a carboxylic acid.[2][3] This introduces a negative charge, which can disrupt the conjugate's stability. Acid-catalyzed hydrolysis can also occur but is generally slower at moderately acidic pH.[3] It is crucial to maintain a stable pH, typically in the slightly acidic to neutral range (pH 6.0-7.4), to minimize hydrolysis.

  • Biomolecule Stability: If conjugated to a protein, pH affects the protein's surface charge and conformational stability. Working at a pH far from the protein's isoelectric point (pI) can increase electrostatic repulsion between molecules, which may help prevent aggregation.

Q4: What are the recommended storage conditions for my conjugate?

A4: Proper storage is essential to maintain the integrity of your conjugate. While optimal conditions are often molecule-specific, general guidelines are summarized below.

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.Minimizes chemical degradation, including hydrolysis, and slows down molecular motion, reducing the chance of aggregation.
pH Store in a buffered solution at a slightly acidic to neutral pH (e.g., 6.0 - 7.4).Reduces the rate of both base- and acid-catalyzed ester hydrolysis.[2][3]
Formulation Store as a frozen solution or lyophilized powder.Lyophilization can provide excellent long-term stability by removing water, which is necessary for hydrolysis.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.The process of freezing and thawing can introduce mechanical stress, potentially leading to denaturation and aggregation.[4] Aliquot samples into single-use volumes.

Q5: Can I use stabilizing excipients to prevent aggregation?

A5: Yes, the addition of stabilizing excipients to the formulation buffer is a highly effective strategy to prevent aggregation.[1] These additives work through various mechanisms to stabilize the conjugate.

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose (B13894), Trehalose, Sorbitol5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[1]
Amino Acids Arginine, Glycine50-250 mMKnown to suppress non-specific protein-protein interactions and can increase solubility.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and aggregation at hydrophobic interfaces.[1]

Q6: How does the concentration of the conjugate impact aggregation?

A6: Higher concentrations increase the proximity of individual conjugate molecules, which elevates the rate of intermolecular interactions and the risk of aggregation.[1] If you are observing aggregation, one of the first troubleshooting steps is to work with a more dilute solution. It is critical to determine the maximum soluble concentration for your specific conjugate under your experimental conditions empirically.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Solution appears cloudy or contains visible precipitates. 1. High conjugate concentration.2. Non-optimal buffer pH or ionic strength.3. Ester hydrolysis leading to insolubility.4. Temperature-induced denaturation.1. Centrifuge the sample to remove large aggregates. Filter the supernatant through a 0.22 µm filter.2. Reduce the working concentration of the conjugate.3. Perform a buffer screen to find the optimal pH (start in the 6.0-7.4 range).4. Add stabilizing excipients like sucrose or arginine (see table above).[1]
SEC analysis shows an increase in High Molecular Weight (HMW) species over time. 1. Ongoing formation of soluble aggregates.2. Instability under storage conditions.3. Hydrolysis of the ester group is altering solubility and promoting interactions.1. Optimize storage conditions: aliquot and store at -80°C.2. Add stabilizing excipients to the storage buffer.[1]3. Re-evaluate the buffer pH to ensure it minimizes the rate of hydrolysis.
Experimental results are inconsistent or show loss of activity. 1. Aggregation is sequestering the active conjugate.2. The conjugate is unstable and degrading.1. Confirm the integrity of your sample before each experiment using SEC or DLS.2. Prepare fresh dilutions from a properly stored, concentrated stock for each experiment.3. Screen for optimal buffer conditions that maintain both stability and activity.

Experimental Protocols

Protocol 1: Buffer Condition Screening to Minimize Aggregation

This protocol outlines a method for systematically screening key buffer parameters to identify conditions that minimize conjugate aggregation.

  • Preparation of Buffers: Prepare a matrix of buffers with varying pH and excipients.

    • pH range: Prepare buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) using buffers like phosphate (B84403) or citrate.

    • Excipients: For the most promising pH, prepare buffers containing different classes of excipients (e.g., 10% Sucrose, 150 mM Arginine, 0.02% Polysorbate 20).

  • Sample Preparation: Dialyze or buffer-exchange your conjugate into each of the prepared buffers. Adjust the final concentration to your typical working concentration.

  • Stress Application (Optional): To accelerate the screening process, subject the samples to controlled stress, such as incubation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours) or several freeze-thaw cycles. Include an unstressed control for each buffer.

  • Aggregation Analysis: Analyze each sample for aggregation using the following methods:

    • Visual Inspection: Note any visible turbidity or precipitation.

    • UV-Vis Spectroscopy: Measure absorbance at 340 nm to quantify turbidity.

    • Size Exclusion Chromatography (SEC): Quantify the percentage of monomer vs. HMW species. This is the gold standard for quantitative analysis.

  • Data Analysis: Compare the results across all conditions. The optimal buffer is the one that shows the lowest increase in aggregation/turbidity after stress compared to its control.

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase (typically the formulation buffer) until a stable baseline is achieved.

  • Sample Preparation: Filter the conjugate sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject a precise volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1]

  • Data Analysis: Identify and integrate the area of the peaks corresponding to the monomer, dimer, and any HMW species. Calculate the percentage of the monomer by dividing the monomer peak area by the total area of all peaks.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_params Key Parameters to Investigate start_node Aggregation Observed (e.g., Cloudiness, HMW Peak) quant_node Step 1: Quantify Aggregation - Size Exclusion Chromatography (SEC) - Dynamic Light Scattering (DLS) start_node->quant_node eval_node Step 2: Evaluate Key Parameters quant_node->eval_node ph_node Buffer pH conc_node Concentration excip_node Excipients (Sugars, Amino Acids) temp_node Storage Temp. & Freeze/Thaw opt_node Step 3: Optimize Conditions (Buffer Screen, Dilution Series) ph_node->opt_node conc_node->opt_node excip_node->opt_node temp_node->opt_node reval_node Step 4: Re-evaluate Stability (Confirm Monomer Purity via SEC) opt_node->reval_node reval_node->start_node If Aggregation Persists end_node Stable Conjugate Solution reval_node->end_node

Caption: Workflow for troubleshooting aggregation of PEG conjugates.

Aggregation_Mechanisms Potential Mechanisms of Conjugate Aggregation cluster_hydrolysis Chemical Instability cluster_physical Physical Instability conjugate This compound Conjugate (Soluble Monomer) hydrolysis Ester Hydrolysis (Triggered by pH > 7.5) conjugate->hydrolysis Alkaline pH stress Environmental Stress (High Temp, High Conc., Agitation) conjugate->stress charged_conjugate Hydrolyzed Conjugate (Negative Charge Introduced) hydrolysis->charged_conjugate aggregates Insoluble Aggregates (Precipitate / HMW Species) charged_conjugate->aggregates Altered Electrostatic Interactions unfolding Conformational Change (Hydrophobic Patch Exposure) stress->unfolding unfolding->aggregates Hydrophobic Interactions

Caption: Pathways leading to the aggregation of PEG-ester conjugates.

References

Technical Support Center: Stability of Methyl Ester-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl ester-terminated PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these linkers and to offer troubleshooting strategies for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with methyl ester-terminated PEG linkers?

A1: The main stability concern for methyl ester-terminated PEG linkers is their susceptibility to hydrolysis. The terminal ester bond can be cleaved by chemical or enzymatic hydrolysis, converting the methyl ester into a carboxylic acid. This can impact the linker's intended function, especially if the methyl ester group is crucial for solubility, charge neutrality, or subsequent reaction steps.

Q2: What factors can influence the rate of hydrolysis of the methyl ester group?

A2: Several factors can influence the rate of hydrolysis:

  • pH: Hydrolysis is significantly faster under basic conditions (high pH) and can also be accelerated under acidic conditions compared to a neutral pH.[1]

  • Temperature: Higher temperatures will generally increase the rate of hydrolysis.

  • Enzymes: In biological systems, esterases can catalyze the cleavage of the ester bond.[2] The presence of these enzymes in cell culture media or in vivo can lead to premature cleavage.

  • Buffer Composition: The type and concentration of buffer salts can influence the rate of hydrolysis.

Q3: How does the stability of a methyl ester terminus compare to other common PEG termini?

A3: Methyl esters are generally considered more stable than activated esters, such as N-hydroxysuccinimide (NHS) esters, which are designed to be highly reactive with primary amines.[3][4] Compared to an amide terminus, a methyl ester is significantly less stable and more prone to hydrolysis. The stability of a methyl ester is generally greater than that of larger alkyl esters (e.g., ethyl, t-butyl) when exposed to plasma esterases, due to steric hindrance effects on the enzyme's active site.

Q4: Under what conditions are methyl ester-terminated PEG linkers expected to be stable?

A4: Methyl ester-terminated PEG linkers are most stable at neutral or slightly acidic pH (around pH 6-7) and at lower temperatures (e.g., 4°C for storage). For short-term experiments in aqueous buffers at room temperature and neutral pH, significant hydrolysis may not be observed. However, for long-term incubations, or experiments at elevated temperatures or pH, the potential for hydrolysis should be considered.

Q5: Can the methyl ester group be cleaved enzymatically?

A5: Yes, esterases present in biological fluids and cell lysates can recognize and cleave the terminal methyl ester bond.[2][5] This is an important consideration for in vitro cell-based assays and in vivo applications, as it can lead to the conversion of the methyl ester to a carboxylic acid, altering the properties of the PEGylated molecule.

Troubleshooting Guide

Problem 1: My methyl ester-terminated PEG linker shows signs of degradation (e.g., unexpected negative charge, altered chromatographic behavior) even during storage.

  • Possible Cause: The linker has been exposed to moisture and/or basic conditions.

  • Solution:

    • Store the lyophilized powder of the methyl ester-terminated PEG linker at -20°C under dessication.

    • When preparing stock solutions, use anhydrous solvents like DMSO or DMF.

    • For aqueous working solutions, use a buffer with a neutral or slightly acidic pH (e.g., PBS at pH 7.4 or MES at pH 6.0). Prepare these solutions fresh and consider storing them at 4°C for short-term use.

Problem 2: I am observing premature cleavage of my methyl ester-terminated PEG-drug conjugate in a cell-based assay.

  • Possible Cause: Esterases present in the cell culture medium or released by the cells are hydrolyzing the ester bond.

  • Solution:

    • Minimize the incubation time of the conjugate with the cells if experimentally feasible.

    • If possible, perform the assay in a serum-free medium, as serum is a major source of esterases.

    • As a control experiment, incubate the PEG-drug conjugate in the cell culture medium without cells to determine the contribution of medium components to the degradation.

    • If enzymatic cleavage is confirmed and problematic, consider using a more stable linker, such as an amide linker, for your application.

Problem 3: My bioconjugation reaction with a molecule containing a methyl ester-terminated PEG linker is giving low yields or unexpected side products.

  • Possible Cause: The reaction conditions are causing hydrolysis of the methyl ester. Many bioconjugation reactions are performed at a slightly basic pH (e.g., pH 8-9 for amine-reactive chemistries), which can accelerate ester hydrolysis.

  • Solution:

    • If possible, lower the pH of the reaction to the lowest effective level for your conjugation chemistry.

    • Reduce the reaction time to the minimum required for efficient conjugation.

    • Consider performing the reaction at a lower temperature (e.g., room temperature or 4°C) to slow down the rate of hydrolysis.

    • Analyze the reaction mixture by HPLC or LC-MS to identify the presence of the hydrolyzed carboxylic acid product.

Quantitative Data on Ester Hydrolysis

The stability of ester linkages is highly dependent on the specific molecular structure and the conditions. While specific quantitative data for the hydrolysis of methyl ester-terminated PEG linkers is not extensively available in the literature, the following tables provide data on related ester types to offer a comparative perspective.

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes

Data is for N-hydroxysuccinimide (NHS) esters and illustrates the strong influence of pH on ester stability.[3][4] Methyl esters are generally more stable than NHS esters under these conditions.

Table 2: Comparative Plasma Stability of Benzoate Esters

EsterHalf-life in Rat Plasma (minutes)
Methyl benzoate36
Ethyl benzoate17
n-Propyl benzoate10
n-Butyl benzoate10

This data suggests that methyl esters can be more stable towards enzymatic hydrolysis in plasma compared to larger alkyl esters.[6]

Experimental Protocols

Protocol: Assessing the Hydrolytic Stability of a Methyl Ester-Terminated PEG Linker using HPLC

This protocol outlines a general method to monitor the hydrolysis of a methyl ester-terminated PEG linker to its corresponding carboxylic acid over time.

Materials:

  • Methyl ester-terminated PEG linker

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS, at pH 7.4)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the methyl ester-terminated PEG linker in the aqueous buffer of interest (e.g., 1 mg/mL in PBS, pH 7.4).

    • Incubate the solution at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample solution.

    • If necessary, quench any further reaction by acidifying the sample (e.g., with a small amount of formic acid) and/or freezing it at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% FA (or TFA) in water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at an appropriate wavelength (if the molecule has a chromophore) or ELSD.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

    • Note: This is a generic gradient and should be optimized for the specific PEG linker.

  • Data Analysis:

    • Identify the peaks corresponding to the intact methyl ester-terminated PEG linker and the hydrolyzed carboxylic acid product. The carboxylic acid form will typically have a shorter retention time on a reversed-phase column.

    • Integrate the peak areas for both species at each time point.

    • Calculate the percentage of the intact linker remaining at each time point: % Intact = (Area_ester / (Area_ester + Area_acid)) * 100

    • Plot the percentage of intact linker versus time to determine the hydrolysis rate and half-life.

Visualizations

Hydrolysis_Pathway PEG_Ester mPEG-O-C(=O)-CH3 (Methyl Ester-Terminated PEG) PEG_Acid mPEG-O-C(=O)-OH (Carboxylic Acid) PEG_Ester->PEG_Acid Hydrolysis (H2O, H+ or OH- or Esterase) Methanol CH3OH (Methanol)

Caption: Hydrolysis pathway of a methyl ester-terminated PEG linker.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing A Prepare Stock Solution (mPEG-Ester in Buffer) B Incubate at Controlled Temperature (e.g., 37°C) A->B C Withdraw Aliquots at Time = 0, 2, 4, ... hrs B->C D Quench Reaction (Acidify/Freeze) C->D E Analyze by HPLC D->E F Integrate Peak Areas (Ester and Acid) E->F G Calculate % Intact Linker F->G H Plot % Intact vs. Time (Determine Half-life) G->H

Caption: Workflow for assessing the hydrolytic stability of PEG linkers.

References

Technical Support Center: Strategies to Enhance the In Vivo Stability of m-PEG4-CH2-methyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of m-PEG4-CH2-methyl ester Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo stability of PROTACs with this compound linkers?

PROTACs containing this compound linkers often exhibit suboptimal in vivo stability due to two main factors:

  • Metabolic Degradation of the PEG Chain: The ether linkages within the polyethylene (B3416737) glycol (PEG) chain are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to O-dealkylation reactions, resulting in a short in vivo half-life and reduced drug exposure.[1] The linker is frequently identified as the most metabolically vulnerable part of the PROTAC molecule.[1]

  • Hydrolysis of the Methyl Ester: The methyl ester group is prone to hydrolysis by esterase enzymes present in plasma and various tissues. This cleavage of the ester bond leads to the formation of a carboxylic acid metabolite, which may have different physicochemical properties and reduced or no biological activity.

Q2: How does the flexibility of the PEG linker influence the stability and function of a PROTAC?

The flexibility of a PEG linker is a double-edged sword. While it can be advantageous for enabling the PROTAC to adopt a conformation suitable for the formation of a stable ternary complex (comprising the target protein, PROTAC, and E3 ligase), excessive flexibility can be detrimental.[1] Highly flexible and long linkers are more susceptible to degradation by metabolic enzymes.[1]

Q3: Can modifications to the this compound linker to improve stability negatively impact other PROTAC properties?

Yes, linker modifications can significantly alter the physicochemical properties of a PROTAC. For instance, replacing the hydrophilic PEG portion with more lipophilic elements like alkyl chains or phenyl rings may enhance metabolic stability but could decrease aqueous solubility and potentially alter cell permeability.[1] Conversely, incorporating polar and rigid groups can improve both solubility and metabolic stability.[1] It is a critical balancing act to optimize for in vivo stability without compromising other essential drug-like properties.

Q4: What is the "hook effect" and how is it relevant to PROTACs?

The "hook effect" is a phenomenon where high concentrations of a PROTAC lead to a decrease in target protein degradation.[] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[] While this is an important in vitro consideration, it is less likely to be a significant issue in vivo due to the difficulty in achieving such high therapeutic concentrations.[3]

Troubleshooting Guides

Problem 1: Rapid In Vivo Clearance and Short Half-Life

Symptoms:

  • Low exposure (AUC) in pharmacokinetic (PK) studies.

  • Requirement for frequent or high doses to achieve efficacy.

  • Discrepancy between potent in vitro activity and poor in vivo efficacy.[1]

Possible Causes & Solutions:

Possible CauseTroubleshooting StrategyRationale
Metabolic instability of the PEG linker 1. Incorporate Rigid Moieties: Replace a section of the PEG chain with metabolically stable, rigid structures like piperazine, piperidine, or triazole rings.[1][4]Rigid structures can shield the molecule from enzymatic degradation and improve pharmacokinetic profiles.[5]
2. Optimize Linker Length: Synthesize and evaluate analogs with shorter or longer PEG chains.An optimal linker length is crucial for balancing the stability of the ternary complex and metabolic resistance.[1] Shorter linkers may exhibit greater metabolic stability due to increased steric hindrance at the metabolic sites.[]
3. Replace Linker Chemistry: Substitute the PEG linker with a more stable alkyl chain.[1][4]Alkyl chains are generally less susceptible to oxidative metabolism than PEG chains. However, this may impact solubility.
Hydrolysis of the methyl ester 1. Introduce Steric Hindrance: Flank the ester group with bulky substituents.Steric bulk can hinder the access of esterases to the carbonyl group, thereby slowing down the rate of hydrolysis.[6]
2. Bioisosteric Replacement: Replace the methyl ester with a more stable functional group, such as an amide.Amides are generally more resistant to hydrolysis than esters. However, this will likely impact the physicochemical properties of the PROTAC.
3. Prodrug Strategies: Design the PROTAC as a prodrug where the ester is necessary for cell permeability and is cleaved intracellularly to an active form.This strategy can be employed if the carboxylic acid metabolite retains activity.
Problem 2: Poor Oral Bioavailability

Symptoms:

  • Low systemic exposure after oral administration.

  • High first-pass metabolism in the liver and/or gut wall.[1]

Possible Causes & Solutions:

Possible CauseTroubleshooting StrategyRationale
Low cell permeability 1. Modulate Lipophilicity: Partially replace the hydrophilic PEG linker with a more lipophilic moiety, such as a phenyl ring.[1][7]Increasing lipophilicity can improve passive diffusion across cell membranes.
2. "Chameleon-like" Structures: Introduce intramolecular hydrogen bonds to create a more compact structure that can shield polar groups.This can improve membrane permeability by reducing the polar surface area exposed to the lipid bilayer.
High first-pass metabolism 1. Improve Metabolic Stability: Employ the strategies outlined in Problem 1 to reduce degradation by liver enzymes.[1]Minimizing metabolism in the liver is crucial for increasing the amount of drug that reaches systemic circulation.
2. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions or lipid-based formulations.These strategies can improve the solubility and dissolution rate of the PROTAC, which can enhance absorption.

Quantitative Data Summary

The following tables provide illustrative data on how linker modifications can impact the stability and permeability of PROTACs.

Table 1: Impact of Linker Modification on In Vitro Metabolic Stability

PROTAC ScaffoldLinker TypeModificationIn Vitro Half-life (t½) in HLM (min)
BTK DegraderPEG-based-1.3
BTK DegraderRigidifiedReplacement of PEG with two pyridine (B92270) ringsSignificantly Increased
BET Degrader (R1)Alkyl Chain4 methylene (B1212753) units135
BET Degrader (R2)Alkyl Chain8 methylene units18.2

Data is illustrative and compiled from various sources in the literature.[]

Table 2: Impact of Linker Modification on Permeability

PROTAC ScaffoldLinker TypeModificationPermeability (Papp) (10⁻⁶ cm/s)Assay
SMARCA2 DegraderPEG-based-0.011Caco-2
SMARCA2 DegraderAryl-basedReplacement of PEG with a para-disubstituted aryl group0.44Caco-2
BET Degrader (Amide)PEG-based-0.06PAMPA
BET Degrader (Ester)PEG-basedAmide-to-ester substitution0.6PAMPA

Data is illustrative and compiled from various sources in the literature.[1][8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its degradation rate upon incubation with human liver microsomes, which are a rich source of drug-metabolizing enzymes like CYPs.[1]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high metabolic instability)

  • Negative control (compound with known metabolic stability)

  • Acetonitrile (B52724) (ACN) for quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. Ensure the final DMSO concentration in the incubation is <1% to avoid enzyme inhibition.[1]

    • Thaw the HLM on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.[1]

    • Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1] A parallel incubation without the NADPH regenerating system can serve as a control for non-enzymatic degradation.[9]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[9]

  • Sample Preparation:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PROTAC in plasma, which contains various hydrolytic enzymes such as esterases.[9]

Materials:

  • Test PROTAC compound

  • Plasma (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: Spike the test PROTAC into plasma and incubate at 37°C.[9]

  • Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Preparation and Analysis: Follow steps 4 and 5 from the HLM protocol.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point to determine its stability in plasma.

Visualizations

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycle PROTAC Recycling Ternary_Complex->Recycle Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Stability Poor In Vivo Stability (Rapid Clearance / Low Bioavailability) Metabolic_Instability Metabolic Instability (PEG Oxidation) Poor_Stability->Metabolic_Instability Ester_Hydrolysis Ester Hydrolysis Poor_Stability->Ester_Hydrolysis Low_Permeability Low Permeability Poor_Stability->Low_Permeability Rigidify_Linker Incorporate Rigid Moieties (Piperazine, Triazole) Metabolic_Instability->Rigidify_Linker Optimize_Length Optimize Linker Length Metabolic_Instability->Optimize_Length Steric_Hindrance Introduce Steric Hindrance around Ester Ester_Hydrolysis->Steric_Hindrance Modulate_Lipophilicity Modulate Lipophilicity Low_Permeability->Modulate_Lipophilicity

Caption: Troubleshooting workflow for poor in vivo stability.

Experimental_Workflow Start Start: PROTAC Candidate HLM_Assay In Vitro Metabolic Stability Assay (HLM) Start->HLM_Assay Plasma_Assay In Vitro Plasma Stability Assay Start->Plasma_Assay Permeability_Assay Permeability Assay (e.g., PAMPA, Caco-2) Start->Permeability_Assay Decision Stable & Permeable? HLM_Assay->Decision Plasma_Assay->Decision Permeability_Assay->Decision In_Vivo_PK In Vivo PK Study Decision->In_Vivo_PK Yes Redesign Redesign Linker Decision->Redesign No End End: Optimized PROTAC In_Vivo_PK->End Redesign->Start

Caption: Experimental workflow for stability assessment.

References

overcoming steric hindrance in m-PEG4-CH2-methyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound?

The primary reactive group is the N-hydroxysuccinimidyl (NHS) ester. This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified small molecules) to form stable amide bonds.[1]

Q2: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.0 and 9.0.[2] A common starting point is a phosphate-buffered saline (PBS) at pH 7.4 or a sodium bicarbonate buffer at pH 8.3-8.5.[3] The reaction rate increases with higher pH, but the rate of hydrolysis of the NHS ester also increases.[4][5][6]

Q3: Will the methyl ester group on the other end of the PEG chain be hydrolyzed during the reaction?

Under the typical reaction conditions for NHS ester coupling (pH 7-9, room temperature), the methyl ester is significantly more stable than the NHS ester and is unlikely to undergo significant hydrolysis.[7] NHS esters have half-lives in the range of minutes to hours in aqueous buffers at these pH values, while simple methyl esters are much more resistant to hydrolysis under non-extreme conditions.[5][8]

Q4: How can I increase the yield of my conjugation reaction?

To increase the yield, you can:

  • Optimize the pH: While a higher pH (e.g., 8.5-9.0) increases the reaction rate, it also accelerates hydrolysis of the NHS ester. Running pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) can help determine the optimal balance for your specific molecule.[4]

  • Use a molar excess of the PEG reagent: Using a 5- to 20-fold molar excess of the this compound can help drive the reaction to completion.

  • Ensure fresh reagent: NHS esters are moisture-sensitive. Use a fresh vial of the reagent or one that has been properly stored with a desiccant. Prepare solutions of the PEG reagent immediately before use.

Q5: What solvents can I use to dissolve this compound?

This compound is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1] Ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <10%) to avoid denaturation of proteins.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Hydrolyzed PEG reagent: The NHS ester is sensitive to moisture and may have hydrolyzed. 2. Incorrect pH: The reaction pH may be too low for efficient amine coupling. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the PEG reagent. 4. Steric hindrance: The amine on the target molecule may be sterically hindered.1. Use a fresh vial of this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. 2. Check the pH of your reaction buffer. Consider increasing the pH to 8.0-8.5. 3. Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate. 4. Increase the reaction time and/or temperature (e.g., from 4°C to room temperature). Consider using a longer PEG spacer if steric hindrance is a significant issue.
Multiple products or side reactions 1. Reaction with other nucleophiles: At higher pH, other nucleophilic groups like thiols or hydroxyls may show some reactivity. 2. Di- or multi-PEGylation: If your target molecule has multiple primary amines, you may get a mixture of products with different degrees of PEGylation.1. Lower the reaction pH to 7.0-7.5 to increase the selectivity for primary amines. 2. Reduce the molar excess of the PEG reagent. Monitor the reaction over time to find the optimal point to stop the reaction.
Precipitation during the reaction 1. Low solubility of the PEGylated product: The addition of the PEG chain can alter the solubility of your molecule. 2. High concentration of organic solvent: Too much DMSO or DMF can cause proteins to precipitate.1. Perform the reaction at a lower concentration. Ensure adequate mixing. 2. Keep the volume of the added PEG stock solution to a minimum (ideally <10% of the total reaction volume).

Quantitative Data Summary

The following table summarizes the effect of pH on the reaction half-life (t1/2) and final yield for a representative reaction between a PEG4-amine and an NHS ester. While not specific to this compound, it illustrates the general principles of how pH influences these reactions.

pHReaction Half-life (t1/2)Final Product Yield
8.080 minutes80-85%
8.520 minutes>85%
9.010 minutes~87-92%
Data adapted from a study on the conjugation of a porphyrin-NHS ester with mPEG4-NH2.[4]

Experimental Protocols

Protocol for Conjugation of this compound to a Primary Amine

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (or 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Prepare the Amine Solution: Dissolve your amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the PEG Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Initiate the Reaction: Add a 5- to 20-fold molar excess of the PEG solution to the amine solution. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purify: Remove the excess PEG reagent and byproducts (e.g., N-hydroxysuccinimide) using dialysis, size-exclusion chromatography, or another appropriate purification method.

Visualizations

Reaction_Pathway cluster_reaction Reaction Steps reagent This compound (NHS Ester) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack (pH 7-9) hydrolysis Hydrolyzed PEG (Inactive) reagent->hydrolysis Hydrolysis (Side Reaction) (H2O, OH-) amine Molecule-NH2 (Primary Amine) amine->intermediate product PEGylated Molecule (Stable Amide Bond) intermediate->product NHS Leaving Group nhs NHS intermediate->nhs

Caption: Reaction pathway for the conjugation of this compound.

Troubleshooting_Workflow start Low/No Product Yield check_reagent Is the PEG reagent fresh and handled under anhydrous conditions? start->check_reagent check_ph Is the reaction pH between 7.0 and 9.0? check_reagent->check_ph Yes use_fresh Use fresh reagent and anhydrous solvents. check_reagent->use_fresh No check_buffer Does the buffer contain primary amines (Tris, glycine)? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.0-8.5. check_ph->adjust_ph No check_sterics Is steric hindrance a likely issue? check_buffer->check_sterics No change_buffer Switch to an amine-free buffer (e.g., PBS, bicarbonate). check_buffer->change_buffer Yes optimize_conditions Increase reaction time/temp. Consider a longer PEG spacer. check_sterics->optimize_conditions Yes success Successful Conjugation check_sterics->success No use_fresh->check_reagent adjust_ph->check_ph change_buffer->check_buffer optimize_conditions->success

Caption: Troubleshooting decision tree for low product yield.

References

linker cleavage and stability assessment of m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the m-PEG4-CH2-methyl ester linker.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound linker at physiological pH (7.4)?

A1: Ester linkers are susceptible to hydrolysis, and their stability is influenced by the surrounding chemical environment. While the PEG chain can offer some steric hindrance, the methyl ester is generally expected to undergo slow hydrolysis at physiological pH.[1][2] The rate of this hydrolysis can be influenced by factors such as temperature and the presence of enzymes.[1][2] For long-circulating conjugates, this may lead to premature cleavage of the linker.

Q2: Under what conditions is the this compound linker designed to cleave?

A2: Methyl ester linkers are primarily cleaved by hydrolysis, which can be accelerated under either acidic or basic conditions.[1][3] Cleavage can also be significantly expedited by the action of esterase enzymes, which are present in plasma and within cells (e.g., in lysosomes).[1][2] Therefore, cleavage can occur both systemically and intracellularly.

Q3: What are the primary cleavage products of the this compound linker?

A3: The hydrolysis of the methyl ester bond will result in the formation of the corresponding carboxylic acid (m-PEG4-CH2-COOH) and methanol.

Q4: How can I assess the stability of my conjugate containing the this compound linker?

A4: The stability of your conjugate can be assessed using various in vitro assays. The most common methods include plasma stability assays and lysosomal stability assays.[2][4] These assays typically involve incubating the conjugate in the relevant biological matrix (plasma or a lysosomal homogenate) and monitoring the integrity of the conjugate over time, often by measuring the drug-to-antibody ratio (DAR) using techniques like LC-MS.[4]

Q5: What analytical techniques are recommended for monitoring linker cleavage?

A5: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for monitoring linker cleavage.[4] These techniques can be used to separate and quantify the intact conjugate from the cleaved components, allowing for the determination of the rate of cleavage.

Troubleshooting Guides

Issue 1: Premature Cleavage of the Linker in Plasma Stability Assays

  • Possible Cause: High activity of plasma esterases. Different species can have varying levels of plasma esterase activity, leading to discrepancies between preclinical models and human plasma.[2]

  • Troubleshooting Steps:

    • Species Comparison: If not already done, perform plasma stability studies in human plasma in addition to preclinical species (e.g., mouse, rat) to assess inter-species variability.[4]

    • Esterase Inhibition: As a control experiment, conduct the plasma stability assay in the presence of a general esterase inhibitor (e.g., paraoxon) to confirm if the cleavage is enzyme-mediated.

    • Linker Modification: If premature cleavage is a significant issue, consider redesigning the linker to incorporate features that provide greater steric hindrance around the ester bond, which has been shown to improve resistance to hydrolysis.[1]

Issue 2: Inconsistent or Non-reproducible Cleavage Rates

  • Possible Cause: Variability in experimental conditions. Factors such as pH, temperature, and the handling of biological matrices can significantly impact the rate of hydrolysis.

  • Troubleshooting Steps:

    • Strict pH Control: Ensure that the pH of all buffers and incubation media is precisely controlled and monitored throughout the experiment.

    • Consistent Temperature: Maintain a constant and accurate temperature (typically 37°C for physiological relevance) during the incubation period.

    • Matrix Handling: Use freshly prepared plasma or lysosomal fractions for each experiment. If using frozen stocks, ensure consistent freeze-thaw cycles.

Issue 3: Difficulty in Detecting and Quantifying Cleavage Products

  • Possible Cause: Low concentration of cleavage products or interference from matrix components.

  • Troubleshooting Steps:

    • Method Optimization: Optimize your LC-MS method to enhance the sensitivity for detecting the expected cleavage products (m-PEG4-CH2-COOH and the released payload). This may involve adjusting the gradient, column chemistry, or mass spectrometry parameters.

    • Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances from the biological matrix. This could include protein precipitation or solid-phase extraction.[4]

    • Use of Internal Standards: Incorporate a suitable internal standard in your analytical runs to improve the accuracy and precision of quantification.

Data Presentation

Table 1: Illustrative Stability of a Hypothetical ADC with this compound Linker in Plasma

Time (days)Average DAR (Human Plasma)Average DAR (Mouse Plasma)
04.04.0
13.83.5
33.22.8
52.72.1
72.11.5

Table 2: Illustrative pH-Dependent Hydrolysis of this compound Linker

pHHalf-life (hours)
5.024
7.4120
8.548

Experimental Protocols

Protocol 1: Plasma Stability Assessment

  • Preparation: Prepare stock solutions of the test conjugate in a suitable buffer (e.g., PBS).

  • Incubation: Spike the conjugate into fresh human and/or animal plasma at a final concentration of approximately 1 mg/mL. A buffer control should be run in parallel. Incubate all samples at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Processing: Immediately after collection, stop the reaction (e.g., by freezing at -80°C). For analysis, the conjugate can be isolated from the plasma using affinity capture (e.g., Protein A beads).[4]

  • Analysis: Analyze the isolated conjugate by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[4]

  • Data Interpretation: A decrease in DAR over time indicates linker cleavage.

Protocol 2: Lysosomal Stability Assessment

  • Preparation: Prepare a stock solution of the test conjugate. Obtain or prepare a lysosomal fraction from a relevant cell line or tissue.

  • Incubation: Incubate the conjugate with the lysosomal fraction at 37°C. The buffer should be maintained at an acidic pH (e.g., pH 5.0) to mimic the lysosomal environment.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 12, and 24 hours).

  • Sample Processing: Stop the reaction, for example, by adding a quenching solution or by heat inactivation. Precipitate the proteins to separate the released payload from the conjugate and lysosomal proteins.[4]

  • Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the extent of cleavage.[4]

  • Data Interpretation: An increase in the amount of released payload over time indicates linker cleavage within the lysosomal environment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution incubation Incubate Conjugate in Matrix at 37°C prep_conjugate->incubation prep_matrix Prepare Biological Matrix (Plasma or Lysosomes) prep_matrix->incubation sampling Collect Aliquots at Time Points incubation->sampling processing Sample Processing (e.g., Affinity Capture) sampling->processing lcms LC-MS Analysis processing->lcms linker_cleavage conjugate m-PEG4-CH2-COOCH3-Payload plus1 + conjugate->plus1 cleaved_peg m-PEG4-CH2-COOH plus2 + cleaved_peg->plus2 payload Payload-H plus3 + payload->plus3 methanol CH3OH h2o H2O plus1->h2o plus2->payload plus3->methanol catalyst Esterase or H+/OH- h2o->catalyst Hydrolysis catalyst->cleaved_peg

References

Technical Support Center: Monitoring m-PEG4-CH2-methyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of m-PEG4-CH2-methyl ester. The following question-and-answer format addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction involving this compound?

A1: The "this compound" is presumed to be a methyl ester of a propanoic acid derivative of m-PEG4. For it to react with nucleophiles like amines or alcohols, the methyl ester is typically first hydrolyzed to a carboxylic acid. This carboxylic acid is then activated, often using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester. This activated PEG reagent readily reacts with primary amines to form a stable amide bond.

Q2: What are the primary methods for monitoring the progress of this reaction?

A2: The most common techniques to monitor the reaction progress are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the starting materials from the product and quantifying their relative amounts.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction's progress by observing the appearance of a new spot corresponding to the product and the disappearance of the starting material spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the chemical shift changes of protons near the reaction site.

  • Mass Spectrometry (MS): Can be used to confirm the identity of the product by determining its molecular weight. When coupled with HPLC (LC-MS), it becomes a very powerful tool for both separation and identification.

Q3: How can I tell if my PEGylation reaction is complete?

A3: A reaction is generally considered complete when one of the starting materials is no longer detectable by your chosen monitoring method (e.g., the amine-containing molecule spot disappears on a TLC plate, or its corresponding peak is absent in an HPLC chromatogram).

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly recommended method for quantitative monitoring of the this compound reaction. Reverse-phase chromatography is typically employed to separate the more polar starting materials from the less polar PEGylated product.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction in the aliquot immediately, if necessary, by adding a suitable reagent (e.g., a small amount of a primary amine like Tris buffer if you are monitoring the disappearance of an activated PEG-NHS ester).

    • Dilute the aliquot with the initial mobile phase (e.g., 1:100 dilution in 95% Water/5% Acetonitrile with 0.1% TFA).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B and gradually increase it. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for your molecule (e.g., 220 nm for amide bonds or 280 nm if your molecule has aromatic residues). If the PEG reagent itself is being monitored and lacks a chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[1]

    • Column Temperature: 40-60 °C to improve peak shape for PEGylated compounds.[2]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials (e.g., amine-containing molecule and activated PEG) and the PEGylated product based on their retention times. Typically, the PEGylated product will have a longer retention time than the un-PEGylated molecule due to the increased hydrophobicity of the PEG chain.

    • Integrate the peak areas to determine the relative amounts of each component. The percentage conversion can be calculated as: % Conversion = (Area of Product Peak) / (Area of Product Peak + Area of Starting Material Peak) * 100

The following table illustrates typical retention time shifts observed during HPLC monitoring of a PEGylation reaction.

CompoundTypical Retention Time (min)Expected Trend
Amine-containing starting material8.5Decreases over time
Activated m-PEG4-propanoic acid12.2Decreases over time
PEGylated Product16.8Increases over time

Note: These are example values. Actual retention times will vary depending on the specific molecules, column, and HPLC conditions.

Thin-Layer Chromatography (TLC)

TLC is a fast, qualitative method to get a snapshot of the reaction progress.

  • Spotting:

    • On a silica (B1680970) gel TLC plate, use a capillary tube to spot the starting amine, the activated PEG reagent, and the reaction mixture at different time points. It is also helpful to co-spot the starting material and the reaction mixture in one lane to better visualize the separation.

  • Elution:

    • Develop the TLC plate in a chamber with an appropriate solvent system. Due to the polar nature of PEG, it can often streak on silica plates.[3] A common solvent system is a mixture of a non-polar and a polar solvent, such as:

      • Dichloromethane (DCM) and Methanol (B129727) (e.g., 9:1 v/v).

      • Ethyl Acetate and Hexane (e.g., 1:1 v/v).

    • To reduce streaking of amine-containing compounds, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent. For acidic compounds, a small amount of acetic acid can be added.[4]

  • Visualization:

    • Visualize the spots under UV light if the compounds are UV-active.

    • Alternatively, stain the plate using a suitable staining solution. Common stains for PEG-containing compounds include:

      • Potassium Permanganate: Stains compounds that can be oxidized.

      • Iodine: A general stain for many organic compounds.

      • Ninhydrin: Specifically stains primary and secondary amines, which is useful for tracking the consumption of an amine starting material.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information and can be used to monitor the reaction by observing changes in the chemical shifts of specific protons.

  • Sample Preparation:

    • Acquire ¹H NMR spectra of the starting this compound and the amine-containing molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • At different time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and redissolve the residue in the deuterated solvent for analysis.

  • Data Analysis:

    • Identify characteristic peaks for both starting materials. For the m-PEG4 portion, the most prominent peak will be the ethylene (B1197577) glycol protons around 3.6 ppm. The methyl ester protons will be a singlet around 3.7 ppm, and the methoxy (B1213986) group protons will be a singlet around 3.38 ppm.

    • Upon reaction with an amine to form an amide, new signals will appear, and some existing signals will shift. For example, the protons on the carbon adjacent to the newly formed amide bond will experience a change in their chemical environment and thus a shift in their resonance frequency. The disappearance of the methyl ester singlet at ~3.7 ppm (after hydrolysis and activation) and the appearance of a new amide N-H proton signal (typically between 7.5-8.5 ppm) would indicate product formation.[5]

Mass Spectrometry (MS)

MS is primarily used for confirming the identity of the final product.

  • Sample Preparation:

    • Prepare a dilute solution of the final reaction mixture in a solvent suitable for the ionization method (e.g., acetonitrile/water for Electrospray Ionization - ESI).

  • Data Analysis:

    • Acquire the mass spectrum and look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the PEGylated product.

    • In case of fragmentation (MS/MS), the cleavage of the newly formed amide bond is a common fragmentation pathway, which can further confirm the structure.[6][7]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[8] - Mobile phase pH is close to the pKa of the analyte.[9] - Column overload.- Use a highly end-capped column or a column designed for basic compounds. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic amines, a lower pH (2-3) is often better.[8] - Inject a more dilute sample.
Poor Resolution - Inappropriate mobile phase gradient. - Unsuitable column chemistry.- Optimize the gradient to have a shallower slope during the elution of the compounds of interest. - Try a different stationary phase (e.g., C4 instead of C18 for very hydrophobic molecules).
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Prepare fresh mobile phase. - Run a blank gradient. - Clean the injector and sample loop.
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed.
TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking of Spots - Sample is too concentrated.[10] - Strong interaction of the polar PEG chain with the silica gel.[3] - Inappropriate solvent system polarity.- Dilute the sample before spotting.[10] - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[4] - Adjust the polarity of the solvent system.
Rf Values Too Low (Spots Don't Move) - The eluent is not polar enough.[4]- Increase the proportion of the polar solvent in the eluent system (e.g., increase the percentage of methanol in a DCM/methanol mixture).
Rf Values Too High (Spots Run with the Solvent Front) - The eluent is too polar.[4]- Decrease the proportion of the polar solvent in the eluent system.
No Spots Visible - The sample concentration is too low.[10] - The compound is not UV-active and the visualization method is inappropriate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] - Use a chemical stain like iodine or potassium permanganate.

Visualizations

Reaction_Pathway cluster_activation Activation Step cluster_conjugation Conjugation Step mPEG_ester m-PEG4-CH2-COOCH3 hydrolysis Hydrolysis (e.g., LiOH) mPEG_ester->hydrolysis mPEG_acid m-PEG4-CH2-COOH hydrolysis->mPEG_acid activation EDC / NHS mPEG_acid->activation mPEG_nhs m-PEG4-CH2-CO-NHS (Activated PEG) activation->mPEG_nhs reaction Reaction mPEG_nhs->reaction amine R-NH2 (Amine-containing molecule) amine->reaction product m-PEG4-CH2-CO-NH-R (PEGylated Product) reaction->product Experimental_Workflow start Start Reaction sample Take Aliquot at Time 't' start->sample quench Quench Reaction sample->quench prepare Prepare Sample for Analysis (Dilute, Filter) quench->prepare analyze Analyze by HPLC/TLC/NMR prepare->analyze data Collect and Analyze Data (Peak Areas, Rf Values) analyze->data decision Reaction Complete? data->decision continue Continue Reaction decision->continue No stop Stop Reaction / Work-up decision->stop Yes continue->sample HPLC_Troubleshooting start HPLC Peak Tailing Observed? check_ph Is mobile phase pH >2 units from analyte pKa? start->check_ph Yes resolved Problem Resolved start->resolved No adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_concentration Is sample too concentrated? check_ph->check_concentration Yes adjust_ph->resolved dilute_sample Dilute sample and reinject check_concentration->dilute_sample Yes check_column Is column old or contaminated? check_concentration->check_column No dilute_sample->resolved replace_column Replace with new or end-capped column check_column->replace_column Yes unresolved Consult Instrument Specialist check_column->unresolved No replace_column->resolved

References

addressing poor solubility of m-PEG4-CH2-methyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges with m-PEG4-CH2-methyl ester PROTACs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common solubility hurdles during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs containing an this compound linker exhibit poor aqueous solubility?

A1: PROTACs are inherently large molecules, often with high molecular weights and significant lipophilicity, placing them "beyond the Rule of Five" (bRo5) chemical space.[1][2] This structural complexity, which includes two ligands and a linker, contributes to low aqueous solubility.[1] While the PEG4 linker component is designed to enhance hydrophilicity, the overall solubility is determined by the entire molecule's physicochemical properties.[2] The hydrophobicity of the warhead and the E3 ligase ligand can easily counteract the solubilizing effect of a short PEG chain, leading to poor solubility in aqueous buffers.

Q2: What is the expected role of the this compound linker in my PROTAC's solubility?

A2: The polyethylene (B3416737) glycol (PEG) component of the linker is hydrophilic and intended to increase the aqueous solubility of the PROTAC.[2] The four ethylene (B1197577) glycol units enhance interaction with water. However, the terminal methyl ester is less polar than a corresponding carboxylic acid. Esters may improve solubility, but this effect can be nullified if the group participates in forming an intramolecular hydrogen bond (IMHB), which can shield polar parts of the molecule and reduce solubility.[3][4]

Q3: My PROTAC is soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. Is this normal?

A3: Yes, this is a very common observation. PROTACs are typically soluble in organic polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the PROTAC's concentration may exceed its thermodynamic or kinetic solubility limit in that medium, causing it to precipitate. This is a primary challenge that requires careful formulation and concentration management.

Q4: What are the main strategies to overcome the poor solubility of these PROTACs?

A4: There are two primary approaches:

  • Chemical Modification: This involves altering the PROTAC structure to be more hydrophilic. Strategies include replacing the methyl ester with a more polar group (e.g., a carboxylic acid), incorporating basic nitrogen atoms into the linker or ligands, or optimizing the warhead and E3 ligase ligand for better solubility.[5][6]

  • Formulation Development: This approach focuses on creating a suitable delivery vehicle for the existing PROTAC. Common techniques include using co-solvents, preparing amorphous solid dispersions (ASDs) with polymers, or utilizing lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS).[1][7][8][9]

Troubleshooting Guide

This guide addresses specific experimental issues related to poor solubility.

Problem / Observation Potential Cause Suggested Solution
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration exceeds the kinetic solubility limit of the PROTAC in the assay medium.1. Decrease the final PROTAC concentration. 2. Reduce the percentage of DMSO in the final solution (aim for <1%). 3. Add the PROTAC stock solution to the buffer with vigorous vortexing. 4. Consider using a co-solvent system (see Protocol 2).
Assay results are inconsistent or not reproducible. The PROTAC may be slowly precipitating over the course of the experiment, leading to variable effective concentrations.1. Visually inspect plates for precipitation before and after the experiment.[2] 2. Filter the final solution through a 0.22 µm filter before use to remove undissolved particles.[2] 3. Perform a solubility test under the exact assay conditions (see Protocol 1) to determine the maximum soluble concentration.
Difficulty dissolving the initial solid compound, even in DMSO. The compound may be in a highly stable crystalline form with high lattice energy.1. Use gentle heating and/or sonication to aid dissolution in the organic solvent.[10][11] 2. Ensure you are using fresh, anhydrous DMSO, as absorbed water can impact solubility.[10][11]
Low or no cellular activity observed. Poor solubility leads to low compound concentration in the cell culture medium, resulting in insufficient intracellular exposure.1. Confirm the solubility in the specific cell culture medium used. Biorelevant buffers like FaSSIF can sometimes show improved solubility.[5] 2. Prepare an amorphous solid dispersion (ASD) to enhance dissolution and maintain a supersaturated state (see Protocol 3).[7][12]
Solubility Enhancement Strategies: Quantitative Overview

The following table summarizes data from literature on formulation strategies used to improve the solubility of representative poorly soluble PROTACs.

PROTAC Formulation Strategy Solubility Enhancement Reference
ARCC-4Amorphous Solid Dispersion (ASD) with HPMCAS polymer (20% drug load)Enabled pronounced supersaturation without precipitation over the entire dissolution period, compared to no improvement with a physical mixture.[7][12][13]
ARV-825Self-Nano Emulsifying Preconcentrate (SNEP)Significantly enhanced solubility in both aqueous and biorelevant media.[7]
AZ1ASD with HPMCAS polymer (20% w/w drug load)Up to a 2-fold increase in drug supersaturation compared to the pure amorphous drug.[14]
MS4078ASD with Soluplus® and Eudragit® E PO polymersDemonstrated strong supersaturation stabilization in biorelevant media.[1]

Diagrams & Workflows

PROTAC Mechanism of Action

PROTAC_MOA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Troubleshooting Workflow for Poor Solubility

Troubleshooting_Workflow Start Poor Solubility Observed (Precipitation in Aqueous Buffer) Check Is the final concentration and DMSO % minimized? Start->Check Check->Start No, optimize first   Formulation Tier 1: Formulation Strategies Check->Formulation  Yes CoSolvent Use Co-solvents (e.g., PEG300, Tween-80) Formulation->CoSolvent Biorelevant Test in Biorelevant Media (e.g., FaSSIF) Formulation->Biorelevant pH_Mod Adjust Buffer pH Formulation->pH_Mod Assess1 Solubility Improved? CoSolvent->Assess1 Biorelevant->Assess1 pH_Mod->Assess1 Advanced Tier 2: Advanced Formulations Assess1->Advanced No Success Proceed with Experiment Assess1->Success Yes ASD Prepare Amorphous Solid Dispersion (ASD) Advanced->ASD Lipid Use Lipid-Based Systems (e.g., SNEDDS) Advanced->Lipid Assess2 Solubility Improved? ASD->Assess2 Lipid->Assess2 Redesign Consider Chemical Modification (Linker/Ligand Redesign) Assess2->Redesign No Assess2->Success Yes

Caption: A stepwise guide to troubleshooting PROTAC solubility issues.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay is used to quickly determine the concentration at which a compound begins to precipitate from a DMSO stock solution into an aqueous buffer.[15][16][17][18]

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear-bottom microtiter plates

  • Plate reader with light scattering or turbidity measurement capabilities (nephelometer)

Procedure:

  • Prepare Stock Solution: Dissolve the PROTAC in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Plate Setup: Dispense the DMSO stock solution into wells of a microtiter plate. Then, perform serial dilutions in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Add Buffer: Rapidly add the aqueous buffer to each well to achieve the final desired volume and a consistent, low percentage of DMSO (e.g., add 99 µL of buffer to 1 µL of each DMSO dilution).

  • Mix and Incubate: Mix the contents thoroughly on a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measure Turbidity: Use a nephelometer or plate reader to measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) in each well.

  • Data Analysis: The kinetic solubility limit is the concentration at which the turbidity reading significantly increases above the background, indicating the formation of a precipitate.

Protocol 2: Formulation with Co-solvents for In Vitro Assays

This protocol provides an example formulation for solubilizing hydrophobic PROTACs for in vitro or in vivo studies, adapted from common vehicles.[10][11]

Materials:

  • PROTAC compound

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

Procedure:

  • Initial Dissolution: Weigh the required amount of PROTAC and dissolve it in DMSO to create a concentrated stock. For example, to make a final 1 mg/mL solution, you might dissolve 10 mg of PROTAC in 1 mL of DMSO (to make a 10x stock).

  • Add Co-solvents: In a separate tube, prepare the vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, combine the components in order.

  • Stepwise Mixing: Add the DMSO/PROTAC stock (1 part) to the PEG300 (4 parts). Mix thoroughly until the solution is clear.

  • Add Surfactant: Add the Tween-80 (0.5 parts) to the mixture and mix again until clear.

  • Final Dilution: Slowly add the Saline (4.5 parts) to the mixture while vortexing to prevent precipitation. The final solution should be clear.

  • Final Check: Visually inspect the final formulation for any signs of precipitation before use. This formulation can be sterile-filtered for cell-based assays.

Protocol 3: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

ASDs can significantly enhance the dissolution of poorly soluble compounds by trapping the drug in an amorphous, high-energy state within a polymer matrix.[1][7][12]

Materials:

  • PROTAC compound

  • Polymer excipient (e.g., HPMCAS, Soluplus®, Eudragit®)[1][12]

  • Volatile organic solvent (e.g., Dichloromethane, Acetone) capable of dissolving both the PROTAC and the polymer.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Co-dissolution: Determine the desired drug loading (e.g., 10% w/w). Dissolve both the PROTAC (e.g., 10 mg) and the polymer (e.g., 90 mg) in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Drying: Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

  • Collection: Scrape the solid ASD from the flask. The resulting powder can be used for dissolution studies or reconstituted in aqueous buffer for assays.

  • Characterization (Optional but Recommended): Use techniques like X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the PROTAC within the dispersion.[7][13]

References

Technical Support Center: Optimization of Linker Length for Improved PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Troubleshooting Guide

This section addresses common challenges in PROTAC development, with a focus on linker-related issues.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

  • Answer: Weak or no degradation is a frequent hurdle in PROTAC development and can often be traced back to a suboptimal linker design. Here are key linker-related factors to investigate and the corresponding troubleshooting steps:

    • Inefficient Ternary Complex Formation: The primary role of a PROTAC is to facilitate a stable ternary complex between the target protein and an E3 ligase.[1] An unsuitable linker can lead to an unstable complex or prevent its formation altogether.[2]

      • Troubleshooting:

        • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable and inefficient complex.[2][3] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units) to find the optimal distance for productive ternary complex formation.[1]

        • Modify Linker Composition: The chemical nature of the linker affects its flexibility. Experiment with different linker types, such as flexible (e.g., alkyl chains) or more rigid (e.g., containing piperazine (B1678402) or phenyl groups), to identify a composition that supports a stable ternary complex.[1][4]

        • Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[1] This allows you to rank your compounds based on their ability to form this critical complex.

    • Poor Cell Permeability: Due to their large molecular weight, PROTACs often have difficulty crossing the cell membrane to reach their intracellular targets.[1][5]

      • Troubleshooting:

        • Alter Linker Properties: The linker significantly influences the overall physicochemical properties of the PROTAC.[4] Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can enhance cell permeability. For instance, incorporating PEG units can improve solubility, while more rigid linkers might improve permeability by promoting folded conformations that shield polar surface area.[1][6][7]

        • Cellular Target Engagement Assays: To confirm your PROTAC is reaching its target within the cell, use assays such as the cellular thermal shift assay (CETSA) or NanoBRET.[1][8]

    • Suboptimal Linker Attachment Points: The connection points of the linker to the warhead and the E3 ligase ligand are crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1]

      • Troubleshooting:

        • Re-evaluate Attachment Points: If feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help in identifying suitable attachment points that are less likely to disrupt binding.[1]

Issue 2: I am observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve for target degradation is bell-shaped, with efficacy decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

  • Answer: The "hook effect" happens when high concentrations of a PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex, which reduces degradation efficiency.[1][3]

    • Troubleshooting:

      • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad concentration range. A distinct bell-shaped curve is a clear indicator of this phenomenon.[1]

      • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can lessen the hook effect.[1] Linker optimization is essential for achieving this positive cooperativity. A well-designed linker can pre-organize the two ligands for ternary complex formation, thereby increasing cooperativity.[1][4]

      • Biophysical Measurement of Cooperativity: Employ techniques like SPR to quantify the cooperativity of your PROTACs.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal linker length for a PROTAC?

  • A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][2] However, data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][9] For some systems, a minimum linker length is necessary to see any degradation. For example, in a study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[9] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[2]

  • Q2: How does linker composition, beyond length, influence PROTAC performance?

  • A2: Linker composition significantly affects a PROTAC's solubility, cell permeability, and metabolic stability.[3] Incorporating polar groups, like the ether oxygens in PEG linkers, can enhance aqueous solubility.[1] The linker's contribution to properties like the number of rotatable bonds and polar surface area can be adjusted to improve cell permeability.[1] Furthermore, linear alkyl or ether chains can be prone to oxidative metabolism, making the design of metabolically stable linkers important for in vivo applications.[1]

  • Q3: What is the role of linker flexibility?

  • A3: Linker flexibility is a critical factor. Flexible linkers (e.g., alkyl, PEG chains) are common starting points as they allow the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation.[1] However, high flexibility can result in an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[10] Rigid linkers (e.g., containing phenyl or piperazine groups) can pre-organize the PROTAC into a favorable conformation, which can enhance potency and selectivity.[1][4]

Data Presentation: Quantitative Impact of Linker Length

The optimal linker length is system-dependent. Below are summaries of quantitative data from studies illustrating the impact of linker length on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [2][11][12]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A9>1000<20
PROTAC B12~100~80
PROTAC C 16 ~10 >95
PROTAC D19~500~60
PROTAC E21>1000<30

As the data indicates, a 16-atom linker was optimal for ERα degradation, with both shorter and longer linkers leading to reduced efficacy.[2][11][12]

Table 2: Effect of Linker Length on p38α Degradation [2][3]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC F11>100~40
PROTAC G 15-17 <10 >90
PROTAC H20~50~70

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2][3]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental methods. Detailed protocols for key experiments are provided below.

1. Western Blot for Protein Degradation

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.[1]

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

    • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Densitometry analysis is used to quantify the protein bands, and the target protein levels are normalized to the loading control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[1]

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[1]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[1]

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm the absence of non-specific binding to the immobilized protein.[1]

    • Ternary Complex Analysis:

      • Inject a mixture of the PROTAC and the soluble protein partner at constant concentrations over the immobilized protein.

      • Alternatively, inject the soluble protein partner over the sensor surface pre-saturated with the PROTAC.

    • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) for the binary and ternary complexes. Cooperativity (α) is calculated as the ratio of the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Start Design & Synthesize PROTAC Library (Varying Linker Length) Screening Initial Screening: Western Blot for Degradation Start->Screening Analysis1 Analyze DC50 & Dmax Screening->Analysis1 Biophysical Biophysical Assays (SPR, ITC, NanoBRET) Analysis1->Biophysical Potent Degraders NoDeg No/Weak Degradation Analysis1->NoDeg No/Weak Degraders Analysis2 Assess Ternary Complex Formation & Cooperativity Biophysical->Analysis2 Permeability Cellular Assays (CETSA, Permeability Assay) Analysis2->Permeability Analysis3 Evaluate Target Engagement & Permeability Permeability->Analysis3 Optimization Lead Optimization Analysis3->Optimization Good Profile NoDeg->Start Redesign Linker Linker_Relationships Linker Linker Properties Length Length Linker->Length Composition Composition Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Attachment Attachment Points Linker->Attachment Ternary Ternary Complex (Stability & Cooperativity) Length->Ternary Composition->Ternary Physico Physicochemical Properties (Solubility, Permeability) Composition->Physico Flexibility->Ternary Attachment->Ternary Efficacy PROTAC Efficacy (Degradation) Ternary->Efficacy Physico->Efficacy

References

mitigating off-target effects of m-PEG4-CH2-methyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-CH2-methyl ester PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC?

The this compound is a hydrophilic linker used to connect the ligand that binds to your protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] The polyethylene (B3416737) glycol (PEG) chain enhances solubility and can influence the physicochemical properties of the PROTAC.[1] The terminal methyl ester may be a stable endpoint or a potential site for modification, depending on your design.

Q2: I am observing high levels of cytotoxicity in my experiments. What are the potential causes?

High cytotoxicity can arise from several factors:

  • On-target toxicity: The rapid and efficient degradation of your target protein may be lethal to the cell line, especially if the protein is essential for survival.[3]

  • Off-target toxicity: The PROTAC may be degrading other essential proteins. This can be due to non-specific binding of the PROTAC molecule.[3][4]

  • Instability of the PROTAC compound: Degradation of the PROTAC in the culture medium can lead to toxic byproducts.[5]

Q3: My PROTAC shows no or weak degradation of the target protein. What should I do?

Several factors could contribute to poor degradation:

  • Poor cell permeability: The PROTAC may not be efficiently entering the cells.[5] Consider modifying the linker to improve its physicochemical properties.[5]

  • Inefficient ternary complex formation: The linker length and composition are crucial for the formation of a stable POI-PROTAC-E3 ligase ternary complex.[5] You may need to optimize the linker.[5]

  • Low expression of the recruited E3 ligase: The chosen cell line may not express sufficient levels of the E3 ligase your PROTAC is designed to recruit.[5]

  • Rapid synthesis or slow turnover of the target protein: The rate of protein degradation may be outpaced by its synthesis.[5]

Q4: How can I assess the off-target effects of my this compound PROTAC?

The most comprehensive method for identifying off-target effects is quantitative global proteomics using mass spectrometry.[4][6] This technique allows you to compare the abundance of thousands of proteins in cells treated with your PROTAC versus a control. Proteins that show a significant, dose-dependent decrease in abundance are considered potential off-targets.[4]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound PROTACs.

Issue 1: High Off-Target Protein Degradation

Potential Cause Troubleshooting Steps
Non-specific binding of the PROTAC 1. Perform global proteomics (Mass Spectrometry): Identify all proteins that are degraded upon PROTAC treatment.[4][5] 2. Redesign the target protein ligand: Improve the specificity of the ligand for your protein of interest.[5] 3. Modify the linker: Altering the length and composition of the PEG linker can change the geometry of the ternary complex and reduce off-target binding.
Inherent activity of the E3 ligase ligand 1. Profile the E3 ligase ligand alone: Some ligands, like pomalidomide, can independently degrade proteins such as zinc-finger proteins.[7][8] Assess the degradation profile of the E3 ligase ligand without the target binder. 2. Modify the E3 ligase ligand: Certain modifications on the E3 ligase ligand can reduce its independent off-target effects.[7]

Issue 2: Inconsistent Experimental Results

Potential Cause Troubleshooting Steps
Variability in cell culture conditions 1. Maintain consistent cell passage numbers: Use cells within a defined passage range for all experiments.[5] 2. Standardize cell confluency: Plate and treat cells at a consistent confluency.[5] 3. Use consistent serum lots: Serum composition can vary between lots and affect cell behavior.[5]
Instability of the PROTAC compound 1. Assess PROTAC stability in culture medium: Incubate the PROTAC in your experimental medium for the duration of the experiment and analyze its integrity by LC-MS.[5] 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles and prepare fresh solutions for each experiment.[5]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of your this compound PROTAC. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.[5]

Protocol 2: Global Proteomics using Mass Spectrometry for Off-Target Analysis

This protocol provides a framework for identifying off-target protein degradation.[4]

  • Cell Treatment: Treat cells with your this compound PROTAC at a concentration that gives maximal target degradation and a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).[4]

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags for multiplexed analysis.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[4]

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.[4]

  • Validation: Validate potential off-targets using a targeted method like Western blotting.[4]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC m-PEG4-CH2-methyl ester PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Off_Target_Workflow start Start: High Off-Target Effects Observed proteomics Global Proteomics (LC-MS/MS) to Identify Off-Targets start->proteomics analysis Data Analysis: Identify Significantly Downregulated Proteins proteomics->analysis validation Validate Off-Targets (e.g., Western Blot) analysis->validation redesign_ligand Redesign POI Ligand for Higher Specificity validation->redesign_ligand modify_linker Modify PEG4 Linker (Length/Composition) validation->modify_linker retest Synthesize and Test New PROTAC redesign_ligand->retest modify_linker->retest

Caption: Workflow for identifying and mitigating off-target effects of PROTACs.

References

Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: m-PEG4-NHS Ester vs. m-PEG4-CH2-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylation reagent for modifying biomolecules.

In the realm of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This guide provides an in-depth, data-supported comparison of two m-PEG4-linker variants: the amine-reactive m-PEG4-NHS ester and the less common m-PEG4-CH2-methyl ester. The objective is to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

Executive Summary: The Clear Advantage of Activated Esters

For the purpose of creating stable conjugates with proteins and other biomolecules, m-PEG4-NHS ester is the unequivocally superior choice . Its N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) under mild, aqueous conditions, leading to the formation of a stable amide bond.[][2][3] In stark contrast, the this compound is not a suitable reagent for direct bioconjugation. Unactivated methyl esters exhibit very low reactivity with amines under conditions compatible with preserving protein structure and function, typically requiring harsh catalysts or high temperatures for amidation to occur.

While this compound is commercially available, it is primarily utilized as a building block in multi-step organic synthesis, such as in the formation of PROTAC linkers, rather than for direct reaction with biomolecules in aqueous environments. This guide will therefore focus on the well-established performance of m-PEG4-NHS ester and provide a theoretical comparison to highlight the limitations of its methyl ester counterpart.

Chemical Reactivity and Specificity

m-PEG4-NHS Ester: The Gold Standard for Amine Modification

N-hydroxysuccinimide esters are the most widely used reagents for labeling proteins with primary amines.[][4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of a lysine residue or the N-terminus attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

This reaction is highly efficient and selective for primary amines within a pH range of 7.2 to 8.5.[5] Below this range, the amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction.[5][6]

This compound: A Lesson in Reactivity

The reaction between an unactivated methyl ester and a primary amine to form an amide bond, known as aminolysis, is generally a very slow process.[7] The alkoxy (in this case, methoxy) group is a poor leaving group, making the reaction thermodynamically and kinetically unfavorable under mild, aqueous conditions.[7] Achieving efficient amidation of unactivated esters typically requires high temperatures, strong bases, or specific catalysts, all of which are detrimental to the delicate three-dimensional structure of proteins.[8][9]

Comparative Performance Data

Due to the fundamental lack of reactivity of methyl esters under bioconjugation conditions, direct experimental comparisons with NHS esters for protein modification are not found in the scientific literature. The following table summarizes the key performance characteristics of m-PEG4-NHS ester, with a theoretical comparison to the expected performance of this compound.

Featurem-PEG4-NHS EsterThis compound (Theoretical)
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Reaction Chemistry Nucleophilic Acyl SubstitutionAminolysis
Reaction Conditions Aqueous buffer, pH 7.2-8.5, Room Temperature or 4°CRequires high temperatures, catalysts, or harsh pH (Not suitable for proteins)
Reaction Time 30 minutes to 4 hours[][2]Extremely slow to non-reactive under physiological conditions
Efficiency High, with typical molar excess of 5-20 foldExtremely low to negligible
Bond Stability Stable amide bondStable amide bond (if formed)
Primary Side Reaction Hydrolysis of the NHS esterHydrolysis of the methyl ester (thermodynamically favorable)[10]
Biocompatibility HighLow (due to harsh reaction conditions required)
Primary Application Direct bioconjugation to proteins, peptides, etc.Intermediate in organic synthesis (e.g., PROTACs)

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with m-PEG4-NHS Ester

This protocol provides a general guideline for the conjugation of m-PEG4-NHS ester to a protein containing accessible primary amines. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • m-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • m-PEG4-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the m-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[5]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

    • Add the desired molar excess of the dissolved m-PEG4-NHS ester to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • The degree of PEGylation can be determined using various techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

Visualizing the Workflow and Chemistry

Experimental Workflow for NHS Ester Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein in Amine-Free Buffer Adjust_pH Adjust Protein Solution pH to 8.3 Protein->Adjust_pH NHS_Ester Dissolve m-PEG4-NHS Ester in DMSO/DMF Mix Add NHS Ester to Protein Solution NHS_Ester->Mix Adjust_pH->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Characterize Conjugate Purify->Analyze

Caption: A typical workflow for protein bioconjugation using an m-PEG4-NHS ester.

Reaction Scheme: NHS Ester vs. Methyl Ester

Caption: Comparison of the reactivity of NHS and methyl esters with primary amines.

Conclusion and Recommendations

The evidence overwhelmingly supports the use of m-PEG4-NHS ester for the bioconjugation of proteins and other amine-containing biomolecules. Its high reactivity, selectivity for primary amines, and the stability of the resulting amide bond under physiologically relevant conditions make it an ideal reagent.[][3] The reaction is well-characterized, and established protocols are readily available.

Conversely, This compound is not a suitable reagent for direct bioconjugation . The inherent low reactivity of the methyl ester functional group towards amines in aqueous buffers necessitates harsh conditions that are incompatible with maintaining the structural and functional integrity of biomolecules. Researchers seeking to PEGylate their molecules should confidently select m-PEG4-NHS ester or other similarly activated esters for reliable and efficient conjugation.

References

A Comparative Guide to m-PEG4-CH2-methyl ester and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the connecting linker. The linker, far from being a passive spacer, critically influences the physicochemical properties and biological activity of the PROTAC. This guide provides a detailed comparison of two commonly employed flexible linkers: the polyethylene (B3416737) glycol (PEG)-based m-PEG4-CH2-methyl ester and simple alkyl chains.

While a direct head-to-head experimental comparison of a PROTAC with an this compound linker versus an identical counterpart with an alkyl linker was not found in a single study, this guide synthesizes available data to offer a comprehensive overview of their respective characteristics and performance.

Core Principles: Physicochemical and Structural Differences

The fundamental difference between these two linker types lies in their elemental composition, which dictates their physical and chemical properties.

  • This compound Linkers: These linkers are composed of repeating ethylene (B1197577) glycol units, conferring hydrophilicity.[1] The ether oxygens can act as hydrogen bond acceptors, which generally improves the aqueous solubility of the resulting PROTAC molecule.[1] The "m" signifies a methyl ether cap at one terminus, and the "methyl ester" at the other provides a reactive handle for conjugation. The PEG chain's flexibility can be advantageous for ternary complex formation.

  • Alkyl Linkers: These are simple hydrocarbon chains of varying lengths.[1] Their hydrophobic nature can enhance membrane permeability but may decrease aqueous solubility.[1] Alkyl linkers are generally considered more metabolically stable than PEG linkers, which can be susceptible to oxidative metabolism.[]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies to illustrate the impact of PEG and alkyl linkers on the performance of different PROTACs. It is important to note that these are not direct comparisons within the same PROTAC system but provide representative data for each linker class.

Table 1: In Vitro Degradation of Target Proteins

PROTAC System (Target/E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4 / CRBNAlkyl (in dBET6)697HEK293T
PI3K/mTOR / VHLC8 Alkyl (in GP262)227.4 (p110α)71.3 (p110α)MDA-MB-231[3]
TBK1 / VHLAlkyl/Ether (21 atoms)396Not Specified[4]
BRD4 / VHLPEG42095Not Specified[5]
SMARCA2 / VHLPEG425070Not Specified[6]
ERα / VHL16-atom PEGPotent>80Not Specified[7]

Table 2: Physicochemical and Permeability Properties

PROTAC System (Target/E3 Ligase)Linker TypecLogPTPSA (Ų)Permeability (10⁻⁶ cm/s)AssayReference
BRD4-targetingAlkyl4.2165.2--[6]
BRD4-targetingPEG23.5174.5--[6]
BRD4-targetingPEG42.8193.0--[6]
SMARCA2-targetingAlkyl--2.5PAMPA[6]
SMARCA2-targetingPEG2--1.8PAMPA[6]
SMARCA2-targetingPEG4--1.1PAMPA[6]
VH032-basedAlkyl/Ester (in OAB2)4.4-0.6PAMPA[8]

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (PEG vs. Alkyl Linker) Characterization Physicochemical Characterization Synthesis->Characterization Permeability Permeability Assay (PAMPA) Synthesis->Permeability Ternary_Complex Ternary Complex Formation (SPR/TR-FRET) Synthesis->Ternary_Complex Degradation Cellular Degradation (Western Blot) Synthesis->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis

References

The Strategic Advantage of m-PEG4-CH2-methyl ester in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of m-PEG4-CH2-methyl ester and its activated derivatives against other polyethylene (B3416737) glycol (PEG) linkers. We delve into the nuanced advantages of employing a short-chain PEG linker, supported by experimental data and detailed protocols to inform the strategic design of bioconjugates.

In the realm of advanced therapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and overall performance. Among the diverse array of available linkers, PEG linkers have gained prominence for their ability to enhance the physicochemical properties of bioconjugates. This guide specifically elucidates the benefits of a short-chain PEG linker, exemplified by the this compound scaffold, in comparison to other PEG and non-PEG alternatives.

Understanding the Role of this compound

It is important to clarify the reactivity of the terminal "methyl ester" in this compound for bioconjugation. A standard methyl ester is generally unreactive towards amine groups on proteins under typical physiological conditions. Therefore, it is common practice to activate the carboxylic acid precursor (or the hydrolyzed methyl ester) to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester (m-PEG4-CH2-NHS ester), for efficient coupling to lysine (B10760008) residues and other primary amines on biomolecules. This guide will focus on the properties and advantages of the resulting amine-reactive m-PEG4 linker.

The core advantages of utilizing a short-chain PEG4 linker stem from a strategic balance between hydrophilicity, size, and steric hindrance. These characteristics directly impact the drug-to-antibody ratio (DAR), in vitro cytotoxicity, stability, and pharmacokinetic profile of the resulting bioconjugate.

Quantitative Comparison of Linker Performance

To facilitate a clear understanding of the relative performance of m-PEG4 linkers, the following tables summarize key quantitative data gleaned from various studies on PEGylated bioconjugates.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity

ParameterNo PEG LinkerShort-Chain PEG (e.g., PEG4)Long-Chain PEG (e.g., PEG12, PEG24)Key Findings & References
Typical Achievable DAR Variable, often lower with hydrophobic payloadsGenerally allows for higher and more consistent DARCan sometimes lead to lower DAR due to steric hindranceThe hydrophilic nature of short-chain PEGs can improve payload solubility and reduce aggregation, leading to more efficient conjugation.[1]
In Vitro Cytotoxicity (IC50) Can be highly potent but may suffer from poor solubilityOften maintains high potencyMay show a slight to significant decrease in potencyLonger PEG chains can introduce steric hindrance, potentially impeding the interaction of the bioconjugate with its target. A study on affibody-drug conjugates showed a 4.5-fold and 22-fold reduction in cytotoxicity with 4 kDa and 10 kDa PEG linkers, respectively.[2][3]

Table 2: Influence of PEG Linker Length on Pharmacokinetics and Stability

ParameterNo PEG LinkerShort-Chain PEG (e.g., PEG4)Long-Chain PEG (e.g., PEG12, PEG24)Key Findings & References
In Vivo Half-Life ShorterModerately extendedSignificantly extendedLonger PEG chains increase the hydrodynamic radius, reducing renal clearance and prolonging circulation time.[3]
Conjugate Stability (Aggregation) Prone to aggregation with hydrophobic payloadsImproves stability and reduces aggregationOffers significant improvement in stabilityThe hydrophilic PEG chain creates a hydration shell around the payload, masking its hydrophobicity and preventing aggregation.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of PEG linkers. Below are representative protocols for the activation of a carboxylic acid-terminated PEG linker and its subsequent conjugation to an antibody.

Protocol 1: Activation of m-PEG4-CH2-COOH to m-PEG4-CH2-NHS Ester

Objective: To convert the terminal carboxylic acid of the PEG linker into a reactive NHS ester for amine coupling.

Materials:

  • m-PEG4-CH2-COOH

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve m-PEG4-CH2-COOH in anhydrous DCM or DMF.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.2 equivalents of DCC or EDC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • The resulting solution containing the m-PEG4-CH2-NHS ester can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Protocol 2: Antibody Conjugation with m-PEG4-CH2-NHS Ester

Objective: To conjugate the activated PEG linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • m-PEG4-CH2-NHS ester solution in an organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Calculate the required amount of m-PEG4-CH2-NHS ester to achieve the desired molar excess (typically 5-20 fold molar excess over the antibody).

  • Add the calculated volume of the m-PEG4-CH2-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the resulting antibody-PEG conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

  • Characterize the conjugate to determine the DAR and confirm its purity and integrity.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification m-PEG4-COOH m-PEG4-COOH NHS_Ester m-PEG4-NHS Ester m-PEG4-COOH->NHS_Ester EDC/NHS Antibody Antibody NHS_Ester->Antibody ADC Antibody-PEG Conjugate Antibody->ADC Amine Coupling Purified_ADC Purified ADC ADC->Purified_ADC SEC/Dialysis

A streamlined workflow for the preparation of an antibody-PEG conjugate.

linker_comparison cluster_short_peg Short-Chain PEG (m-PEG4) cluster_long_peg Long-Chain PEG cluster_no_peg No PEG Linker Bioconjugate Bioconjugate High_Potency Maintains High Potency Bioconjugate->High_Potency Good_DAR Good DAR Control Bioconjugate->Good_DAR Improved_Solubility Improved Solubility Bioconjugate->Improved_Solubility Moderate_HalfLife Moderate Half-Life Extension Bioconjugate->Moderate_HalfLife Reduced_Potency Reduced Potency (Steric Hindrance) Bioconjugate->Reduced_Potency Lower_DAR Potentially Lower DAR Bioconjugate->Lower_DAR Excellent_Solubility Excellent Solubility Bioconjugate->Excellent_Solubility Significant_HalfLife Significant Half-Life Extension Bioconjugate->Significant_HalfLife High_Potency_Sol High Potency (if soluble) Bioconjugate->High_Potency_Sol Aggregation_Issues Aggregation with Hydrophobic Drugs Bioconjugate->Aggregation_Issues Short_HalfLife Short Half-Life Bioconjugate->Short_HalfLife

A comparison of key bioconjugate properties based on linker type.

Conclusion

The selection of a linker is a pivotal decision in the design of bioconjugates. The this compound, upon activation to an amine-reactive species, represents a class of short-chain PEG linkers that offers a compelling balance of properties. It enhances the solubility and stability of hydrophobic payloads, allows for consistent and high drug loading, and generally maintains the high in vitro potency of the conjugated molecule. While longer PEG chains can provide a more significant extension of in vivo half-life, this often comes at the cost of reduced potency due to steric hindrance. The optimal linker choice will ultimately depend on the specific characteristics of the antibody, the payload, and the desired therapeutic window. The data and protocols presented in this guide provide a solid foundation for making an informed decision in the rational design of next-generation bioconjugates.

References

A Head-to-Head Comparison of m-PEG4-CH2-methyl ester and m-PEG4-acid for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG4 Linker for Your PROTAC.

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The choice of linker significantly influences the physicochemical properties, cell permeability, and ultimately, the degradation efficacy of the PROTAC. Among the various linkers available, polyethylene (B3416737) glycol (PEG) chains are frequently employed to enhance solubility and pharmacokinetic properties. This guide provides a detailed comparison of two closely related PEG4 linkers: m-PEG4-CH2-methyl ester and m-PEG4-acid, to aid researchers in making an informed decision for their PROTAC synthesis workflow.

At a Glance: Key Differences and Applications

FeatureThis compoundm-PEG4-acid
Reactive Handle Methyl EsterCarboxylic Acid
Primary Coupling Chemistry Hydrolysis to acid then amide coupling; potential for direct amidation.Amide bond formation via activation (e.g., with HATU, EDC/NHS).
Synthetic Strategy Can be used as a protected form of the carboxylic acid, allowing for orthogonal chemistry. Offers a potential one-step coupling, though less common.Direct and well-established protocols for amide bond formation.
Potential Advantages Protection of the carboxylic acid can be useful in multi-step syntheses.Robust and predictable coupling reactions with high yields.
Potential Disadvantages Requires an additional hydrolysis step to the more reactive carboxylic acid for standard amide coupling. Direct amidation may require harsher conditions.The free acid can be reactive in the presence of other functional groups if not selectively activated.

Performance Comparison: Amide vs. Ester Linkages in PROTACs

A study by Ciulli and co-workers investigated the effects of replacing an amide linkage with an ester linkage in a series of BET degraders. Their findings reveal a significant impact on cell permeability and biological activity.

ParameterAmide-Linked PROTACEster-Linked PROTACKey Finding
Cell Permeability (PAMPA) Generally lowerSignificantly higher (up to 7.5-fold increase)Ester linkages, by removing a hydrogen bond donor, can substantially improve passive diffusion across cell membranes.
Protein Degradation (DC50) Less potent in some casesMore potent degradersThe enhanced cell permeability of ester-linked PROTACs can lead to more efficient target protein degradation at lower concentrations.
Ternary Complex Formation Generally strongerWeaker binding to VHLThe improved degradation potency of ester-linked PROTACs was driven by increased cell permeability rather than stronger ternary complex formation.
Plasma Stability More stableMore susceptible to hydrolysisAmide bonds are generally more stable in plasma than ester bonds.

These findings suggest that while an ester linkage (which could be formed from a methyl ester precursor) can enhance cell permeability and degradation potency, the potential for reduced plasma stability must be considered.

Experimental Protocols

Protocol 1: PROTAC Synthesis using m-PEG4-acid

This protocol describes a standard and widely used method for conjugating an amine-containing ligand (e.g., a warhead for the protein of interest or an E3 ligase ligand) to m-PEG4-acid via amide bond formation.

Materials:

  • m-PEG4-acid

  • Amine-containing ligand (Ligand-NH2)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel and stirring equipment

  • Standard purification supplies (e.g., HPLC)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve m-PEG4-acid (1.0 equivalent) and the amine-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Activation and Coupling: To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Reaction: Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC conjugate.

Protocol 2: PROTAC Synthesis using this compound

Two primary synthetic routes can be envisioned for utilizing this compound.

Route A: Hydrolysis followed by Amide Coupling (Recommended)

This two-step approach is the most common and reliable method.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve this compound in a mixture of methanol (B129727) and water.

  • Saponification: Add an excess of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents).

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the resulting carboxylic acid with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG4-CH2-acid.

Step 2: Amide Coupling

Follow the detailed procedure outlined in Protocol 1 using the m-PEG4-CH2-acid obtained from Step 1.

Route B: Direct Amidation (Alternative)

Direct conversion of the methyl ester to an amide is possible but may require more forcing conditions and is less frequently reported in the context of complex PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH2)

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide) or a catalyst for direct amidation.

  • Anhydrous solvent (e.g., DMSO or THF)

General Procedure (to be optimized):

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in an anhydrous solvent.

  • Deprotonation (if using a strong base): Add the strong base (e.g., potassium tert-butoxide) and stir for a short period.

  • Addition of Ester: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: The reaction may require elevated temperatures. Monitor the reaction progress carefully by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction appropriately and proceed with standard aqueous work-up and purification by HPLC.

Note: The direct amidation of esters can be challenging and substrate-dependent. It is recommended to perform small-scale test reactions to optimize the conditions.

Visualizing the PROTAC Mechanism and Synthetic Workflows

To better understand the biological context and the synthetic strategies, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Synthetic_Workflow cluster_ester This compound Workflow cluster_acid m-PEG4-acid Workflow Ester This compound Hydrolysis Hydrolysis (e.g., LiOH) Ester->Hydrolysis Acid_from_Ester m-PEG4-CH2-acid Hydrolysis->Acid_from_Ester Coupling1 Amide Coupling (HATU/DIPEA) Acid_from_Ester->Coupling1 Amine1 Ligand-NH2 Amine1->Coupling1 PROTAC1 Final PROTAC Coupling1->PROTAC1 Acid m-PEG4-acid Coupling2 Amide Coupling (HATU/DIPEA) Acid->Coupling2 Amine2 Ligand-NH2 Amine2->Coupling2 PROTAC2 Final PROTAC Coupling2->PROTAC2

Caption: A comparison of synthetic workflows for the two PEG linkers.

Conclusion and Recommendations

The choice between this compound and m-PEG4-acid for PROTAC synthesis depends on the overall synthetic strategy and the desired properties of the final molecule.

  • For straightforward and reliable synthesis , m-PEG4-acid is the recommended choice. The amide coupling protocols are well-established, high-yielding, and predictable, making it ideal for routine PROTAC assembly.

  • For more complex synthetic routes , where the carboxylic acid functionality might interfere with other reactions, this compound serves as an excellent protected version of the acid. The hydrolysis step is typically clean and efficient.

  • To potentially enhance cell permeability , researchers might consider synthetic strategies that result in an ester linkage within the final PROTAC. However, this must be balanced with the potential for decreased plasma stability. The use of this compound in a direct amidation reaction is a less common approach that would require careful optimization.

Ultimately, the optimal linker and synthetic route should be determined empirically for each specific PROTAC system. This guide provides the foundational knowledge and experimental frameworks to assist researchers in navigating these choices and accelerating their PROTAC development programs.

Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG-Based and Alternative Tethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimmers (PROTACs) is a critical step in harnessing their therapeutic potential. A key, yet often overlooked, component of these heterobifunctional molecules is the linker, which bridges the target protein binder and the E3 ligase recruiter. Its composition and length significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers, with a focus on PEG4-based structures, against alternative linker types, supported by experimental data and detailed protocols.

The Balancing Act: Linker Impact on PROTAC Performance

The linker is not merely a passive spacer; it plays an active role in the formation and stability of the ternary complex, which is essential for target protein ubiquitination and subsequent degradation.[1][2] Key parameters influenced by the linker include:

  • Degradation Efficacy (DC50 and Dmax): The linker's length and flexibility are crucial in achieving an optimal orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.[][4]

  • Cell Permeability: The physicochemical properties of the linker, such as hydrophilicity and polarity, affect the PROTAC's ability to cross the cell membrane.[5][6]

  • In Vivo Stability: The linker can be susceptible to metabolic degradation, impacting the PROTAC's half-life and overall exposure.[5][7]

Comparative Analysis of Linker Performance

The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker types.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are commonly used in initial PROTAC design due to their synthetic accessibility.[1][2]

Table 1: In Vitro Degradation of BRD4 with PEG vs. Alkyl Linkers

Linker Type (targeting BRD4)DC50 (nM)Dmax (%)Reference
PEG35585[4]
PEG42095[4]
PEG515>98[4]
9-atom Alkyl ChainWeak DegradationN/A[2]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
PEG32.520[4]
PEG43.835[4]
PEG54.540[4]

Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison across different studies should be made with caution.

Generally, PEG linkers enhance the hydrophilicity and solubility of PROTACs compared to their alkyl counterparts.[8] This can be advantageous for in vitro assays but may present challenges for cell permeability. However, as seen in the tables above, optimizing the PEG chain length can lead to a favorable balance of degradation potency and cell permeability. For BRD4-targeting PROTACs, a PEG4 or PEG5 linker appears to offer a good compromise.[4]

The Influence of Linker Length

Systematic studies have demonstrated that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[9][10]

  • Estrogen Receptor (ERα): A study comparing ERα-targeting PROTACs found that a 16-atom linker was more effective than a 12-atom linker.[10][11]

  • TBK1: For the degradation of TBK1, a 21-atom linker showed the highest potency, while linkers shorter than 12 atoms were inactive.[2]

These findings underscore the necessity of empirical testing to determine the optimal linker length for a given PROTAC system.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC efficacy studies.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (with PROTAC) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Western blot experimental workflow for assessing protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][13]

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[12]

  • Sample Preparation: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine DC50 and Dmax values.[4][15]

Cell Viability Assay (e.g., CTG, CCK-8)

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure: Add the cell viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well according to the manufacturer's instructions.[16]

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The choice of linker is a critical parameter in the design of effective and drug-like PROTACs. While a PROTAC with an m-PEG4-CH2-methyl ester linker has the potential for favorable properties, including enhanced solubility, its efficacy must be empirically determined and compared against other linker architectures. This guide provides a framework for researchers to rationally design and evaluate novel PROTACs by considering the profound impact of the linker on their biological activity. The provided data and protocols serve as a starting point for the systematic optimization of this crucial component in the quest for next-generation protein degraders.

References

Characterization of m-PEG4-CH2-methyl ester containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) containing a methoxy-PEG4-CH2-methyl ester linker motif with alternative linker structures. The information presented is based on experimental data from published studies to inform the rational design of potent and effective protein degraders.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][3]

PEG (polyethylene glycol) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[3] The length and composition of the PEG linker can significantly impact the degradation efficiency (DC50 and Dmax) of the PROTAC.

Comparative Performance of an IRAK4-Targeting PROTAC with a PEG-based Linker

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways and a promising therapeutic target.[1][4] The following tables summarize the degradation performance of Compound 9 and its analogues with different linkers, targeting IRAK4 in lymphoma cell lines.

Table 1: In Vitro Degradation of IRAK4 in OCI-LY10 Cells

CompoundLinker TypeDC50 (nM)Dmax (%)
Compound 9 PEG-based < 10 > 90
Compound 8Alkyl> 1000< 20
Compound 7Alkyl> 1000< 20

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: In Vitro Degradation of IRAK4 in TMD8 Cells

CompoundLinker TypeDC50 (nM)Dmax (%)
Compound 9 PEG-based < 10 > 90
Compound 8Alkyl> 1000< 20
Compound 7Alkyl> 1000< 20

The data clearly demonstrates the superior performance of the PROTAC with the PEG-based linker (Compound 9) compared to those with alkyl linkers in inducing the degradation of IRAK4.

Visualizing the Mechanism and Workflow

To further understand the context of this data, the following diagrams illustrate the general mechanism of PROTACs, the experimental workflow for their characterization, and the signaling pathway in which IRAK4 is involved.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (m-PEG4-linker) POI Target Protein (POI) (e.g., IRAK4) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targeted for degradation Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Characterization Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Synthesis PROTAC Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (e.g., SPR, ITC) Purification->Binding Ternary_Formation Ternary Complex Formation (e.g., TR-FRET) Purification->Ternary_Formation Degradation Protein Degradation (Western Blot, MS) Purification->Degradation Viability Cell Viability Assays (e.g., MTT, CTG) Degradation->Viability Downstream Downstream Signaling (e.g., NF-κB reporter) Viability->Downstream

Caption: Experimental workflow for PROTAC characterization.

IRAK4_Signaling Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression

Caption: Simplified IRAK4-mediated pro-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are summaries of the key experimental protocols used in the characterization of the IRAK4-targeting PROTACs.

Cell Culture

OCI-LY10 and TMD8 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for IRAK4 Degradation
  • Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of the PROTAC compounds or DMSO as a vehicle control for the indicated times.

  • Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against IRAK4 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software, and the IRAK4 protein levels were normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a specified density.

  • Compound Treatment: The cells were treated with a serial dilution of the PROTAC compounds for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control (DMSO-treated) cells, and the IC50 values were determined by non-linear regression analysis.

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and effective PROTAC. The data presented in this guide, using an IRAK4-targeting PROTAC with a PEG-based linker as a case study, highlights the significant impact of the linker on degradation efficiency. While direct comparative data for the m-PEG4-CH2-methyl ester linker remains to be published, the superior performance of the closely related PEG-based linker in this context suggests that hydrophilic and flexible linkers of this class are a promising strategy for developing potent protein degraders. Researchers and drug developers should consider a systematic approach to linker design and optimization to identify the optimal linker for their specific target and E3 ligase combination.

References

The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cellular ubiquitin-proteasome system. A critical, and often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker, specifically its flexibility or rigidity, can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comparative analysis of flexible and rigid PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

Data Presentation: A Tale of Two Linkers

The choice between a flexible and a rigid linker is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers offer conformational adaptability, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[1] The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on PROTAC performance.

Table 1: Degradation Potency (DC50 and Dmax)

TargetE3 LigaseLinker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
BET BromodomainsCRBNFlexible (Alkyl)PROTAC 48~10-100 pM (IC50)Not ReportedMV4;11, MOLM13
BET BromodomainsCRBNRigid (Ethynyl)QCA570~3-fold more potent than 48Not ReportedMOLM13, MV4;11
Androgen Receptor (AR)cIAPFlexible (PEG)PROTAC 54Degradation at 3 µMNot Reported22Rv1
Androgen Receptor (AR)cIAPRigid (Phenyl)PROTACs 55-57No degradation observedNot Reported22Rv1
TBK1VHLFlexible (Alkyl/Ether)21-atom linker PROTAC396Not Reported
TBK1VHLFlexible (Alkyl/Ether)29-atom linker PROTAC29276Not Reported

Note: Data is compiled from different studies and direct comparison should be made with caution. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. IC50 values for PROTAC 48 and QCA570 are for cell viability, which is a downstream effect of degradation.

Table 2: Pharmacokinetic Properties

PROTACLinker TypeKey Structural FeatureObserved Pharmacokinetic Advantage
ARV-110RigidShort, with piperidine (B6355638) and piperazine (B1678402) moietiesOrally bioavailable, entered Phase II clinical trials
ARV-471RigidShort, with piperidine and piperazine moietiesOrally bioavailable, entered Phase II clinical trials

Experimental Protocols

To aid in the evaluation and optimization of PROTAC linkers, detailed methodologies for key experiments are provided below.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MDA-MB-231) at a suitable density and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Biophysical Assays for Ternary Complex Formation

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.

  • Ternary Complex Analysis:

    • Inject a mixture of a fixed, saturating concentration of the soluble protein partner and a series of concentrations of the PROTAC over the immobilized protein.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

    • Cooperativity (α) can be calculated by comparing the KD of the binary and ternary interactions. An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of binary and ternary complex formation.

Methodology:

  • Sample Preparation:

    • Dialyze the purified proteins against the same buffer to ensure a perfect match.

    • Prepare the PROTAC solution in the same final buffer, ensuring the concentration of any organic solvent (e.g., DMSO) is identical in both the protein and PROTAC solutions.

  • Binary Titration:

    • Fill the ITC syringe with the PROTAC solution and the sample cell with the target protein or E3 ligase solution.

    • Perform a series of injections of the PROTAC into the protein solution while measuring the heat change.

  • Ternary Titration:

    • To measure the affinity of the second protein to the pre-formed binary complex, saturate the protein in the cell with the PROTAC and then titrate in the second protein.

  • Data Analysis:

    • Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Mandatory Visualization

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Poly-ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action of a PROTAC.

Experimental_Workflow cluster_biochem Ternary Complex Characterization cluster_cell Degradation & Functional Effects start PROTAC Design & Synthesis biochemical Biochemical Assays start->biochemical cellular Cellular Assays biochemical->cellular spr SPR itc ITC in_vivo In Vivo Studies cellular->in_vivo western Western Blot (DC50, Dmax) phenotypic Phenotypic Assays optimization Lead Optimization in_vivo->optimization optimization->start Iterative Design

Caption: A typical experimental workflow for optimizing PROTAC linker properties.

Linker_Properties_Relationship Linker_Properties Linker Properties (Flexibility, Rigidity, Length) Ternary_Complex Ternary Complex (Formation, Stability, Cooperativity) Linker_Properties->Ternary_Complex PK_Properties Pharmacokinetics (Solubility, Permeability, Stability) Linker_Properties->PK_Properties Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Overall_Efficacy Overall PROTAC Efficacy Degradation->Overall_Efficacy PK_Properties->Degradation

Caption: Logical relationships in PROTAC linker design.

References

A Comparative Guide to Validating Ternary Complex Formation with m-PEG4-CH2-methyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to degrade previously "undruggable" proteins. The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the linchpin of this process. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the stability and efficacy of this complex. This guide provides a comparative analysis of validating ternary complex formation, with a focus on PROTACs incorporating an m-PEG4-CH2-methyl ester linker, and offers supporting experimental data and detailed protocols.

The Critical Role of the PROTAC Linker

The linker in a PROTAC is not merely a passive spacer; its composition, length, and flexibility are critical determinants of ternary complex formation and subsequent protein degradation. Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity, which can improve solubility and cell permeability. The this compound linker offers a balance of flexibility and a defined length, potentially influencing the orientation of the target protein and E3 ligase for optimal ubiquitination.

Comparison of Linker Scaffolds for Ternary Complex Formation

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can draw comparisons with structurally similar linkers to understand its potential performance. The following table summarizes key biophysical parameters for PROTACs with different linker types.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseBinary K_D (PROTAC to Target) (nM)Binary K_D (PROTAC to E3) (nM)Ternary K_D (nM)Cooperativity (α)Reference
PEG-based (Short) MZ1 (PEG linker)BRD4(BD2)VHL18694.54[1][2]
Alkyl Chain PROTAC 1 (Alkyl linker)BRD4VHL2915001000.29[3]
PEG-based (Longer) PROTAC with 8 PEG unitsERαVHL----[4]

Note: The cooperativity factor (α) is a measure of the synergistic binding in the ternary complex. An α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound. An α < 1 indicates negative cooperativity.

Experimental Protocols for Ternary Complex Validation

Accurate and robust validation of ternary complex formation is crucial for PROTAC development. Below are detailed protocols for two of the most widely used assays: Surface Plasmon Resonance (SPR) and NanoBRET.

Surface Plasmon Resonance (SPR) for In Vitro Validation

SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions. It provides quantitative data on binding affinity (K_D), association (k_on), and dissociation (k_off) rates.

Objective: To determine the binding affinities of the PROTAC to the target protein and E3 ligase individually (binary interactions) and the stability of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, SA)

  • Purified recombinant target protein (with an affinity tag, e.g., His-tag)

  • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC of interest (with this compound linker)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface. For example, a biotinylated E3 ligase can be captured on a streptavidin (SA) chip.

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • Inject serial dilutions of the PROTAC over the immobilized E3 ligase surface.

    • Measure the association and dissociation phases.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D.

  • Binary Interaction Analysis (PROTAC and Target Protein):

    • This can be performed by immobilizing the target protein and flowing the PROTAC over, or by using an in-solution affinity measurement if one of the interactants is difficult to immobilize.

  • Ternary Complex Formation Analysis:

    • Pre-incubate a fixed, saturating concentration of the target protein with a serial dilution of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Measure the association and dissociation of the ternary complex.

    • Fit the data to determine the ternary K_D.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = (Binary K_D of PROTAC to target protein) / (Ternary K_D).[2]

NanoBRET™ Assay for In-Cell Validation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant context.

Objective: To quantify the formation of the ternary complex inside living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for:

    • Target protein fused to NanoLuc® luciferase (donor)

    • E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor)

  • Transfection reagent

  • PROTAC of interest

  • HaloTag® NanoBRET® 618 Ligand (acceptor substrate)

  • Nano-Glo® Live Cell Substrate (donor substrate)

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

  • Luminometer capable of measuring dual-filtered luminescence

Protocol:

  • Cell Seeding: Seed HEK293 cells into the assay plates.

  • Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a predetermined time (e.g., 2-4 hours).

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and then the Nano-Glo® Live Cell Substrate.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing the PROTAC Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflows for SPR and NanoBRET assays.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Complex Proteasome Proteasome Target->Proteasome Degradation Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->Target Polyubiquitination Amino_Acids Amino Acids Proteasome->Amino_Acids Releases

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_0 SPR Experimental Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary1 Binary Analysis: PROTAC + E3 Ligase immobilize->binary1 ternary Ternary Analysis: (PROTAC + Target) + E3 Ligase immobilize->ternary data Data Analysis: Determine K_D and α binary1->data binary2 Binary Analysis: PROTAC + Target Protein binary2->data ternary->data end End data->end NanoBRET_Workflow cluster_0 NanoBRET Experimental Workflow start Start seed Seed Cells start->seed transfect Co-transfect with NanoLuc-Target and HaloTag-E3 Ligase seed->transfect incubate Incubate 24-48h transfect->incubate treat Treat with PROTAC incubate->treat reagents Add NanoBRET Substrates treat->reagents measure Measure Luminescence reagents->measure analyze Analyze BRET Ratio measure->analyze end End analyze->end

References

Navigating the Cellular Maze: A Comparative Guide to the Permeability of m-PEG4-CH2-methyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in designing effective therapeutics. This guide provides a comprehensive comparison of methodologies to assess the cell permeability of m-PEG4-CH2-methyl ester PROTACs, supported by experimental data and detailed protocols.

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] However, the unique physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often present significant challenges to their ability to cross the cell membrane and reach their intracellular targets.[1][2][3]

The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as the this compound moiety, is a common strategy in PROTAC design to improve solubility and pharmacokinetic properties.[1][4] This guide will delve into the methods used to evaluate the cell permeability of such PROTACs and provide a framework for comparing their performance against other alternatives.

Comparative Performance of PROTACs with PEGylated Linkers

The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing not only its ability to induce protein degradation but also its cell permeability.[4] The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths, offering insights into how these modifications impact key performance parameters.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Different PEG Linkers

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[4]

  • Dmax: Maximum percentage of target protein degradation.[4]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG53.130
PEG62.120
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[4]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[4]

Key Experimental Protocols for Assessing Cell Permeability

Accurate assessment of cell permeability is crucial for the optimization of PROTACs. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability.[5][6]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate separated by a microfilter disc)[7]

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis[7]

Procedure:

  • Membrane Coating: Apply a thin layer of the phospholipid solution to the filter membrane of the donor plate.

  • Compound Preparation: Prepare solutions of the test PROTAC and control compounds in PBS.

  • Assay Assembly: Add the compound solution to the donor wells and fresh PBS to the acceptor wells. Assemble the PAMPA plate.

  • Incubation: Incubate the plate for a defined period (typically 4-18 hours) at room temperature.[8]

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.[4]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[9][10][11] This model assesses both passive and active transport mechanisms.[9][10][12]

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well or 96-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on the Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[4][12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the cell monolayer with HBSS.

    • Add the test PROTAC solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

    • Incubate for a specific time (e.g., 2 hours) at 37°C.[10]

    • Collect samples from both the apical and basolateral compartments.

  • Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the transport study in the reverse direction.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.[10][11]

  • Calculation:

    • Calculate the Papp value for both A to B and B to A directions.

    • Determine the Efflux Ratio (ER) : ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[9][12]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC {PROTAC | this compound linker} Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ub Ubiquitin Ub->Target

Caption: Mechanism of action of a PROTAC.

Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Assay Workflow p_start Prepare Phospholipid Membrane p_add Add PROTAC to Donor Well p_start->p_add p_incubate Incubate p_add->p_incubate p_analyze Analyze Donor and Acceptor Wells (LC-MS/MS) p_incubate->p_analyze p_calc Calculate Papp p_analyze->p_calc c_culture Culture Caco-2 Cells on Transwell (21 days) c_teer Measure TEER (Monolayer Integrity) c_culture->c_teer c_add Add PROTAC to Donor Compartment c_teer->c_add c_incubate Incubate (2 hours) c_add->c_incubate c_analyze Analyze Donor and Acceptor Compartments (LC-MS/MS) c_incubate->c_analyze c_calc Calculate Papp and Efflux Ratio c_analyze->c_calc

Caption: Experimental workflows for PAMPA and Caco-2 assays.

Conclusion

Assessing the cell permeability of this compound PROTACs is a multifaceted process that requires robust experimental design and careful data interpretation. While PAMPA offers a high-throughput method for evaluating passive permeability, the Caco-2 assay provides a more comprehensive picture by including active transport mechanisms. The data presented in this guide highlight the significant impact of the PEG linker on the overall performance of a PROTAC. By employing these standardized protocols and considering the structure-permeability relationships, researchers can more effectively design and optimize PROTACs with improved cellular uptake and therapeutic potential.

References

Navigating the Maze: A Comparative Guide to the In Vivo Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising candidate to a viable therapeutic is fraught with challenges, a primary one being its stability within a biological system. The linker, the often-overlooked bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in determining the in vivo fate of these heterobifunctional molecules. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to inform the rational design of more stable and effective protein degraders.

The chemical nature of the linker significantly influences a PROTAC's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[][2] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and potentially generating metabolites that compete with the intact molecule for target engagement, thereby reducing its efficacy.[3]

The Great Divide: Flexible vs. Rigid Linkers

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's conformational dynamics, physicochemical properties, and, crucially, its metabolic stability.[4]

Flexible Linkers: The Double-Edged Sword of Conformational Freedom

The most commonly employed flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. Their primary advantage lies in their synthetic tractability and the conformational flexibility they impart to the PROTAC molecule, which can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[5][6] However, this flexibility can also be a significant liability.

  • Alkyl Linkers: Composed of saturated hydrocarbon chains, these linkers are hydrophobic and can contribute to poor solubility. While generally more stable than PEG linkers, they are not inert in vivo. For instance, the length of an alkyl linker can dramatically impact metabolic stability. Studies have shown that for a JQ1-based BET degrader, extending a straight-chain alkyl linker from four to eight methylene (B1212753) units decreased the half-life from 135 minutes to a mere 18.2 minutes, likely due to increased exposure to metabolic enzymes.[]

  • Polyethylene Glycol (PEG) Linkers: These are popular for their ability to enhance the solubility and permeability of PROTACs.[5] However, the ether linkages in PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-dealkylation and rapid clearance.[4] Despite this, in some cases, PEGylated linkers have shown longer half-lives compared to their aliphatic counterparts.[8]

Rigid Linkers: Engineering Stability Through Conformational Constraint

To overcome the metabolic instability of flexible linkers, researchers have increasingly turned to rigid linkers. These linkers incorporate cyclic moieties such as piperazine (B1678402), piperidine (B6355638), or triazole rings, which restrict the number of conformations the PROTAC can adopt.[4][6] This pre-organization can lead to a more stable ternary complex and shield the molecule from enzymatic degradation.[4]

  • Cyclic Aliphatic and Heterocyclic Linkers: The incorporation of structures like piperazine and piperidine has been shown to increase the metabolic stability of PROTACs.[9][10] For example, replacing a flexible polyethylene glycol linker with a rigid linker containing two pyridine (B92270) rings significantly improved the metabolic stability of a BTK-targeting PROTAC, increasing its half-life in mouse liver microsomes from 1.3 minutes to a much longer duration.[]

  • Triazole Linkers: Formed via "click chemistry," triazole rings are metabolically stable and can reduce oxidative degradation, making them an attractive option for improving in vivo performance.[4]

Quantitative Comparison of PROTAC Linker Stability

The following table summarizes quantitative data from various studies, highlighting the impact of linker composition on the in vivo and in vitro stability of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, and experimental conditions.

Linker TypePROTAC ScaffoldSystemKey Stability ParameterValueReference(s)
Flexible
Alkyl (4 methylenes)JQ1-based BET degraderNot specifiedHalf-life135 min[]
Alkyl (8 methylenes)JQ1-based BET degraderNot specifiedHalf-life18.2 min[]
PEGNot specifiedNot specifiedGeneral ObservationMay have reduced metabolic stability[4]
Rigid
Pyridine-containingBTK degraderMouse Liver MicrosomesHalf-life> 1.3 min (improved)[]
Piperazine/TriazoleVariousHuman HepatocytesGeneral ObservationHigher metabolic stability[10]
Piperidine/PiperazineARV-110 & ARV-471Clinical TrialsGeneral ObservationPart of stable, orally bioavailable PROTACs[2]

Experimental Protocols for Assessing In Vivo Stability

A thorough evaluation of a PROTAC's in vivo stability involves a combination of in vitro and in vivo experiments.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of a PROTAC's susceptibility to metabolism by liver enzymes.

1. Liver Microsomal Stability Assay:

  • Objective: To determine the intrinsic clearance of a PROTAC by drug-metabolizing enzymes present in liver microsomes.

  • Methodology:

    • A stock solution of the test PROTAC is prepared, typically in DMSO.

    • The PROTAC is incubated with pooled liver microsomes (e.g., human, mouse, rat) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • The metabolic reaction is initiated by the addition of a NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile, which also contains an internal standard for LC-MS/MS analysis.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

    • The half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance of the PROTAC over time.[11]

2. Plasma Stability Assay:

  • Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.

  • Methodology:

    • The test PROTAC is spiked into plasma from the species of interest (e.g., human, mouse, rat).

    • The mixture is incubated at 37°C.

    • Samples are collected at different time points, and the reaction is stopped by protein precipitation with an organic solvent.

    • The amount of remaining PROTAC is quantified by LC-MS/MS to determine its stability over time.[12]

In Vivo Pharmacokinetic (PK) Studies

These studies are essential to understand the complete ADME profile of a PROTAC in a living organism.

  • Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).

  • Methodology:

    • Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.

    • Dosing: The PROTAC is administered via the intended clinical route (e.g., oral, intravenous, intraperitoneal).

    • Sample Collection: Blood samples are collected at predetermined time points after dosing.

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.[13]

    • Data Analysis: The plasma concentration-time data is used to calculate the pharmacokinetic parameters.

Metabolite Identification
  • Objective: To identify the metabolic "soft spots" on the PROTAC molecule, particularly on the linker.

  • Methodology:

    • Samples from in vitro metabolism assays or in vivo studies (e.g., plasma, urine, feces) are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS).

    • The mass spectra are analyzed to detect potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, dealkylation).

    • Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolites and pinpoint the site of modification.[14]

Visualizing PROTAC Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 In Vivo Stability Assessment Workflow In_Vitro In Vitro Stability Assays (Microsomes, Plasma) In_Vivo In Vivo PK Study (Animal Model) In_Vitro->In_Vivo Candidate Selection Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vivo->Metabolite_ID Data_Analysis Data Analysis & PK Modeling In_Vivo->Data_Analysis Metabolite_ID->Data_Analysis SAR Structure-Activity Relationship (SAR) Optimization Data_Analysis->SAR

Caption: Experimental workflow for assessing PROTAC in vivo stability.

Linker_Comparison cluster_2 Linker Type vs. In Vivo Stability Linker_Type PROTAC Linker Type Flexible Flexible Linkers (Alkyl, PEG) Linker_Type->Flexible Rigid Rigid Linkers (Cyclic, Triazole) Linker_Type->Rigid Stability_Low Lower Metabolic Stability (Potential for rapid clearance) Flexible->Stability_Low Stability_High Higher Metabolic Stability (Improved half-life) Rigid->Stability_High

Caption: Relationship between PROTAC linker type and in vivo stability.

References

A Comparative Guide to Analytical Techniques for Confirming m-PEG4-CH2-methyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful covalent attachment—or conjugation—of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules is a critical step in development. This guide provides an objective comparison of key analytical techniques used to validate the conjugation of m-PEG4-CH2-methyl ester, a discrete PEG linker, to a target molecule (e.g., protein, peptide, or small molecule). We present detailed experimental protocols, comparative data, and workflow diagrams to assist in selecting the most appropriate analytical strategy.

The fundamental principle behind confirming conjugation is detecting the physical and chemical changes imparted by the PEG moiety. The this compound group adds a specific mass, introduces unique structural features with characteristic spectroscopic signals, and alters the overall size and polarity of the parent molecule. The following techniques leverage these changes for effective confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming conjugation, providing direct evidence by measuring the mass increase of the target molecule.[1] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful tools for analyzing PEGylated products.[2][3]

Principle of Confirmation

Successful conjugation of a single this compound moiety results in a predictable mass increase in the target molecule. The molecular weight of the added group (C12H24O6) is 280.35 Da. The observed mass of the conjugate should therefore be the mass of the parent molecule plus 280.35 Da (minus the mass of any leaving groups from the reaction).

Quantitative Data: Mass Shift Analysis
AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Confirmation
Parent Molecule (Example Peptide)2867.62867.6[3]-Reference
m-PEG4 Conjugate (Mono-PEGylated)3147.95~3148~280.4Successful Conjugation
Unreacted PEG Reagent---Can be detected as impurity
Unreacted Parent Molecule2867.62867.60Incomplete Reaction

Note: Observed mass may vary slightly based on instrument calibration and isotopic distribution. MALDI-TOF MS provides sufficient resolution to observe the distinct oligomers of a heterogeneous PEGylated peptide.[4]

Experimental Protocol: MALDI-TOF MS
  • Sample Preparation :

    • Dissolve the non-PEGylated (control) and PEGylated samples in a 50:50 solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.[5]

    • Prepare the matrix solution. For peptides and proteins, alpha-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in the same solvent is a common choice.[3][5]

    • For PEGylated samples, prepare a cationizing agent (e.g., NaCl at 2 mg/mL) to improve ionization.[5]

  • Spotting :

    • Mix the PEGylated sample, matrix, and cationizing agent in a 1:10:1 ratio.[5]

    • Mix the non-PEGylated control sample with the matrix in a 1:10 ratio.[5]

    • Spot 1 µL of each mixture onto a ground steel MALDI target plate and allow it to air dry completely.[5]

  • Data Acquisition :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Operate the instrument in positive ion reflector mode for high resolution.[5]

    • Set the laser power just above the threshold for ionization to get a good signal without causing excessive fragmentation.[5]

    • Acquire spectra across the expected mass range for the parent molecule and the conjugate.

Workflow for MS Analysis

cluster_prep Sample Preparation cluster_spot Target Spotting cluster_acq Data Acquisition & Analysis Prep_Control Prepare Control (Unconjugated Molecule) Spot_Control Mix Control + Matrix Spot on Plate Prep_Control->Spot_Control Prep_Sample Prepare Sample (Conjugation Reaction Mixture) Spot_Sample Mix Sample + Matrix + Cation Salt Spot on Plate Prep_Sample->Spot_Sample Prep_Matrix Prepare Matrix (e.g., CHCA) Prep_Matrix->Spot_Control Prep_Matrix->Spot_Sample Acquire Acquire Spectra (MALDI-TOF MS) Spot_Control->Acquire Spot_Sample->Acquire Analyze Compare Spectra: Control vs. Sample Acquire->Analyze Result Confirmed Mass Shift of ~280 Da Analyze->Result

Figure 1. Experimental workflow for confirming conjugation using MALDI-TOF MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural confirmation of the PEG moiety.[6] It is particularly useful for analyzing small molecule conjugations or for confirming the structure of the PEG linker itself. For larger molecules like proteins, its utility can be limited by signal overlap, but the strong, sharp signal from the PEG backbone often remains detectable.[7][8]

Principle of Confirmation

The this compound molecule has several distinct proton environments that generate characteristic signals in the ¹H NMR spectrum. The most prominent is the strong singlet from the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).[8] The presence of this and other specific peaks confirms the structure of the attached group.

Quantitative Data: Characteristic Chemical Shifts
Protons in this compoundExpected Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)
-O-CH₃ (methoxy terminal)~3.38Singlet3H
-O-CH₂-CH₂-O- (PEG backbone)~3.64Singlet (complex multiplet)16H
-CH₂-COOCH₃ (linker methylene)Varies with conjugation siteSinglet/Triplet2H
-COOCH₃ (methyl ester)~3.70Singlet3H

Note: Chemical shifts are approximate and can vary based on the solvent and the nature of the conjugated molecule. The large, sharp signal from the PEG backbone protons around 3.6 ppm is a key diagnostic marker.[7][9]

Experimental Protocol: ¹H NMR
  • Sample Preparation :

    • Dissolve a sufficient amount (typically 1-5 mg) of the purified conjugate in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the conjugate.

    • Filter the sample into a clean NMR tube.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[6]

    • The number of scans should be optimized to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis :

    • Integrate the characteristic peaks corresponding to the PEG moiety and the parent molecule.

    • Confirm the presence of the key signals, especially the strong ethylene glycol backbone peak (~3.6 ppm) and the terminal methoxy (B1213986) peak (~3.38 ppm).[6][10]

    • The ratio of integrals between the PEG signals and signals from the parent molecule can be used to estimate the degree of PEGylation.

Logical Diagram for NMR Signal Assignment

cluster_peaks Characteristic PEG Signals cluster_assign Structural Assignment Spectrum Acquired ¹H NMR Spectrum Peak_Backbone Strong Singlet ~3.64 ppm Spectrum->Peak_Backbone Peak_Methoxy Singlet ~3.38 ppm Spectrum->Peak_Methoxy Peak_Ester Singlet ~3.70 ppm Spectrum->Peak_Ester Assign_Backbone -(CH₂CH₂O)₄- Backbone Peak_Backbone->Assign_Backbone Assign_Methoxy -OCH₃ Group Peak_Methoxy->Assign_Methoxy Assign_Ester -COOCH₃ Group Peak_Ester->Assign_Ester Conclusion Structural Confirmation of Conjugated PEG Moiety Assign_Backbone->Conclusion Assign_Methoxy->Conclusion Assign_Ester->Conclusion

Figure 2. Logic for confirming PEG structure from ¹H NMR spectral data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the PEGylated conjugate from the unreacted parent molecule and free PEG reagent.[] It is often used for both qualitative confirmation and quantitative assessment of purity. The two most common modes are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

Principle of Confirmation

  • SEC-HPLC : Separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the molecule, causing the conjugate to elute earlier than the smaller, unconjugated parent molecule.[13]

  • RP-HPLC : Separates molecules based on hydrophobicity. The hydrophilic PEG chain typically decreases the overall hydrophobicity of the molecule, causing the conjugate to elute earlier (at a lower organic solvent concentration) than the more hydrophobic parent molecule.[14][15]

Quantitative Data: Retention Time Shift
TechniqueAnalyteTypical Retention Time (min)Observation
SEC-HPLC PEGylated Conjugate9.2[16]Elutes first (largest size)
Native Protein/Molecule10.1[16]Elutes after conjugate
Free PEG Reagent11.0[16]Elutes last (smallest size)
RP-HPLC PEGylated Conjugate18.0[16]Elutes first (more polar)
Native Protein/Molecule15.2[16]Elutes after conjugate

Note: Retention times are illustrative and highly dependent on the specific column, mobile phase, gradient, and analyte.[16] The key diagnostic is the relative shift in elution time.

Experimental Protocol: RP-HPLC
  • System Setup :

    • Column : A C4 or C18 column is typically used for proteins and peptides. For PEGylated proteins, a C4 column is often a good starting point.[14]

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.[15]

    • Column Temperature : Elevated temperatures (e.g., 45 °C) can improve peak shape.[14][15]

  • Method :

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).

    • Inject the sample from the conjugation reaction mixture.

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 20% to 65% B over 25 minutes).[15]

    • Monitor the elution profile using a UV detector at 214 or 280 nm.[14]

  • Analysis :

    • Analyze control samples of the unconjugated starting material and the PEG reagent to determine their retention times.

    • In the reaction mixture chromatogram, identify the new peak corresponding to the PEGylated product, which should elute at a different time (typically earlier) than the starting material.

    • The peak area percentages can be used to estimate the reaction conversion and purity of the final product.[16]

Comparative Summary of Techniques

FeatureMass Spectrometry (MS)¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular WeightChemical StructurePurity & Separation
Confirmation Basis Direct mass shiftCharacteristic chemical shiftsShift in retention time
Key Advantage Unambiguous mass confirmation[1]Detailed structural informationExcellent for purity assessment & quantification[]
Key Limitation Can be complex for heterogeneous mixtures[17]Lower sensitivity; signal overlap with large molecules[18]Indirect confirmation; requires reference standards
Best Suited For Absolute confirmation of covalent linkageSmall molecule conjugates; linker characterizationRoutine purity checks; reaction monitoring; purification

References

A Comparative Guide to Evaluating the Degradation Efficiency of m-PEG4-CH2-methyl ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) featuring an m-PEG4-CH2-methyl ester linker against other common linker alternatives. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. The document outlines the key parameters for evaluating degradation efficiency, presents supporting experimental data in a comparative format, and offers detailed protocols for essential assays.

The PROTAC Mechanism of Action

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]

The linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The subsequent polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome, after which the PROTAC molecule is released to repeat the cycle.[2][3] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Ub Ubiquitin (Ub) Ubiquitination Poly-ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->Degradation Recognition Degradation->PROTAC PROTAC Recycling Degraded_POI Degraded Protein Fragments Degradation->Degraded_POI

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Efficiency

The degradation efficiency of a PROTAC is primarily quantified by two parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[5] A lower DC50 value and a higher Dmax value indicate a more potent PROTAC.[6]

The choice of linker is a key determinant of these parameters. Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve solubility and pharmacokinetic properties.[7] The this compound represents a PROTAC with a four-unit PEG linker. The degradation efficiency of this linker is compared with other alternatives in the table below, using hypothetical but representative data for a model target protein like BRD4.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Rationale for Performance
Alkyl Chain (C8) BRD4VHL15075May suffer from lower solubility; suboptimal length could lead to steric hindrance or a less stable ternary complex.
Short PEG (2 units) BRD4VHL8580May be too short to allow for optimal orientation of the POI and E3 ligase, preventing productive ternary complex formation.[8]
m-PEG4-CH2-ester BRD4VHL25 >95 Often represents an optimal length, balancing flexibility and rigidity to facilitate favorable protein-protein interactions and a stable ternary complex.[9]
Long PEG (8 units) BRD4VHL6090A longer linker might offer too much flexibility, potentially leading to unproductive binding modes or an entropic penalty that destabilizes the ternary complex.[10]

Note: The data presented are illustrative and serve for comparative purposes. Actual values are target- and cell-line-dependent and must be determined empirically.

The results highlight that linker optimization is a critical step in PROTAC design. A linker that is too short or too long can be detrimental to degradation efficiency.[5] The this compound often provides a favorable balance, but the optimal linker length and composition must be empirically determined for each specific target and E3 ligase pair.[10]

Experimental Protocols for Evaluating Degradation Efficiency

A systematic evaluation is necessary to determine the degradation efficiency of a PROTAC. This involves a series of in-cell assays to quantify the reduction in target protein levels and to confirm the mechanism of action.

Experimental_Workflow cluster_assays 4. Quantification Assays Start Start: PROTAC Compound Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Start->Cell_Culture Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis WB Western Blot (WB) Lysis->WB HTRF HTRF / ELISA Lysis->HTRF MS Mass Spectrometry (Proteomics) Lysis->MS Analysis 5. Data Analysis (DC50 & Dmax Calculation) WB->Analysis HTRF->Analysis MS->Analysis Mechanism 6. Mechanistic Validation (e.g., Proteasome Inhibition) Analysis->Mechanism End End: Efficiency Profile Mechanism->End

Caption: General workflow for assessing PROTAC degradation efficiency.

A. Western Blotting for Target Protein Quantification

Western blotting is a standard method to visualize and quantify the level of a specific protein in a cell lysate.[11][12]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[5]

B. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput, plate-based assay for quantifying protein levels directly in cell lysate.[11]

  • Cell Seeding and Treatment:

    • Seed cells in 96-well or 384-well plates.

    • Treat cells with a serial dilution of the PROTAC compound as described for Western blotting.

  • Cell Lysis:

    • Remove the culture medium and add the specific lysis buffer provided with the HTRF kit directly to the wells.

    • Incubate according to the manufacturer's protocol.

  • Antibody Addition:

    • Add the HTRF antibody pair to the lysate. This typically consists of two antibodies targeting different epitopes on the protein of interest; one is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2).

  • Incubation and Reading:

    • Incubate the plate in the dark at room temperature for the time specified in the protocol (e.g., 2 hours to overnight).

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) and normalize it to the vehicle control to determine the percentage of remaining protein.

    • Plot the dose-response curve to calculate DC50 and Dmax.

C. Mechanistic Validation: Proteasome and E3 Ligase Involvement

To confirm that the observed protein reduction is due to the PROTAC's intended mechanism, control experiments are essential.

  • Proteasome Inhibition:

    • Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib).

    • If the PROTAC-mediated degradation is dependent on the proteasome, co-treatment should "rescue" the target protein from degradation. Assess protein levels via Western blot or HTRF.

  • E3 Ligase Ligand Competition:

    • Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN-based PROTACs, VH298 for VHL-based PROTACs).

    • The free ligand will compete with the PROTAC for binding to the E3 ligase, which should prevent ternary complex formation and subsequent degradation of the target protein.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of therapeutic success. While short polyethylene (B3416737) glycol (PEG) linkers like m-PEG4-CH2-methyl ester are commonly employed, the scientific community is increasingly exploring a diverse chemical toolbox to optimize PROTAC performance. This guide provides an objective comparison of prevalent alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is far from a passive spacer; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates crucial physicochemical properties such as solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or metabolic instability, thereby compromising degradation efficiency.[3] This guide delves into the performance of various linker classes as alternatives to the archetypal short PEG chains.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). By bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the POI. This polyubiquitination marks the target protein for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Cellular permeability is another critical parameter that dictates the ability of the PROTAC to reach its intracellular target. The following tables summarize quantitative data from various studies to illustrate the impact of different linker architectures on these key metrics.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparisons across different linkers should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.

Flexible Linkers: Alkyl/Ether vs. PEG Chains

Flexible linkers, predominantly composed of alkyl/ether or PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[1]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Reference(s)
PEG-based PEG4BRD4VHL20951.5 - 3.0[4]
PEG5BRD4VHL15>982.0 - 4.0[4]
16-atom PEGEstrogen Receptor α (ERα)VHLPotent>90Not Reported[4]
Alkyl/Ether 9-atom alkylCRBN (self-degradation)VHLPotentHighNot Reported[5]
C8 alkylPI3K/mTORVHLOptimalHighNot Reported[6]
Alkyl chainsBTKCRBN1-40>85Not Reported[1]

Table 1: Comparison of Flexible Linker Performance.

Rigid Linkers: Enhancing Potency and Modulating Properties

Rigid linkers, which incorporate cyclic structures (e.g., piperazine, piperidine) or planar moieties (e.g., aromatic rings, alkynes, triazoles), can pre-organize the PROTAC into a bioactive conformation. This can enhance the stability of the ternary complex and improve pharmacokinetic properties.[2][7]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Reference(s)
Piperidine/Piperazine Piperidine/di-piperidineAndrogen Receptor (AR)VHL< 1>90Improved solubility[5]
PiperazineSMARCA2CRBNImproved potencyHighImproved[8]
Alkyne/Triazole EthynylBET proteinsCRBNpM rangeHighNot Reported[1]
Triazole (via Click Chemistry)BRD4CRBN< 0.5 µMHighNot Reported[1]

Table 2: Performance of PROTACs with Rigid Linkers.

Experimental Protocols: A Guide to Evaluating PROTAC Performance

Accurate and reproducible experimental data is the cornerstone of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparison.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Design->In_Vitro_Binding Cellular_Assays Cellular Assays Design->Cellular_Assays Degradation_Quant Degradation Quantification (Western Blot) Cellular_Assays->Degradation_Quant Target_Engagement Target Engagement (CETSA) Cellular_Assays->Target_Engagement Ternary_Complex Ternary Complex Formation (NanoBRET) Cellular_Assays->Ternary_Complex Permeability Permeability Assays (PAMPA, Caco-2) Cellular_Assays->Permeability In_Vivo In Vivo Studies Degradation_Quant->In_Vivo Permeability->In_Vivo

Caption: A typical experimental workflow for evaluating a PROTAC.

Western Blotting for Protein Degradation (DC50/Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MCF-7 for ERα, VCaP for AR) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA verifies the direct binding of a PROTAC to its target protein in a cellular environment based on ligand-induced thermal stabilization.

  • Cell Treatment and Heating:

    • Treat cultured cells with the PROTAC or vehicle control for a defined period.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Analyze the soluble fractions by Western blotting for the target protein.

    • Quantify the band intensities and plot them against the temperature for both PROTAC-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

NanoBRET™ Assay for Ternary Complex Formation

This assay monitors the PROTAC-induced protein-protein interaction between the target and the E3 ligase in live cells.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with two plasmids: one encoding the target protein fused to a NanoLuc® luciferase (donor) and the other encoding the E3 ligase fused to a HaloTag® (acceptor).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

    • Treat the cells with serial dilutions of the PROTAC.

  • Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate (donor substrate).

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics and affinity of the PROTAC to its individual binding partners and the stability of the ternary complex.

  • Immobilization:

    • Immobilize the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (kon, koff, KD).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the soluble protein partner pre-incubated with a saturating concentration of the PROTAC over the immobilized protein.

    • Alternatively, inject the soluble protein partner over the immobilized protein that has been saturated with the PROTAC.

    • Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation and dissociation.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC measures the heat changes associated with binding events, providing thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of PROTAC interactions.

  • Sample Preparation:

    • Dialyze the protein (in the cell) and the ligand (PROTAC or the other protein, in the syringe) extensively against the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • The heat released or absorbed upon each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.

  • Assay Setup:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

    • The donor plate is placed on top of a 96-well acceptor plate containing buffer.

  • Permeability Measurement:

    • The PROTAC solution is added to the donor wells.

    • The plate "sandwich" is incubated for a specific period (e.g., 4-18 hours).

    • The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption, including both passive and active transport mechanisms.

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

    • At specific time points, samples are taken from the opposite chamber.

    • The concentration of the PROTAC in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the PROTAC is a substrate for efflux transporters.

Conclusion: Rational Linker Design is Key

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG-based linkers like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

A Comparative Performance Analysis of m-PEG4-CH2-methyl ester and Alternative Linkers in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of m-PEG4-CH2-methyl ester's performance, primarily as a PEG4 linker component within Proteolysis Targeting Chimeras (PROTACs), against published data for alternative linker technologies. The selection of a linker is a critical determinant of a PROTAC's therapeutic success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1] While polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their favorable properties, a diverse range of linker chemistries are being explored to optimize the performance of these novel therapeutics.[2][3]

Quantitative Performance Data

The following tables summarize the performance of PROTACs containing different linkers, focusing on key metrics such as target protein degradation, cellular permeability, and oral bioavailability. It is important to note that the performance of a linker is highly context-dependent, varying with the specific target protein, E3 ligase, and the ligands used in the PROTAC construct.

Table 1: Performance Comparison of PEG Linkers of Varying Lengths in a BRD4-Targeting PROTAC

This table presents data from a study on PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), utilizing a JQ1 ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of different lengths.[1]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG4 20 95 2.5 20
PEG515>982.125
PEG630921.818

DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[1] Dmax: Maximum percentage of target protein degradation.[1] Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane. A higher value indicates better permeability.[1]

Table 2: Comparative Performance of Different Linker Types in PROTACs

This table provides a qualitative and quantitative comparison of different linker classes used in PROTAC design, drawing from various studies.

Linker TypeKey CharacteristicsExample Performance Data
PEG Hydrophilic, flexible, improves solubility and biocompatibility.[3][4][5]A PEG4 linker in a BRD4-targeting PROTAC achieved a DC50 of 20 nM and Dmax of 95%.[1]
Alkyl Hydrophobic, flexible, synthetically straightforward.[3][4] Can be tuned for length.[3]An alkyl linker-based PROTAC showed a DC50 of 292 nM and Dmax of 76% for a target protein.[3]
Triazole Rigid, metabolically stable, can enhance potency and selectivity.[4]A triazole-containing rigid linker in a BET degrader led to a highly potent PROTAC with picomolar IC50 values in leukemia cell lines.[3]
Piperazine (B1678402)/Piperidine Rigid, can improve pharmacokinetic properties.[3][4]The inclusion of a piperazine moiety in the linker of some covalent PROTACs has been explored, though in some cases resulted in inactive compounds.[6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for assessing its performance.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., with m-PEG4 linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Marked for Degradation Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Performance Evaluation Workflow cluster_invitro In Vitro Degradation Assay cluster_permeability Permeability Assay CellCulture Cell Culture with Target Protein PROTACTreatment Treat cells with varying PROTAC concentrations CellCulture->PROTACTreatment CellLysis Cell Lysis and Protein Extraction PROTACTreatment->CellLysis WesternBlot Western Blot Analysis CellLysis->WesternBlot DataAnalysis1 Quantify Protein Levels (DC50, Dmax) WesternBlot->DataAnalysis1 PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) PROTACAddition Add PROTAC to Donor Wells PAMPA->PROTACAddition Incubation Incubate PROTACAddition->Incubation Quantification Quantify PROTAC in Donor and Acceptor Wells Incubation->Quantification DataAnalysis2 Calculate Permeability Coefficient (Papp) Quantification->DataAnalysis2

Caption: Experimental workflow for evaluating PROTAC performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Protein Degradation Assay (Western Blotting)

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the target protein (e.g., HeLa cells for BRD4) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, which is an important factor for oral bioavailability.[2][7]

  • Preparation of the PAMPA Plate:

    • A PAMPA plate system consists of a donor plate and an acceptor plate separated by a microfilter disc.

    • Coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[8]

  • Compound Preparation and Addition:

    • Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS with a small percentage of DMSO).[8]

    • Add the PROTAC solution to the donor wells of the PAMPA plate.[2]

    • Fill the acceptor wells with a buffer solution.[8]

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours).[8]

  • Quantification and Permeability Calculation:

    • After incubation, separate the donor and acceptor plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[9]

    • Calculate the apparent permeability coefficient (Papp or Pe) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [drug]_acceptor is the drug concentration in the acceptor well, and [drug]_equilibrium is the theoretical equilibrium concentration.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like m-PEG4-CH2-methyl ester are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for similar chemical compounds.

Immediate Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds such as other PEGylated esters and fatty acid methyl esters indicate that it is not classified as a hazardous material.[1] However, it is prudent to handle this chemical with the care afforded to all laboratory reagents. Some similar compounds may cause mild skin and eye irritation upon contact.[2]

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side shields are recommended.[3][4]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3]

  • Body Protection: A standard laboratory coat or other protective clothing is advised.[3][4]

Quantitative Data Summary from Related Compounds

The following table summarizes key safety and physical property data gathered from the SDS of related fatty acid methyl esters and PEGylated compounds. This information provides a useful reference for the expected properties of this compound.

PropertyValue/InformationSource
Acute Toxicity (Oral) Not expected to be harmful if swallowed.[1]
Skin Irritation May cause mild skin irritation upon repeated contact.[1][2]
Eye Irritation May cause mild eye irritation.[1][2]
Inhalation Hazard Not expected to be harmful if inhaled.[1]
Flash Point >130 °C (>266 °F)[2]
Extinguishing Media Water fog, foam, dry chemical, or carbon dioxide (CO2).[1]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for laboratory safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound.

Experimental Protocol: Chemical Waste Disposal

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • Ensure the container is properly labeled with the full chemical name ("this compound") and any relevant hazard warnings.

  • Handling of Contaminated Materials:

    • Any materials such as pipette tips, gloves, and absorbent pads that come into contact with this compound should be considered contaminated and disposed of in the designated waste container.

    • Contaminated clothing and shoes should be removed and either discarded as chemical waste or thoroughly decontaminated before reuse.[1]

  • Spill Management:

    • In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[2]

    • Collect the absorbed material using spark-proof tools and place it into the designated chemical waste container.[5]

    • Ventilate the affected area.

    • Decontaminate the spill surface with an appropriate solvent, such as alcohol, and dispose of the cleaning materials as chemical waste.[4]

  • Final Disposal:

    • The sealed and labeled waste container must be disposed of in accordance with all applicable local, regional, and national regulations.[3][6][7]

    • It is crucial to consult your institution's EHS office or a licensed waste disposal contractor for final disposal procedures.

    • Crucially, do not allow the chemical or its waste to enter drains, sewers, or waterways. [2][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated or Spill Occurs B->C D Segregate Waste into Designated Container C->D Routine Waste E Absorb Spill with Inert Material C->E Spill G Seal and Label Waste Container D->G F Collect and Place in Waste Container E->F F->G H Consult Institutional EHS for Final Disposal G->H I Dispose via Licensed Waste Contractor H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling m-PEG4-CH2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG4-CH2-methyl ester (CAS No. 1920109-55-2), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

I. Personal Protective Equipment (PPE) and Safety Precautions

While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the care required for all laboratory chemicals.[1] The substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[1] However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Goggles or GlassesChemical splash goggles meeting recognized standards (e.g., ANSI Z87.1).Protects eyes from splashes or aerosols.
Hand Protection Disposable GlovesNitrile or neoprene, powder-free.Prevents skin contact.
Body Protection Laboratory Coat or GownLong-sleeved, appropriate for a chemical laboratory setting.Protects skin and clothing from spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary if aerosols are generated or if working outside a fume hood.Avoid inhalation of any vapors or dust.[2]

Note: All PPE should be selected based on a site-specific risk assessment and should be worn correctly for the duration of the handling procedures.[3][4][5][6]

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for both experimental success and safety. The following workflow outlines the key steps from preparation to storage.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace prep_ppe->prep_setup Ensure fume hood is certified handle_aliquot 3. Aliquot Compound prep_setup->handle_aliquot Transfer to handling phase handle_dissolve 4. Dissolve in Solvent handle_aliquot->handle_dissolve As per experimental protocol post_store 5. Store Properly handle_dissolve->post_store Seal container tightly post_clean 6. Clean Workspace post_store->post_clean Decontaminate surfaces dispose_waste 7. Dispose of Waste post_clean->dispose_waste Segregate waste streams dispose_ppe 8. Doff and Dispose PPE dispose_waste->dispose_ppe Follow institutional guidelines

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is worn correctly.

    • Prepare the workspace by ensuring it is clean and uncluttered. If possible, perform all manipulations within a certified chemical fume hood to ensure good ventilation.

  • Handling:

    • Carefully weigh and aliquot the required amount of this compound. Avoid generating dust or aerosols.

    • When dissolving the compound, add the solvent slowly to prevent splashing.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizers.[1] A recommended storage temperature is -5°C.[1][7]

III. Emergency and Disposal Plan

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.
Ingestion Do not induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[1] Seek medical advice.
Spill Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Place the absorbed material into a designated chemical waste container. Do not flush to the sewer.[1] Ensure the area is well-ventilated.

Disposal Plan:

  • Chemical Waste: Dispose of unused this compound and any materials contaminated with it (e.g., absorbent from spills, contaminated labware) as chemical waste. This should be done in accordance with local, state, and federal environmental regulations.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated waste container and disposed of as chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-CH2-methyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG4-CH2-methyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。